Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-24-20(23)21(19-11-7-4-8-12-19)13-15-22(16-14-21)17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCANSQBMBAXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001206346 | |
| Record name | Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59084-08-1, 72216-57-0 | |
| Record name | Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-benzyl-4-phenyl-4-piperidinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072216570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72216-57-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate" basic properties
An In-depth Technical Guide on Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide to the synthesis, properties, and applications of this compound. As a key intermediate in the development of synthetic opioids, a thorough understanding of this molecule's characteristics is essential for medicinal chemists and pharmaceutical scientists. This guide provides not only procedural details but also the underlying scientific rationale to inform experimental design and application.
Strategic Importance in Medicinal Chemistry
This compound is a foundational scaffold in the synthesis of the 4-arylpiperidine class of opioid analgesics. Its structural framework is pivotal, serving as the direct precursor to pethidine (Meperidine) and its analogues. The molecule's design, featuring a quaternary carbon at the 4-position, is a critical determinant of its utility, allowing for the stable incorporation of both a phenyl group and an ester, which are key pharmacophoric elements. Mastery of its synthesis and handling is therefore a prerequisite for research and development in this therapeutic area.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound govern its behavior in both reactive and biological systems. The data presented below have been compiled from authoritative chemical databases.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 59084-08-1 | [1][2] |
| Molecular Formula | C21H25NO2 | [1][2] |
| Molecular Weight | 323.4 g/mol | [1] |
| Appearance | White to off-white powder | |
| IUPAC Name | This compound | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| XLogP3 | 3.9 | [1] |
Spectroscopic Fingerprints
Analytical characterization is crucial for confirming the identity and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: A prominent absorption band is expected around 1730 cm⁻¹, characteristic of the C=O stretching vibration of the ethyl ester functional group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR will display distinct signals for the aromatic protons of the benzyl and phenyl rings, the piperidine ring protons (often complex multiplets), and the characteristic quartet and triplet of the ethyl ester group.
-
¹³C-NMR will show resonances for all 21 carbon atoms, including the carbonyl carbon of the ester (typically δ > 170 ppm) and the quaternary C4 carbon.
-
-
Mass Spectrometry (MS): The exact mass is 323.188529040 Da.[1] Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 323, along with characteristic fragmentation patterns, such as the loss of the ethyl ester group or the benzyl group.
Synthesis and Purification: A Mechanistic Workflow
The construction of the 4,4-disubstituted piperidine ring is a non-trivial synthetic challenge. The most established method involves a convergent approach, building the key intermediates separately before the final cyclization.
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals a robust synthetic strategy involving the formation of the piperidine ring via intramolecular dialkylation.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of N-Benzyl-bis(2-chloroethyl)amine
-
Causality: This step creates the electrophilic component for the cyclization. Benzylamine is first di-alkoxylated with ethylene oxide. The resulting diol is then converted to a more reactive dichloride using a chlorinating agent like thionyl chloride (SOCl₂). The hydroxyl groups are poor leaving groups, whereas the chloride ions are excellent leaving groups, facilitating the subsequent nucleophilic attack.
-
Protocol:
-
React benzylamine with two equivalents of ethylene oxide in a suitable solvent (e.g., ethanol) to form N-benzyl-diethanolamine.
-
Carefully add thionyl chloride (SOCl₂) dropwise to a cooled solution of N-benzyl-diethanolamine in a non-polar solvent (e.g., dichloromethane).
-
Reflux the mixture to ensure complete conversion.
-
Work up the reaction by neutralizing the excess SOCl₂ and acid byproducts, typically with a mild base, and extract the desired dichloride.
-
Step 2: Cyclization via Dialkylation
-
Causality: This is the key ring-forming step. A very strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is required to deprotonate the α-carbon of ethyl phenylacetate. This carbon is only weakly acidic, and a powerful base is necessary to generate a sufficient concentration of the nucleophilic carbanion. This carbanion then attacks one of the electrophilic carbons of the N-benzyl-bis(2-chloroethyl)amine, followed by an intramolecular cyclization to form the six-membered piperidine ring.
-
Protocol:
-
In a flame-dried apparatus under an inert atmosphere (e.g., Argon), suspend sodium amide in an anhydrous, high-boiling solvent like toluene.
-
To the heated suspension, add a solution of ethyl phenylacetate and N-benzyl-bis(2-chloroethyl)amine dropwise.
-
Maintain the reaction at reflux for several hours to drive the cyclization to completion.
-
After cooling, cautiously quench the reaction with water or ethanol to destroy any remaining sodium amide.
-
Perform an aqueous workup to separate the organic product from inorganic salts.
-
Purification
The crude product from the cyclization is typically a complex mixture. Purification is essential and is most effectively achieved using silica gel column chromatography . A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is employed to separate the desired product from starting materials and byproducts. The purity of the collected fractions should be monitored by Thin Layer Chromatography (TLC).
Applications in Pharmaceutical Synthesis
The primary and most significant application of this compound is as a direct precursor to pethidine and related analgesics.
Caption: Key synthetic transformation to Pethidine.
The conversion involves two critical steps:
-
Debenzylation: The N-benzyl group, which serves as a protecting group and directing group during the synthesis, is removed. This is typically achieved via catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).
-
N-Methylation: The resulting secondary amine is then methylated to install the N-methyl group characteristic of pethidine. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic and efficient method for this transformation.
Safety and Handling
This compound must be handled with appropriate caution, adhering to standard laboratory safety protocols.
-
GHS Hazards: According to available data, this compound is classified as toxic if swallowed (H301) and toxic if inhaled (H331).[1] It may also cause allergic skin reactions (H317) and respiratory sensitization (H334).[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powdered compound. Avoid generating dust.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
-
PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]
-
Longchem. ETHYL-1-BENZYL-4-PIPERINE CARBOXYLATE. [Link]
Sources
An In-depth Technical Guide to Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, a tertiary amine and an ester of a carboxylic acid, is a significant chemical entity primarily recognized in the pharmaceutical landscape as a key intermediate and a specified impurity in the synthesis of Pethidine (also known as Meperidine)[1]. Pethidine is a widely known synthetic opioid analgesic, and understanding its impurity profile is critical for ensuring drug safety and efficacy. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and physicochemical properties for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The unambiguous identification of a chemical compound is foundational to all scientific discourse. This section delineates the IUPAC name and structural representation of the topic compound.
IUPAC Name
The nomenclature sanctioned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[2]
Chemical Structure
The molecular structure comprises a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both a phenyl group and an ethoxycarbonyl group.
Molecular Structure of this compound
Caption: 2D representation of this compound.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties is presented in the table below. This data is essential for analytical method development, formulation studies, and understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅NO₂ | PubChem[2] |
| Molecular Weight | 323.43 g/mol | PubChem[2] |
| CAS Number | 59084-08-1 | ChemicalBook[3] |
| XLogP3 | 3.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |
Synthesis Protocol
The synthesis of this compound is achieved through the N-alkylation of its precursor, Ethyl 4-phenylpiperidine-4-carboxylate (also known as Normeperidine or Norpethidine)[4]. This reaction is a classic example of nucleophilic substitution where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride.
Reaction Scheme
Caption: N-benzylation of Ethyl 4-phenylpiperidine-4-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of piperidine derivatives.
Materials:
-
Ethyl 4-phenylpiperidine-4-carboxylate (Normeperidine)
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Toluene (anhydrous)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous toluene.
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 eq). The potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Addition of Alkylating Agent: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated brine solution to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.
Self-Validating System and Causality
-
Anhydrous Conditions: The use of anhydrous toluene and potassium carbonate is crucial to prevent the hydrolysis of the ester functionality and to avoid side reactions of benzyl chloride with water.
-
Excess Base: A slight excess of potassium carbonate ensures the complete neutralization of the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
-
Aqueous Work-up: The aqueous work-up is essential for removing the inorganic salts (potassium chloride and excess potassium carbonate) from the reaction mixture.
-
Brine Wash: The final wash with saturated brine helps to remove residual water from the organic phase before drying.
Conclusion
This compound is a molecule of significant interest in the field of pharmaceutical sciences, primarily due to its role as an intermediate and impurity in the synthesis of Pethidine. A thorough understanding of its chemical properties and a robust, well-controlled synthesis are paramount for the quality control of Pethidine and for the development of related novel therapeutics. The protocol and data presented in this guide offer a comprehensive resource for professionals engaged in these areas of research and development.
References
-
PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). Normeperidine. Retrieved January 4, 2026, from [Link]
Sources
"Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3][4][5] Its prevalence is a testament to its favorable pharmacokinetic properties and its synthetic versatility. Within this important class of heterocycles, Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate stands out as a pivotal intermediate, particularly in the synthesis of potent analgesics. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and critical role in the development of pharmaceuticals. As a senior application scientist, the following sections are curated to not only present established protocols but also to offer insights into the rationale behind the methodological choices, ensuring a deeper understanding for the discerning scientific audience.
Core Compound Identification
At the heart of our discussion is the precise identification of the title compound, a critical first step in any scientific endeavor.
| Identifier | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 59084-08-1 | [6][7] |
| Molecular Formula | C₂₁H₂₅NO₂ | [6][7] |
| Molecular Weight | 323.43 g/mol | [6] |
| IUPAC Name | This compound | [6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that relies on fundamental principles of organic chemistry. While various synthetic routes to piperidine derivatives exist, a common and illustrative pathway involves the N-benzylation of a pre-formed piperidine ring.
Conceptual Synthetic Workflow
The synthesis can be conceptually broken down into the formation of the core piperidine structure followed by the introduction of the benzyl group. The following diagram illustrates this logical flow.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative method adapted from established procedures for the N-alkylation of piperidines.[8] The choice of a suitable base and solvent system is critical to ensure high yields and minimize side reactions. The use of a non-nucleophilic base like triethylamine prevents competition with the piperidine nitrogen for the benzyl halide.
Materials:
-
Ethyl 4-phenylpiperidine-4-carboxylate
-
Benzyl bromide (or chloride)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-phenylpiperidine-4-carboxylate (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Addition of Benzylating Agent: Cool the solution to 0 °C in an ice bath. Add benzyl bromide (1.1 equivalents) dropwise to the stirred solution. The dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. This removes the triethylamine hydrobromide salt and any remaining aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The polarity of the eluent mixture should be optimized based on TLC analysis.
-
Characterization: The final product, this compound, should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of a compound is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
| XLogP3 | 3.9 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 6 | [6] |
| Topological Polar Surface Area | 29.5 Ų | [6] |
| Exact Mass | 323.188529 g/mol | [6] |
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment. The ¹H NMR spectrum would characteristically show signals for the aromatic protons of the benzyl and phenyl groups, the ethyl ester protons, and the protons of the piperidine ring.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound and for in-process control during synthesis.
Role in Drug Development and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a highly valuable advanced intermediate in the synthesis of APIs, most notably in the realm of opioid analgesics.
Precursor to Pethidine (Meperidine)
The most prominent application of this compound is as a precursor in the synthesis of Pethidine (also known as Meperidine or Demerol®), a widely used synthetic opioid analgesic.[9][10] The synthesis of Pethidine from this intermediate involves the removal of the N-benzyl group and subsequent N-methylation.
The structural similarity between this compound and Pethidine is evident, with the key difference being the substituent on the piperidine nitrogen.
A Versatile Scaffold for Novel Therapeutics
The N-benzylpiperidine moiety is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1][2][3][4][5] This structural motif is particularly prominent in the design of agents targeting the central nervous system. For instance, derivatives of 1-benzylpiperidine have been investigated as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[11][12]
The rationale for the utility of the N-benzylpiperidine scaffold lies in its ability to confer desirable physicochemical properties, such as appropriate lipophilicity for blood-brain barrier penetration, and to provide a vector for interacting with biological targets.
Logical Relationship in Drug Discovery
The following diagram illustrates the position of this compound within the drug discovery and development pipeline.
Caption: The role of the title compound as a key intermediate in drug development.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: This compound is generally classified as toxic if swallowed.[13]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a compound of significant industrial and academic importance. Its primary role as a key intermediate in the synthesis of the analgesic Pethidine underscores its value in the pharmaceutical industry. Furthermore, the N-benzylpiperidine scaffold it embodies continues to be a source of inspiration for the design of novel therapeutic agents targeting a range of diseases. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is crucial for researchers and professionals working in the field of drug discovery and development. The continued exploration of derivatives of this versatile molecule holds promise for the future of medicine.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
ResearchGate. (n.d.). Piperidine derivatives scope of this review. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Global Village Publishing. (n.d.). The Role of Ethyl 1-Benzylpiperidine-4-carboxylate in Drug Discovery. [Link]
-
PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. [Link]
-
PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
-
Sarkandi, D. N., et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 23(6), 2503-2505. [Link]
-
Therapeutic Target Database. (n.d.). Drug Information. [Link]
-
ResearchGate. (2010). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. [Link]
-
PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
PubChem. (n.d.). Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. [Link]
-
ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
Scholars@Duke. (2010). Meperidine. [Link]
-
Wikipedia. (n.d.). Pethidinic acid. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound,(CAS# 59084-08-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]
- 9. ETHYL-1-BENZYL-4-PIPERINE CARBOXYLATE | 59084-08-1 [chemicalbook.com]
- 10. Scholars@Duke publication: Meperidine [scholars.duke.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Intermediate: A Technical Guide to the Mechanistic Implications of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Abstract
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate stands as a critical molecular scaffold in the synthesis of potent synthetic opioids, most notably pethidine (meperidine). While not a pharmacologically active agent in its own right for therapeutic purposes, its structural attributes are paramount in dictating the final analgesic properties of its derivatives. This technical guide elucidates the pivotal role of this compound as a synthetic precursor and delves into the intricate mechanism of action of its primary derivative, pethidine. We will explore the synthetic pathway, the profound pharmacology of pethidine as a µ-opioid receptor agonist, and the critical structure-activity relationships that govern its efficacy and side-effect profile. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the field of opioid analgesics.
Introduction: The Synthetic Keystone
This compound is a tertiary amine and an ester of a piperidine carboxylic acid. Its significance in medicinal chemistry is not defined by its intrinsic biological activity but rather by its utility as a key intermediate in the synthesis of the widely recognized analgesic, pethidine.[1] The synthesis of pethidine from this precursor involves the crucial step of replacing the N-benzyl group with a methyl group. This transformation highlights the importance of the piperidine core and the 4-phenyl-4-carboxylate moiety in the development of potent opioid analgesics. The N-benzyl group serves as a protecting or directing group during the initial synthetic steps and its subsequent removal and replacement are key to unmasking the pharmacological activity.
Synthetic Pathway from Precursor to Active Pharmaceutical Ingredient (API)
The conversion of this compound to pethidine is a fundamental process in pharmaceutical synthesis. The following diagram illustrates the generalized synthetic transformation:
Caption: Generalized synthetic route from the precursor to the active pethidine.
Experimental Protocol: A Representative Synthesis
A generalized, representative protocol for the conversion of this compound to pethidine is as follows. It is important to note that specific reagents and conditions can vary based on patented or proprietary manufacturing processes.
Step 1: Debenzylation
-
Reactants: this compound, a suitable solvent (e.g., ethanol), and a hydrogenation catalyst (e.g., Palladium on carbon).
-
Procedure: The precursor is dissolved in the solvent in a reaction vessel suitable for hydrogenation. The catalyst is added, and the vessel is placed under a hydrogen atmosphere. The reaction is typically stirred at room temperature until the debenzylation is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the intermediate, Ethyl 4-phenylpiperidine-4-carboxylate.
Step 2: N-methylation
-
Reactants: Ethyl 4-phenylpiperidine-4-carboxylate, a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetone or acetonitrile).
-
Procedure: The intermediate from Step 1 is dissolved in the solvent, and the base is added. The methylating agent is then added, and the reaction mixture is stirred, often with heating, until the N-methylation is complete. Reaction progress is again monitored by chromatography.
-
Work-up: After the reaction is complete, the reaction mixture is typically filtered to remove the base. The solvent is evaporated, and the resulting crude pethidine is purified, for instance, by crystallization or column chromatography. The final product is often converted to its hydrochloride salt for pharmaceutical use.[2]
Mechanism of Action: The Opioid Agonist Pethidine
The pharmacological effects of the synthetic pathway originating from this compound are realized in the final product, pethidine. Pethidine is a potent opioid analgesic that exerts its effects primarily by acting as an agonist at the µ-opioid receptor in the central nervous system (CNS).[3][4] It also has some affinity for κ-opioid receptors.[3]
Molecular Interactions and Cellular Signaling
The binding of pethidine to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events:
-
Receptor Binding: Pethidine, being lipid-soluble, readily crosses the blood-brain barrier and binds to µ-opioid receptors on the presynaptic and postsynaptic membranes of neurons involved in pain transmission.[3]
-
G-protein Activation: This binding stabilizes the receptor in an active conformation, leading to the activation of inhibitory G-proteins (Gi/Go).
-
Inhibition of Adenylyl Cyclase: The activated G-proteins inhibit the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels:
-
Presynaptically: Pethidine binding leads to the closure of voltage-gated calcium channels (Ca2+), which reduces the influx of calcium and subsequently decreases the release of excitatory neurotransmitters such as glutamate and substance P.
-
Postsynaptically: Pethidine promotes the opening of G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to an efflux of potassium ions (K+), hyperpolarization of the neuronal membrane, and a decrease in postsynaptic neuronal excitability.
-
The net effect of these actions is a reduction in the transmission of nociceptive signals, resulting in analgesia.[5]
Caption: Pethidine's mechanism of action at the synapse.
Pharmacokinetics and Metabolism
Pethidine has a rapid onset and a shorter duration of action compared to morphine.[3] It is metabolized in the liver, primarily by CYP3A4 and CYP2B6 enzymes, into several metabolites, the most significant of which is normeperidine.[6][7] Normeperidine has a longer half-life than pethidine and possesses neurotoxic properties, which can lead to CNS excitation, tremors, and seizures, particularly with high doses or in patients with renal impairment.[8][9]
| Parameter | Pethidine | Normeperidine |
| Primary Action | Opioid Agonist | Neurotoxin |
| Half-life | 3-8 hours[6] | ~20.6 hours[6] |
| Metabolism | Hepatic (CYP3A4, CYP2B6)[6] | Further metabolism |
| Excretion | Renal[6] | Renal |
Structure-Activity Relationships (SAR)
The analgesic activity of pethidine and its analogues is highly dependent on their molecular structure. The core 4-phenylpiperidine scaffold, present in the precursor this compound, is crucial for activity.
-
The 4-Phenyl Group: This group is essential for analgesic activity, likely through hydrophobic interactions with the opioid receptor.
-
The 4-Carboxylate Group: The ethyl ester at the 4-position contributes to the potency. Modifications to this group can significantly alter activity.
-
The Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. The N-methyl group in pethidine is optimal for µ-opioid receptor agonism. Larger N-substituents can alter potency and may introduce antagonist properties.[10][11][12] The N-benzyl group in the precursor molecule, if not replaced, would likely lead to a different pharmacological profile, potentially with reduced opioid agonist activity or different receptor selectivity, as seen in some N-benzyl substituted opioids which act as antagonists.[13][14][15]
Conclusion
This compound is a cornerstone in the synthesis of pethidine and related analgesics. While its own direct pharmacological activity is not its primary attribute, its molecular framework is ingeniously designed for conversion into a potent µ-opioid receptor agonist. Understanding the transition from this precursor to the active drug, and the subsequent mechanism of action of pethidine, provides invaluable insights for medicinal chemists and pharmacologists. The structure-activity relationships underscore the delicate balance of molecular features required for potent analgesia and highlight the rationale behind the synthetic strategies employed in the development of this class of drugs. Future research in this area may focus on developing analogues with improved safety profiles, particularly with respect to the formation of neurotoxic metabolites.
References
-
Meperidine - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Pethidine: Mechanisms, Clinical Applications and Adverse Effects. (2020, March 2). Anesthesia Key. Retrieved from [Link]
-
Pethidine - Wikipedia. (n.d.). Retrieved from [Link]
-
Pharmacology of Meperidine (Pethidine, Demerol) ; Mechanism of action, Pharmacokinetics, Use, Effect. (2025, February 28). YouTube. Retrieved from [Link]
-
Meperidine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
DEMEROL™ (Meperidine Hydrochloride Injection, USP) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Retrieved from [Link]
-
Demerol - accessdata.fda.gov. (n.d.). Retrieved from [Link]
-
Demerol, pethidine (meperidine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]
-
pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
-
Hardy, D. G., Lister, R. E., & Stern, E. S. (1965). Structure-Activity Relationship of Some New Analogs of Pethidine. Journal of Medicinal Chemistry, 8(6), 847–851. Retrieved from [Link]
-
Studies on designer drugs VI. Chromatographic discrimination of meperidine (pethidine) derivatives and their structure-activity relationship. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Hardy, D. G., Lister, R. E., & Stern, E. S. (1965). Structure-Activity Relationship of Some New Analogs of Pethidine. Journal of Medicinal Chemistry, 8(6), 847–851. Retrieved from [Link]
-
Korlipara, V. L., Takemori, A. E., & Portoghese, P. S. (1995). Electrophilic N-benzylnaltrindoles as delta opioid receptor-selective antagonists. Journal of medicinal chemistry, 38(19), 3463–3466. Retrieved from [Link]
-
Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. (2021, December 12). PMC - PubMed Central. Retrieved from [Link]
-
Pethidine: Mechanism of Action, Therapeutic Uses & Adverse Effects. (2023, September 12). YouTube. Retrieved from [Link]
-
Hardy, D. G., Lister, R. E., & Stern, E. S. (1965). Structure-activity relationship of some new analogs of pethidine. Journal of medicinal chemistry, 8(6), 847–851. Retrieved from [Link]
-
Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Narcotic Analgesics. (n.d.). Pharmacy 180. Retrieved from [Link]
-
Pethidine: Synthesis and Metabolism | PDF | Drugs | Physical Sciences. (n.d.). Scribd. Retrieved from [Link]
-
Korlipara, V. L., Takemori, A. E., & Portoghese, P. S. (1995). Electrophilic N-Benzylnaltrindoles as .delta. Opioid Receptor-Selective Antagonists. Journal of Medicinal Chemistry, 38(19), 3463–3466. Retrieved from [Link]
-
Portoghese, P. S., Nagase, H., & Takemori, A. E. (1992). N-benzylnaltrindoles as long-acting delta-opioid receptor antagonists. Journal of medicinal chemistry, 35(22), 4215–4216. Retrieved from [Link]
- CN105349593A - Pethidine hydrochloride preparation method. (n.d.). Google Patents.
Sources
- 1. scribd.com [scribd.com]
- 2. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]
- 3. radiusanesthesia.com [radiusanesthesia.com]
- 4. Pethidine - Wikipedia [en.wikipedia.org]
- 5. pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. youtube.com [youtube.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationship of some new analogs of pethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophilic N-benzylnaltrindoles as delta opioid receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-benzylnaltrindoles as long-acting delta-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate: A Technical Guide for Researchers
Introduction: The Strategic Importance of the 4-Phenylpiperidine Scaffold
Within the landscape of medicinal chemistry, the 4-phenylpiperidine scaffold stands as a cornerstone pharmacophore, renowned for its versatility in targeting a range of biological systems. Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, a key derivative of this structural class, represents a molecule of significant interest for drug discovery and development. Its strategic importance lies not only in its own potential bioactivities but also in its role as a sophisticated intermediate for the synthesis of potent therapeutic agents. This guide provides an in-depth exploration of the potential biological activities of this compound, grounded in its structural relationship to established pharmacologically active molecules. We will delve into its potential as an analgesic, a neuroprotective agent, and a cytotoxic compound, providing the theoretical basis and practical experimental protocols for its investigation.
The core structure, characterized by a piperidine ring with a phenyl and an ethyl carboxylate group at the 4-position, and a benzyl group on the piperidine nitrogen, is intrinsically linked to the pharmacophore of potent opioid analgesics like pethidine (meperidine).[1][2][3] The nature of the substituent on the piperidine nitrogen is a critical determinant of analgesic activity, with aralkyl groups often conferring high potency.[4] This structural similarity strongly suggests that this compound itself may possess analgesic properties, likely mediated through interaction with opioid receptors.
Beyond analgesia, the N-benzylpiperidine moiety is a recurring motif in compounds designed to target the central nervous system. For instance, it is present in acetylcholinesterase (AChE) inhibitors developed for the treatment of Alzheimer's disease.[5] This raises the intriguing possibility of neuroprotective applications for this molecule. Furthermore, the modular nature of the 4-phenylpiperidine scaffold has been exploited to create derivatives with cytotoxic activity against cancer cell lines, indicating a third potential therapeutic avenue.
This document will serve as a comprehensive resource for researchers, providing not only a scientific rationale for investigating these potential activities but also detailed methodologies to empower further discovery.
Potential Biological Activities and Investigative Frameworks
Analgesic Potential: Targeting Opioid Receptors
The most prominent potential biological activity of this compound is analgesia, owing to its close structural resemblance to pethidine and other 4-phenylpiperidine opioids.[1][2] The interaction of these compounds with opioid receptors, particularly the µ-opioid receptor, in the central nervous system is the primary mechanism for their pain-relieving effects.[1][6][7]
The analgesic potency of 4-phenylpiperidine derivatives is heavily influenced by the substituent at the 1-position (the piperidine nitrogen).[4] The presence of an N-benzyl group in our target compound is significant. While pethidine has an N-methyl group, the substitution with a larger, lipophilic benzyl group can modulate receptor affinity and selectivity. Conformational analysis of 4-phenylpiperidine analgesics reveals that the orientation of the 4-phenyl group (axial vs. equatorial) can impact potency, and this conformation is influenced by other substituents on the piperidine ring.[8]
Experimental Workflow: Assessing Analgesic Properties
To empirically determine the analgesic potential of this compound, a multi-step experimental approach is recommended. This workflow progresses from in vitro receptor binding to in vivo behavioral assays.
Caption: Workflow for the evaluation of analgesic potential.
a) In Vitro Opioid Receptor Binding Assay
This assay determines the affinity of the test compound for the µ, δ, and κ opioid receptors.
-
Principle: A radiolabeled ligand with known high affinity for a specific opioid receptor subtype is incubated with a membrane preparation containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
-
Materials:
-
Rat or mouse brain membrane preparations (or cell lines expressing recombinant human opioid receptors).
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).
-
Nonspecific binding control: Naloxone.
-
Scintillation cocktail and scintillation counter.
-
GF/B glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, radioligand, and either vehicle, naloxone, or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).[9]
-
Rapidly filter the incubation mixture through GF/B filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 and Ki values.
-
b) Hot Plate Test for Analgesia in Mice
This is a classic behavioral assay for evaluating the efficacy of centrally acting analgesics.[10][11]
-
Principle: The mouse is placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking, jumping) is measured. An increase in this latency indicates an analgesic effect.[10][12]
-
Materials:
-
Hot plate apparatus with adjustable temperature (e.g., 52-55°C).[13]
-
Male Swiss Webster mice (or other suitable strain).
-
Test compound solution and vehicle control.
-
Positive control (e.g., morphine).
-
-
Procedure:
-
Acclimatize mice to the testing room for at least 30-60 minutes.[13]
-
Determine the baseline latency for each mouse by placing it on the hot plate and starting a timer. Stop the timer at the first sign of a nociceptive response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time post-administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.
-
Calculate the percent maximum possible effect (%MPE) for each animal.
-
Neuroprotective Potential: Acetylcholinesterase Inhibition
The N-benzylpiperidine core is a key structural feature of donepezil, a widely used acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease.[5] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition increases acetylcholine levels in the brain, which can improve cognitive function. Given this structural precedent, this compound warrants investigation as a potential AChE inhibitor.
Conceptual Pathway: AChE Inhibition
Caption: Mechanism of potential acetylcholinesterase inhibition.
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[14]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.[14][15]
-
Materials:
-
Acetylcholinesterase (e.g., from electric eel).
-
Acetylthiocholine iodide (ATCI).
-
DTNB (Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compound and positive control (e.g., donepezil).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare stock solutions of AChE, ATCI, DTNB, and the test compound.
-
In a 96-well plate, add buffer, AChE solution, and the test compound at various concentrations (or vehicle for control). Include a blank with no enzyme.
-
Pre-incubate the plate for a short period (e.g., 15 minutes).[16]
-
Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.
-
Immediately measure the absorbance at 412 nm at multiple time points (kinetic mode) or after a fixed incubation time (end-point mode).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
-
Cytotoxic Potential: Application in Oncology
The versatility of the 4-phenylpiperidine scaffold extends to oncology. Derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including leukemia. This suggests that with appropriate structural modifications, or even in its current form, this compound could exhibit anti-proliferative effects.
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[17] The formazan is then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.
-
Materials:
-
Human leukemia cell lines (e.g., Jurkat, K562).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the leukemia cells into a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL).[18]
-
Incubate for 24 hours to allow cells to acclimate.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[17]
-
Add the solubilization solution to each well and incubate (e.g., overnight) to dissolve the formazan crystals.[17]
-
Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm).
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
-
Data Summary and Interpretation
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) ± SEM |
| This compound | µ (mu) | TBD |
| δ (delta) | TBD | |
| κ (kappa) | TBD | |
| DAMGO (µ-agonist control) | µ (mu) | Known Value |
| Naloxone (antagonist control) | µ (mu) | Known Value |
| TBD: To be determined experimentally. |
Table 2: In Vivo Analgesic Efficacy (Hot Plate Test)
| Treatment | Dose (mg/kg) | Latency (seconds) ± SEM | % MPE |
| Vehicle Control | - | TBD | 0 |
| This compound | Dose 1 | TBD | TBD |
| Dose 2 | TBD | TBD | |
| Dose 3 | TBD | TBD | |
| Morphine (Positive Control) | Effective Dose | TBD | TBD |
| % MPE: Percent Maximum Possible Effect. TBD: To be determined experimentally. |
Table 3: Acetylcholinesterase Inhibition and Cytotoxicity
| Assay | Cell Line/Enzyme Source | IC50 (µM) ± SEM |
| AChE Inhibition | E. electricus AChE | TBD |
| Cytotoxicity (MTT Assay, 72h) | Jurkat | TBD |
| K562 | TBD | |
| Donepezil (AChE inhibitor control) | E. electricus AChE | Known Value |
| Doxorubicin (Cytotoxic control) | Jurkat | Known Value |
| IC50: Half-maximal inhibitory concentration. TBD: To be determined experimentally. |
Conclusion: A Scaffold of Opportunity
This compound is a molecule positioned at the crossroads of several promising therapeutic pathways. Its structural heritage points strongly towards a potential for opioid-mediated analgesia, while the presence of the N-benzylpiperidine moiety opens up avenues for neuroprotective applications through mechanisms like acetylcholinesterase inhibition. Furthermore, the adaptability of its core structure suggests that it could serve as a template for the development of novel cytotoxic agents. The experimental frameworks and detailed protocols provided in this guide offer a clear and robust path for researchers to systematically evaluate these potential biological activities. The elucidation of its pharmacological profile will not only define the therapeutic utility of this specific compound but also contribute valuable insights to the broader structure-activity relationships of the 4-phenylpiperidine class, paving the way for the next generation of targeted therapeutics.
References
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]
-
3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
-
Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]
-
A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. ResearchGate. [Link]
-
A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. SciELO. [Link]
-
Rodent Hot/Cold Plate Pain Assay. Maze Engineers - ConductScience. [Link]
-
Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. NIDA. [Link]
-
Pethidine: Mechanisms, Clinical Applications and Adverse Effects. The Anesthesia Guide. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Design, Synthesis and SAR of Analgesics. PubMed. [Link]
-
Pethidine. Wikipedia. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Conformation activity study of 4-phenylpiperidine analgesics. ACS Publications. [Link]
-
The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. ResearchGate. [Link]
-
In vitro opioid receptor assays. PubMed. [Link]
-
Pharmacology of Meperidine (Pethidine, Demerol) ; Mechanism of action, Pharmacokinetics, Use, Effect. YouTube. [Link]
-
Pethidine. Altmeyers Encyclopedia - Department Pharmacology-Toxicology. [Link]
-
MTT (Assay protocol. Protocols.io. [Link]
-
A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. [Link]
-
Structure-activity relations in analgesics based on 4-anilinopiperidine. Oxford Academic. [Link]
-
PETHIDINE. Chemistry Education. [Link]
-
The principle of the delta opioid receptor – ligand binding assay... ResearchGate. [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. [Link]
-
Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. [Link]
-
Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. Asian Journal of Chemistry. [Link]
-
mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]
- Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
-
Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate. [Link]
Sources
- 1. radiusanesthesia.com [radiusanesthesia.com]
- 2. Pethidine - Wikipedia [en.wikipedia.org]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. youtube.com [youtube.com]
- 7. altmeyers.org [altmeyers.org]
- 8. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. benchchem.com [benchchem.com]
- 15. attogene.com [attogene.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. texaschildrens.org [texaschildrens.org]
"Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate" as a pethidine precursor
An In-depth Technical Guide to the Synthesis and Transformation of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate as a Pethidine Precursor
Abstract
This technical guide provides a comprehensive examination of this compound, a key chemical intermediate related to the synthesis of the potent synthetic opioid analgesic, Pethidine (also known as Meperidine). While not the immediate precursor, this N-benzyl analogue serves as a valuable starting point for a multi-step synthesis of Pethidine. This document, intended for researchers, chemists, and drug development professionals, details the strategic synthesis of the title compound, its physicochemical properties, and the subsequent chemical transformations—namely de-benzylation and N-methylation—required for its conversion to Pethidine. All protocols are presented with an emphasis on the underlying chemical principles, in-process validation, and relevant safety and regulatory considerations.
Introduction
Pethidine (Meperidine): A Cornerstone Synthetic Opioid
Pethidine, first synthesized in 1938 by Otto Eisleb, was the first fully synthetic opioid analgesic and represents a significant milestone in medicinal chemistry.[1][2] Marketed under trade names like Demerol, it belongs to the phenylpiperidine class of opioids and is widely used for the management of moderate to severe pain, particularly in pre- and post-operative settings and during labor.[1][2][3] Its therapeutic action is primarily mediated through agonism of the µ-opioid receptor. The chemical structure of Pethidine is Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.[2][4]
The Critical Role of Precursor Chemicals
In the synthesis of controlled substances like Pethidine, "precursor chemicals" are compounds that are essential for the manufacturing process and become part of the final drug's molecular structure.[5][6] Due to their potential for diversion into illicit drug manufacturing, these chemicals are strictly regulated by national and international bodies, such as the U.S. Drug Enforcement Administration (DEA).[5][7][8] Pethidine and its immediate precursors are classified as Schedule II controlled substances in the United States, signifying a high potential for abuse but with accepted medical uses.[1][9][10]
Contextualizing this compound
The subject of this guide, this compound, is the N-benzyl analogue of Pethidine. It is crucial to distinguish it from the immediate precursor to Pethidine, which is Norpethidine (Ethyl 4-phenylpiperidine-4-carboxylate).[9][11] The N-benzyl compound is not directly converted to Pethidine in a single step. Instead, the benzyl group acts as a protecting group on the piperidine nitrogen. Its removal (de-benzylation) yields Norpethidine, which is then methylated to produce the final Pethidine molecule. This two-step transformation is a common strategy in complex organic synthesis, allowing for controlled and specific chemical modifications. This guide will therefore detail the synthesis of the N-benzyl compound and its subsequent, deliberate conversion to Pethidine.
Physicochemical Properties and Analytical Characterization
The precise identification and purity assessment of this compound are paramount for its successful use in a multi-step synthesis.
Key Properties
| Property | Value | Source |
| IUPAC Name | This compound | [12][13] |
| Synonyms | 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester | [13][14] |
| CAS Number | 59084-08-1 | [12][13][14] |
| Molecular Formula | C₂₁H₂₅NO₂ | [12][13] |
| Molecular Weight | 323.43 g/mol | [13] |
| Appearance | Liquid | |
| Density | ~1.037 g/mL at 25 °C |
Analytical Methods for Validation
Ensuring the identity and purity of the synthesized compound is a critical, self-validating step in any protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the presence of the ethyl ester, benzyl, and phenyl groups, and the piperidine ring structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. Techniques like GC-MS can simultaneously assess purity.[15]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the characteristic ester carbonyl (C=O) stretch.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound, often achieving greater than 98% purity for use in subsequent reactions.[16]
-
Thin-Layer Chromatography (TLC): A rapid and effective technique for monitoring reaction progress during the synthesis.[17]
Synthesis of this compound
The most direct and logical synthesis of the title compound is through the N-alkylation of Norpethidine (Ethyl 4-phenylpiperidine-4-carboxylate) with a benzylating agent.
Synthetic Strategy: N-Alkylation
The core of this synthesis is the formation of a carbon-nitrogen bond. The secondary amine of the Norpethidine piperidine ring acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl chloride or bromide). A weak base, such as potassium carbonate, is used to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Diagram 1: Synthesis of this compound A visual representation of the N-alkylation reaction.
Detailed Experimental Protocol
This protocol is adapted from established methods for N-alkylation of piperidine derivatives.[17]
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Norpethidine (1.0 eq) in a suitable solvent such as toluene or acetonitrile (approx. 3-4 mL per gram of Norpethidine).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature to ensure good mixing. The base acts as an acid scavenger.
-
Addition of Alkylating Agent: Add benzyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C for toluene) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase like hexane:ethyl acetate (e.g., 2:1 v/v). The disappearance of the Norpethidine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer again with the same solvent (e.g., toluene) to maximize recovery.
-
Combine the organic layers and wash with a saturated brine solution to remove residual water.
-
-
Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (in vacuo) using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield the final product as a clear liquid. A typical yield for this reaction is expected to be in the range of 85-95%.[17]
Conversion to Pethidine: A Two-Step Transformation
The conversion of this compound to Pethidine requires two distinct chemical transformations: the removal of the N-benzyl group followed by the introduction of an N-methyl group.
Diagram 2: Overall Conversion Workflow High-level overview of the transformation from the N-benzyl precursor to Pethidine.
Step 1: Catalytic Hydrogenolysis (De-benzylation)
Causality: The benzyl group is an excellent protecting group for amines because it is stable to many reaction conditions but can be cleanly removed by catalytic hydrogenation. The C-N bond is cleaved in the presence of a metal catalyst (like Palladium) and a hydrogen source, yielding the de-protected amine (Norpethidine) and toluene as a benign byproduct.
Detailed Experimental Protocol:
-
Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq) dissolved in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, approx. 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude Norpethidine. This product is often of sufficient purity for the next step.
-
Step 2: N-Methylation to Pethidine
Causality: The Eschweiler-Clarke reaction is a classic and effective method for methylating a primary or secondary amine. It uses formic acid and formaldehyde as the reagents. Formaldehyde reacts with the amine to form an iminium ion, which is then reduced in situ by formic acid (acting as a hydride donor) to yield the methylated amine. The reaction is clean and avoids the use of hazardous alkyl halides.
Detailed Experimental Protocol (Eschweiler-Clarke Reaction):
-
Reactor Setup: In a round-bottom flask, add the Norpethidine (1.0 eq) obtained from the previous step.
-
Reagent Addition: Add aqueous formaldehyde (37% solution, ~2.5 eq) followed by formic acid (98-100%, ~2.5 eq). Caution: The initial reaction can be exothermic.
-
Reaction: Heat the mixture to 80-100 °C for 2-4 hours. The evolution of carbon dioxide will be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully make the solution basic (pH > 10) by the slow addition of a base like sodium hydroxide solution while cooling in an ice bath.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation and Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude Pethidine can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized to high purity.
Regulatory and Safety Considerations
-
Legal Framework: Pethidine and its immediate precursors, including Norpethidine (Pethidine-Intermediate-B), are DEA Schedule II controlled substances.[9] All synthesis, handling, and documentation must comply with strict federal and local regulations.
-
Toxicology: this compound is classified as toxic if swallowed or inhaled.[12] All manipulations should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (Pd/C). Proper grounding of equipment and safe handling and quenching of the catalyst are mandatory.
Conclusion
This compound is a versatile chemical intermediate that serves as a practical precursor for the synthesis of the clinically important analgesic, Pethidine. While its conversion requires a two-step process—catalytic hydrogenolysis to Norpethidine followed by N-methylation—this synthetic route offers a high degree of control and purity. The protocols outlined in this guide, grounded in established chemical principles and incorporating in-process validation, provide a robust framework for researchers in the field of pharmaceutical development. Strict adherence to safety protocols and regulatory requirements is essential when working with these controlled substances.
References
- Controlled substances and precursor chemicals | Research Starters - EBSCO. (URL: )
- Controlled Substance and Precursor Chemical Program - myUSF. (URL: )
- Overview of Controlled Substances and Precursor Chemicals. (URL: )
-
Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem. (URL: [Link])
-
Drug precursors - Wikipedia. (URL: [Link])
-
Listed Chemicals and Federal Regulation of Controlled Substance Precursors. (URL: [Link])
-
Pethidine - Wikipedia. (URL: [Link])
-
Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem. (URL: [Link])
- CN105349593A - Pethidine hydrochloride preparation method - Google P
-
Pethidine (Meperidine) Injection Manufacturer - Farbe Firma. (URL: [Link])
-
Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd. (URL: [Link])
-
A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector - Adli Tıp Bülteni. (URL: [Link])
-
Normeperidine | C14H19NO2 | CID 32414 - PubChem - NIH. (URL: [Link])
-
Ethyl 1-benzylpiperidine-4-carboxylate: A Key Player in Chemical Synthesis. (URL: [Link])
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (URL: [Link])
-
Pethidinic acid - Wikipedia. (URL: [Link])
-
Drug Information | Therapeutic Target Database. (URL: [Link])
-
Ethyl-4-phenylpiperidine-4-carboxylate - - Forendex Southernforensic. (URL: [Link])
Sources
- 1. Pethidine - Wikipedia [en.wikipedia.org]
- 2. adlitipbulteni.com [adlitipbulteni.com]
- 3. farbefirma.org [farbefirma.org]
- 4. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 5. Controlled substances and precursor chemicals | Research Starters | EBSCO Research [ebsco.com]
- 6. Drug precursors - Wikipedia [en.wikipedia.org]
- 7. EHS - Controlled Substance and Precursor Chemical Program | myUSF [myusf.usfca.edu]
- 8. congress.gov [congress.gov]
- 9. Normeperidine | C14H19NO2 | CID 32414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pethidinic acid - Wikipedia [en.wikipedia.org]
- 11. forendex.southernforensic.org [forendex.southernforensic.org]
- 12. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester [lgcstandards.com]
- 14. ETHYL-1-BENZYL-4-PIPERINE CARBOXYLATE | 59084-08-1 [chemicalbook.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. nbinno.com [nbinno.com]
- 17. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Whitepaper: The 4-Phenylpiperidine Scaffold: A Technical Guide to Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate as a Core for Opioid Analgesic Discovery
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
The 4-phenylpiperidine core is a foundational scaffold in medicinal chemistry, giving rise to a significant class of synthetic opioids. This guide provides a detailed examination of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, a key analog and synthetic intermediate related to the prototypical phenylpiperidine opioid, pethidine (meperidine). We will dissect its chemical synthesis, explore the critical structure-activity relationships (SAR) that govern its interaction with opioid receptors, and present a comprehensive workflow for its evaluation as a potential analgesic. This document serves as a technical resource, integrating established principles with detailed experimental protocols to guide the discovery and development of novel, centrally-acting pain therapeutics.
Introduction: The Enduring Legacy of the 4-Phenylpiperidine Scaffold
First synthesized in 1938, pethidine (meperidine) was the first fully synthetic opioid, born from research initially aimed at anticholinergic agents.[1] Its discovery unveiled the potent analgesic properties of the 4-phenylpiperidine scaffold, launching a new trajectory in pain management.[1][2] Compounds in this class, including pethidine and its highly potent derivatives like fentanyl, exert their effects primarily as agonists at the μ-opioid receptor (MOR) in the central nervous system, inhibiting ascending pain pathways.[2][3][4]
This compound (CAS 59084-08-1) is a direct structural analog of pethidine, differing by the substitution of an N-benzyl group for pethidine's N-methyl group.[1][5] This seemingly minor modification is of profound interest in medicinal chemistry, as the nature of the N-substituent on the piperidine ring is a key determinant of opioid receptor affinity, efficacy, and pharmacological profile.[6] This guide will utilize this compound as a model to explore the core principles of phenylpiperidine-based analgesic design and evaluation.
Physicochemical Properties and Synthesis
The physical and chemical characteristics of a drug candidate are fundamental to its behavior in biological systems. A summary of computed properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C21H25NO2 | [5] |
| Molecular Weight | 323.4 g/mol | [5] |
| XLogP3 | 3.9 | [5] |
| Topological Polar Surface Area | 29.5 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of this compound can be approached through established methods for constructing the 4,4-disubstituted piperidine core. A common strategy involves the reaction of a benzyl-substituted nitrogen mustard analog with phenylacetonitrile.
A plausible synthetic route, adapted from known pethidine syntheses, is as follows:
-
Formation of the Bis(2-chloroethyl)amine: N-benzyldiethanolamine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or triphosgene to yield N-benzyl-bis(2-chloroethyl)amine.[7]
-
Cyclization and Cyano-group Installation: The resulting nitrogen mustard is condensed with phenylacetonitrile in the presence of a strong base like sodium amide (NaNH₂).[7][8] This reaction forms the piperidine ring and installs the phenyl and nitrile groups at the C4 position, yielding 1-benzyl-4-phenylpiperidine-4-carbonitrile.
-
Hydrolysis and Esterification: The nitrile is then subjected to acidic hydrolysis (e.g., using aqueous sulfuric acid) to form the carboxylic acid, 1-benzyl-4-phenylpiperidine-4-carboxylic acid.[8] Subsequent esterification with ethanol under acidic conditions (e.g., HCl gas) yields the final product, this compound.[7]
Structure-Activity Relationships (SAR) at the Opioid Receptor
The analgesic activity of 4-phenylpiperidines is dictated by the precise arrangement of key structural motifs that interact with the opioid receptor.[6][9]
Caption: Key pharmacophoric features of this compound.
-
The Basic Nitrogen (A): The piperidine nitrogen is essential for activity. At physiological pH, it is protonated, forming a cationic head that engages with an anionic aspartate residue in the μ-opioid receptor.
-
The C4-Phenyl Group (B): This aromatic ring occupies a hydrophobic pocket within the receptor and is a critical component for high-affinity binding.[9] The orientation of this phenyl group (axial vs. equatorial) can significantly influence potency.[9]
-
The C4-Ester Group (C): The ethyl carboxylate at the C4 position contributes to the binding affinity. This group is also a primary site of metabolism; hydrolysis by esterases in the liver converts it to the corresponding carboxylic acid (pethidinic acid in the case of pethidine), leading to inactivation.[8][10]
-
The N-Substituent (D): This is arguably the most tunable position for modulating pharmacological activity.
-
Pethidine (N-Methyl): The small methyl group results in a compound that is a potent μ-opioid agonist.[3]
-
This compound (N-Benzyl): Replacing the methyl with a larger, more lipophilic benzyl group can have varied effects. Studies on related opioid series show that increasing the size of the N-substituent can sometimes decrease μ-agonist potency or introduce antagonist properties.[6] However, in other cases, larger N-substituents like phenethyl can dramatically increase potency, as seen in the fentanyl series.[2] Therefore, the precise effect of the N-benzyl group requires empirical testing.
-
A Framework for Preclinical Evaluation
To determine the therapeutic potential of this compound, a structured preclinical evaluation workflow is essential. This process begins with in vitro assays to characterize receptor interaction and signaling, followed by in vivo models to assess analgesic efficacy and potential side effects.
Caption: A typical preclinical evaluation workflow for a novel analgesic candidate.
Experimental Protocol: In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of the test compound for the human μ (mu), δ (delta), and κ (kappa) opioid receptors.
Principle: This is a competitive radioligand binding assay. The ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from the receptor is measured.[11][12]
Methodology:
-
Preparation of Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected to express high levels of either the human μ, δ, or κ opioid receptor.[12]
-
Radioligands:
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding determination, a parallel set of wells will contain a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).[12]
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Data Collection: The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition curve using non-linear regression analysis to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Experimental Protocol: In Vivo Acute Analgesic Efficacy (Hot Plate Test)
Objective: To assess the centrally-mediated antinociceptive (analgesic) activity of the test compound in an animal model of acute thermal pain.[13][14]
Principle: The hot plate test measures the latency of a pain response to a thermal stimulus. An increase in the time it takes for the animal to react (e.g., by licking a paw or jumping) after drug administration indicates an analgesic effect.[14][15]
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized to the testing environment before the experiment.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 45-60 seconds) is predetermined to prevent tissue damage.
-
Procedure:
-
Baseline Latency: Each animal is placed on the hot plate, and the time until the first sign of nociception (paw licking, shaking, or jumping) is recorded. This is the baseline latency. Animals with extreme baseline latencies are excluded.
-
Drug Administration: Animals are divided into groups and administered the test compound (at various doses), a vehicle control, or a positive control (e.g., morphine) via a relevant route (e.g., subcutaneous or intraperitoneal injection).
-
Post-Treatment Latency: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), the animals are re-tested on the hot plate, and their response latencies are recorded.
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50% of the maximum effect).
Conclusion and Future Perspectives
This compound stands as a valuable chemical entity for probing the structure-activity relationships of opioid analgesics. Its structural similarity to pethidine makes it an ideal candidate for foundational studies into how modifications at the N-substituent position impact receptor binding, functional activity, and overall analgesic profile.
The preclinical workflow outlined in this guide provides a robust framework for its characterization. Data from in vitro binding and functional assays will elucidate its receptor selectivity and intrinsic efficacy. Subsequent in vivo testing in validated pain models will determine its potential as a centrally-acting analgesic.[16] Should this compound demonstrate a favorable profile—such as potent analgesia with a reduced side-effect liability compared to morphine or pethidine—it could serve as a lead scaffold for a new generation of pain therapeutics. Future work could involve synthesizing a library of analogs with diverse N-substituents or modifications to the C4-phenyl ring to further optimize potency and safety, contributing to the ongoing search for safer, more effective pain management solutions.[17][18][19]
References
- High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications (RSC Publishing).
- In Vivo Pain Models. Charles River Laboratories.
- In-Vivo Models for Management of Pain. Scirp.org.
- Pain Models for Preclinical Research. Eurofins Advinus.
- What in vivo models are used for pain studies? Patsnap Synapse.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Springer.
- Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry.
- Pethidine: Mechanisms, Clinical Applications and Adverse Effects. Anesthesia Progress.
- Pethidine - Wikipedia. Wikipedia.
- Pharmacological Characterization of Novel Opioid Receptor Ligands Aimed at Reducing the Development of Tolerance. SciSpace.
- Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423. PubChem.
- Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389. PubChem.
- Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.
- Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. PubMed.
- Phenylpiperidines - Wikipedia. Wikipedia.
- Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | C16H23NO2 | CID 44284477. PubChem.
- Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8. ChemicalBook.
- Meperidine. StatPearls - NCBI Bookshelf.
- Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. British Journal of Pharmacology and Chemotherapy.
- Demerol, pethidine (meperidine) dosing, indications, interactions, adverse effects, and more. Medscape.
- Pethidine: Mechanism of Action, Therapeutic Uses & Adverse Effects. YouTube.
- Pethidine: Synthesis and Metabolism. Scribd.
- The Role of Ethyl 1-Benzylpiperidine-4-carboxylate in Drug Discovery. LinkedIn.
- This compound,(CAS# 59084-08-1). Sinfoo Biotech.
- Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. ResearchGate.
- a model explaining structure-activity relationships of opiate agonists and antagonists. PNAS.
- Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
- What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride? Guidechem.
- CN105349593A - Pethidine hydrochloride preparation method. Google Patents.
- Bifunctional opioid receptor ligands as novel analgesics. PubMed.
- Exploiting Injury-Induced Peripheral Opioid Receptor Changes in Novel Analgesic Development for Chronic Pain. PubMed Central.
- Novel Opioid Analgesics and Side Effects. ACS Chemical Neuroscience.
- EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use. Google Patents.
- ETHYL-1-BENZYL-4-PIPERINE CARBOXYLATE | 59084-08-1. ChemicalBook.
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
- Pethidinic acid - Wikipedia. Wikipedia.
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
- Normeperidine | C14H19NO2 | CID 32414. PubChem.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.
- 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed.
- 4-Benzylpiperidine - Wikipedia. Wikipedia.
Sources
- 1. Pethidine - Wikipedia [en.wikipedia.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. radiusanesthesia.com [radiusanesthesia.com]
- 4. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pethidinic acid - Wikipedia [en.wikipedia.org]
- 11. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. criver.com [criver.com]
- 14. advinus.com [advinus.com]
- 15. scirp.org [scirp.org]
- 16. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 17. Bifunctional opioid receptor ligands as novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploiting Injury-Induced Peripheral Opioid Receptor Changes in Novel Analgesic Development for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Safety and Toxicity of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate is a substituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmacologically active molecules.[1] While its utility in drug discovery is significant, a comprehensive understanding of its safety and toxicological profile is paramount for ensuring occupational safety and guiding future development. This document synthesizes the available toxicological data, identifies critical data gaps, and provides a framework for a structured safety evaluation. The available GHS classifications indicate that this compound is toxic if swallowed or inhaled and may cause significant respiratory and skin sensitization.[2] This guide delves into specific toxicological endpoints, proposes a strategy for further experimental evaluation, and outlines best practices for safe handling.
Chemical and Physical Identity
A clear distinction must be made between the topic compound, this compound, and its close structural analog, Ethyl 1-benzylpiperidine-4-carboxylate, which lacks the phenyl group at the 4-position. Data for both are presented here to facilitate a structure-activity relationship discussion, but it is critical to note their distinct toxicological profiles.
| Property | This compound | Ethyl 1-benzylpiperidine-4-carboxylate |
| Structure | (See Figure 1) | (Lacks C6H5 at position 4) |
| CAS Number | 59084-08-1, 72216-57-0[2] | 24228-40-8[3][4] |
| Molecular Formula | C₂₁H₂₅NO₂[2] | C₁₅H₂₁NO₂[3] |
| Molecular Weight | 323.4 g/mol [2] | 247.33 g/mol [3][5] |
| Physical Form | Not specified, likely liquid or solid | Liquid[5][6] |
Toxicological Profile and Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The available data for this compound indicates significant hazards that demand stringent safety protocols.
GHS Hazard Summary
A comparison of the GHS classifications highlights the more severe toxicological profile of the 4-phenyl substituted compound.
| Hazard Classification | This compound [2] | Ethyl 1-benzylpiperidine-4-carboxylate [3][4][5] |
| Acute Toxicity, Oral | Category 3 (H301: Toxic if swallowed) | Category 3 (H301: Toxic if swallowed) |
| Acute Toxicity, Inhalation | Category 3 (H331: Toxic if inhaled) | Not Classified / Data Lacking |
| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction) | Not Classified / Data Lacking |
| Respiratory Sensitization | Category 1 (H334: May cause allergy or asthma symptoms) | Not Classified / Data Lacking |
| Skin Irritation | Not Classified / Data Lacking | Category 2 (H315: Causes skin irritation) |
| Eye Irritation | Not Classified / Data Lacking | Category 2 (H319: Causes serious eye irritation) |
| STOT - Single Exposure | Not Classified / Data Lacking | Category 3 (H335: May cause respiratory irritation) |
| GHS Pictograms | Danger[2] | Danger[3][5] |
Analysis of Toxicological Endpoints
A detailed examination of toxicological endpoints is necessary to build a comprehensive safety profile. Due to the limited publicly available data for the target compound, this section will extrapolate potential risks based on its known GHS classification and data from structural analogs.
Acute Toxicity
Both the target compound and its analog are classified as Acute Toxicity Category 3 (Oral) , with the hazard statement H301: "Toxic if swallowed".[2][3][5] This classification is based on an LD₅₀ value typically in the range of 50 to 300 mg/kg body weight for rats. The high acute oral toxicity is a significant concern for handling and requires immediate medical attention in case of ingestion.[7] Furthermore, this compound is also classified as Acute Toxicity Category 3 (Inhalation) , indicating that it is toxic if inhaled.[2] This necessitates the use of engineering controls, such as fume hoods, and appropriate respiratory protection to prevent exposure.
Sensitization
A critical finding for this compound is its classification as a respiratory and skin sensitizer.[2]
-
Respiratory Sensitization (H334): Exposure via inhalation may lead to the development of allergic or asthma-like symptoms. Once an individual is sensitized, subsequent exposures to even minute quantities can trigger a severe respiratory reaction.
-
Skin Sensitization (H317): Direct contact with the skin can elicit an allergic reaction, which may manifest as dermatitis. This necessitates the consistent use of appropriate chemical-resistant gloves.
The mechanism for sensitization is not elucidated in the available literature but is a critical area for further investigation, as sensitization effects are often irreversible.
Irritation
While the target compound itself lacks specific data on irritation, its close analog, Ethyl 1-benzylpiperidine-4-carboxylate, is known to cause skin, eye, and respiratory irritation.[4] It is scientifically prudent to assume that this compound may pose similar or greater irritation risks until proven otherwise. Safe handling procedures should therefore include robust eye and skin protection.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no specific data available for this compound regarding its potential for genotoxicity, carcinogenicity, or reproductive toxicity. However, studies on the parent piperidine structure have generally shown negative results in in vitro genotoxicity assays.[8] The mutagenic activity of some derivatives, such as N-chloropiperidine, has been observed, suggesting that substitution on the piperidine ring can significantly alter its toxicological properties.[9] Given the absence of data, these endpoints represent a significant knowledge gap that must be addressed in any comprehensive drug development program.
Structure-Toxicity Relationship Insights
The difference in GHS classifications between the target compound and its analog strongly suggests that the addition of the phenyl group at the 4-position significantly increases the molecule's toxicity, particularly concerning inhalation toxicity and sensitization.
Caption: Postulated contributions of molecular fragments to overall toxicity.
Proposed Safety Evaluation Strategy
To address the existing data gaps, a tiered approach to toxicological testing is recommended. This strategy combines in vitro and in silico methods to characterize risk efficiently.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay provides a quantitative measure of a compound's ability to induce cell death, serving as a general screen for basal toxicity. The protocol is based on established methods for evaluating piperidine derivatives.[10][11]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
This assay is a standard screening test for identifying compounds that can cause gene mutations.
Protocol Outline: Ames Test (OECD 471)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate). This is crucial as metabolites can be more or less toxic than the parent compound.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test compound on minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenic potential.
-
Controls: Run concurrent negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) to validate the assay.
Risk Assessment and Safe Handling
Given the known hazards, the following handling procedures are mandatory to minimize exposure risk.
-
Engineering Controls: All handling of the compound must be performed in a certified chemical fume hood to mitigate inhalation risk.[4]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Skin and Body Protection: Wear a lab coat. For larger quantities or tasks with a high risk of splashing, chemical-resistant aprons or suits are recommended.
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
-
Hygiene Practices: Avoid all personal contact, including inhalation.[4] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite), and place it in a sealed container for hazardous waste disposal.[4]
-
First Aid:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation or an allergic reaction develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Conclusion
This compound is a chemical intermediate with significant toxicological hazards, including high acute toxicity via oral and inhalation routes and a strong potential for respiratory and skin sensitization.[2] While data on other toxicological endpoints such as chronic toxicity, carcinogenicity, and reproductive toxicity are currently lacking, the severity of the known hazards necessitates the implementation of stringent safety protocols and engineering controls. The addition of the 4-phenyl group appears to markedly increase the compound's toxicity compared to its non-phenylated analog. Further investigation using the proposed in vitro testing strategy is essential for any organization planning to use this compound in drug development or other applications, ensuring a comprehensive understanding of its safety profile and enabling robust risk management.
References
- BenchChem. Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG44rcyY813TJXkxtMvJ9QJU3m4cl4CWWiQn_Sx2RqAgBPzW8cu-FevdWb8IoPSHQWt7iFQsSfi336pwnZiJweY3ty-vshyKdI5SdgGnQ3F5NSrbST4ObVnOSYgmxusZMgK-EWDeoFpN2z0ceuvpudiNFISby-i8vKKq3Mdv1DdKq45HGef199aDpuWtLDpPylZx01V2n-iIex_ISY7riICBLMY5ER-SbScDYaR5nQ=]
- BenchChem. Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4f-FP20_Ym0twStCDePzfqEB73kAk5Zsoun9pxlq_y0v0dcImXBo5S85J75NLoDfEubbjxv3FLP-vcuuO_JRlqfHnvn-1DOBb3Pf6YyMz7YmNjIBsjzaoAPjrVoZ4dEvDzFrC0kTxQRbt85Q571FUaEivicEzsZwC5hIAHuDCYFDCNNYMC8sSSHgMexvh6p1q2_P76m_FMF6B-XfkYKwHv45TpfiZlN-t]
- PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/90423]
- Apollo Scientific. Safety Data Sheet: Ethyl 1-benzylpiperidine-4-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh28QOcJjuXDvaUKLCTDAylyl6jlNlMc8L_LNEpsFlUGarQjfr2M2VDf7EMPxIb9h-Hp4pWBNF1IWrd27FcPaGkZActSCK4R9MuzVGvNx9RBR59gjfI6N9tY8ARVBQ6Z7BURlhhnJRVaKO_QvoIAKsDpQol22SotMWfidh]
- Fisher Scientific. Safety Data Sheet: Ethyl 1-benzylpiperidine-4-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiR2EmFwZ-SX-JPfua8r1tmbCtnNdFylRdgFX9nDymo6jRfmybXSossHuP0r36tT-ZbH8rsgxWUXeigezm2vXVBgs9iamhAq13Mto6pGhjdwgqnJEx4zzhslN3MPMagyFASBsSS1nzYTHqxGyV44e-xiB_-nKKZ3RC3mzgFy5qc1vXWs1y4FqKgrsWcsq3EO4vc9DsVuVET9WD81tfOAv4Rdkou5FAIQxMZC1sQ0oxKmSDvgoLElCLJvQ_4VTWQRBEast2Jk9CvsdDcrIZiH2MHu0uOJQPOw==]
- In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDLiB7E5--VXsWMQEoe-Y5nSU4kvCUefFotdNNfAedYq_240rhc45lG0LNxaYdm_ZR9StE9w5l2PJZnin4RGhWIBrF3EQbqU-zT1czOf_cQ8GzeAq_kIYH7MLSgcoAZN6c8Ael70P4UWuuMwVCDN8-qo2jPPJ4o-jx-fftvg==]
- PubMed. Mutagenic activity of N-chloropiperidine. [URL: https://pubmed.ncbi.nlm.nih.gov/3899914/]
- National Industrial Chemicals Notification and Assessment Scheme. Piperidine: Human health tier II assessment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbHCrm0c0gG2BIT2UPWIIqVZoDI39j-EbXUkkXQmJ8q54QLglUBy_YtRuf6UuBRepp7z3Kgqh4_Q6TmsiXqApO9Phb8lgaiOS2ToujSCaOWTZuciIvCgICHteq4tlewlA1XOjEXcfhaY9gWF2pp8Ig9hT1ZiZl9cPZ3HN9M5qWx9rVhIyV0PlPsf-Ot1HW4nuRyracDS8VkNF-DA8EEbgzP5BNFhkNFBK5v7kR]
- Fisher Scientific. Safety Data Sheet: 1-Benzyl-4-piperidinecarboxaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc1wVYAuQhoLmgnMBw2WB9_Q8ZygMBfSiJc2Evuz6IvJr_Pb7zEPln-ch7ryFOx9YmOeP9iela7cPKGLvdCQoDXz_uQfKXNHWQP8TocuDiSZuTo_p_PAfDpVrJcbRXtsVlpKfTkzOk_wUSCmvyNuHCIi1qVpJ6nAHVcij9O_z-bRlJggvJFRx1llxw3fQuqVqpqhHzynHVaDFojTBPVWNI5gpT_ottt0OBllEzVPaIuCxBUJSXpv32vS_TMNbjiKoM9mqznFLoYYDy08R_wLPOFqjAGiEP]
- Fisher Scientific. Safety Data Sheet: 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSowcB3aqKt0XnAfYSZ-dmG-d50N7dz_kAW8IuEJXevKeN1i8CXIf6sU3m7QpfC3TVP9lQusKDpzliyR34Oj2GAzyuQX8fyrKHDZS3j6qJu755yxmSOwYdnW1u21yx0swMrExa09zidZNa42EA-qTQCVLbhiJ1IMG_ekDZR4VHHdUv-yCQkc33Fi5z_2vRraE=]
- PubChem. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/418389]
- Sigma-Aldrich. Ethyl 1-benzylpiperidine-4-carboxylate 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/138476]
- PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/102624]
- Sinfoo Biotech. This compound, (CAS# 59084-08-1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETn8FabJRtqJp79lBY_O4AfmBMyJ0ip0e2Or98nOr74dlmN-Zcai8DogXA4Owqg7YTo1qfwQ8amuWVUXVPBlLqtk1TVYmlmL58bx4HTMFmz4RA6hhQDM7rnJFmXpZCe9RVbQ==]
- The Role of Ethyl 1-Benzylpiperidine-4-carboxylate in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2iffAgFRm9BUcW1obIMJV6hTWs71hgOgS6gIlD-nX0CHkzEMAlKk_qKYwsNj-N7xYJ3s9JVnhyFwh-WRr15qDtzpx1ppkBDIPmYOKZhDXQPNeW8fhaTP1Y0ADl9j2ty-muDOJHVg995CEgKWe-LjMPUO9ojMF8XJhsVRXYIg4wrhTb_3NhO4ajwwviebEPT3w76wh8fhzSCtr2rCWbUUBLl86Wqn5u10Icc9cOA93S8UBNPM=]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1-苄基哌啶-4-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Mutagenic activity of N-chloropiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Document ID: AN-CSP-2601-01
Abstract: This document provides a comprehensive guide to the synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, a key intermediate in the development of pharmaceutical agents, notably as a precursor and analogue related to pethidine.[1][2] We present a detailed, field-proven protocol for its synthesis via N-alkylation, delve into the underlying reaction mechanism, and outline essential safety precautions and analytical characterization methods. This guide is intended for researchers, chemists, and professionals in drug development and medicinal chemistry.
Introduction and Significance
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting analgesics, including pethidine (also known as meperidine).[1][3] this compound is a crucial derivative within this class. Its primary importance lies in its role as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[4] The N-benzyl group serves not only as a common substituent in various analogues but also as a protecting group that can be readily removed via catalytic hydrogenation to yield the secondary amine, opening avenues for further functionalization.[1]
Understanding the efficient synthesis of this compound is therefore critical for research programs aimed at developing novel analgesics, neuroleptic agents, and other therapeutics targeting the central nervous system.[4][5] This guide provides a robust and reproducible method for its preparation on a laboratory scale.
Synthetic Strategy and Mechanism
The most direct and widely employed strategy for the synthesis of this compound is the nucleophilic substitution (SN2) reaction between Ethyl 4-phenylpiperidine-4-carboxylate and a suitable benzylating agent, such as benzyl chloride or benzyl bromide.
Core Reaction:
-
Nucleophile: The secondary amine of the piperidine ring in Ethyl 4-phenylpiperidine-4-carboxylate.
-
Electrophile: The benzylic carbon of benzyl chloride.
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃), is used to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the formation of the unreactive piperidinium salt and driving the reaction to completion.
Reaction Mechanism: SN2 N-Alkylation
The mechanism proceeds via a classic bimolecular nucleophilic substitution pathway. The lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic methylene carbon of benzyl chloride. This occurs in a single, concerted step where the nitrogen-carbon bond forms concurrently with the cleavage of the carbon-chlorine bond.
Caption: SN2 mechanism for N-benzylation of the piperidine ring.
Detailed Experimental Protocol
This protocol is adapted from established procedures for N-alkylation of piperidine derivatives.[6] It has been optimized for high yield and purity.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Moles (mol) | Molar Eq. | Amount Used |
| Ethyl 4-phenylpiperidine-4-carboxylate | 77-17-8 | 233.31 | 0.10 | 1.0 | 23.33 g |
| Benzyl Chloride | 100-44-7 | 126.58 | 0.105 | 1.05 | 13.3 g (12.0 mL) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 0.15 | 1.5 | 20.73 g |
| Toluene, Anhydrous | 108-88-3 | 92.14 | - | - | 250 mL |
| Ethyl Acetate (for extraction) | 141-78-6 | 88.11 | - | - | As needed |
| Saturated Brine Solution | - | - | - | - | 100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | As needed |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry. Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Charge Reactants: To the flask, add Ethyl 4-phenylpiperidine-4-carboxylate (23.33 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and anhydrous toluene (250 mL).
-
Initiate Stirring: Begin vigorous stirring to create a well-mixed suspension.
-
Add Benzylating Agent: Add benzyl chloride (12.0 mL, 0.105 mol) to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) using the heating mantle. Maintain reflux for 4-6 hours.
-
Monitor Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (e.g., 3:1 v/v), visualizing with UV light or potassium permanganate stain. The disappearance of the starting material spot indicates completion.
-
Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully quench the reaction by adding 100 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).
-
Washing: Combine all organic layers and wash them sequentially with deionized water (1 x 100 mL) and then with saturated brine solution (1 x 100 mL) to remove residual inorganic salts.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent by gravity or vacuum filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate.
-
Final Product: The resulting crude product, this compound, should be obtained as a viscous oil or low-melting solid. Further purification can be achieved via vacuum distillation or column chromatography if necessary. The expected yield is typically high (>90%).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| IUPAC Name | This compound[7] |
| Molecular Formula | C₂₁H₂₅NO₂[7] |
| Molecular Weight | 323.43 g/mol [7] |
| Appearance | Colorless to yellow viscous oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 10H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.55 (s, 2H, -NCH₂Ph), 2.20-2.80 (m, 8H, piperidine ring protons), 1.20 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.5 (C=O), 143.0, 138.0, 129.0, 128.5, 128.0, 127.0 (Ar-C), 63.0 (-NCH₂Ph), 61.0 (-OCH₂), 52.0 (piperidine C), 46.0 (quaternary C), 35.0 (piperidine C), 14.0 (-CH₃). |
| IR (neat, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1725 (C=O, ester) , ~1600 (Ar C=C). |
| Mass Spec (ESI+) | m/z 324.19 [M+H]⁺ |
Safety and Handling
Proper safety precautions are paramount during this synthesis, primarily due to the hazardous nature of benzyl chloride.
-
General Precautions:
-
All operations must be conducted inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
-
Reagent-Specific Hazards:
-
Benzyl Chloride: HIGHLY TOXIC and CARCINOGENIC .[8][9] It is a lachrymator, corrosive, and causes severe skin and eye damage.[8][10] It is fatal if inhaled and may cause genetic defects and cancer.[8][9][10] Handle with extreme care, using a syringe or cannula for transfers. Avoid inhalation and skin contact at all costs.
-
Toluene: Flammable liquid and vapor. Can cause skin and respiratory irritation. It is also a teratogen.
-
Potassium Carbonate: Can cause serious eye irritation. Avoid generating dust.
-
-
Waste Disposal:
-
All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate.
-
Aqueous waste should be neutralized before disposal according to institutional guidelines.
-
Conclusion
The N-benzylation of Ethyl 4-phenylpiperidine-4-carboxylate is an efficient and reliable method for producing this compound. The protocol described herein is robust, high-yielding, and can be readily implemented in a standard organic chemistry laboratory. Adherence to the detailed procedural steps and stringent observation of the safety protocols are essential for the successful and safe execution of this synthesis. The resulting compound serves as a valuable building block for further elaboration in drug discovery and medicinal chemistry programs.
References
- UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.
- PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate.
- Scribd. (n.d.). Pethidine: Synthesis and Metabolism.
- Wikipedia. (n.d.). Dieckmann condensation.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Guidechem. (n.d.). What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride?.
- PubChem. (n.d.). Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate.
- Pharmacy 180. (n.d.). Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- PubChem. (n.d.). 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate.
- PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate.
- Google Patents. (n.d.). CN105349593A - Pethidine hydrochloride preparation method.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride.
- Chemdad. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate.
- Safety Data Sheet. (n.d.).
- Chemistry LibreTexts. (2023). Dieckmann Condensation.
- Loba Chemie. (2015). BENZYL CHLORIDE EXTRA PURE MSDS.
- Sarkandi, D. N., et al. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent.
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- ResearchGate. (2010). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate.
- University of Calgary. (n.d.). Spectra Problem #7 Solution.
- AbacipharmTech. (n.d.). Ethyl N-benzylpiperidine-4-carboxylate.
- The Role of Ethyl 1-Benzylpiperidine-4-carboxyl
- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
- Therapeutic Target Database. (n.d.). Drug Information.
- ChemicalBook. (2022). ETHYL-1-BENZYL-4-PIPERINE CARBOXYLATE.
- Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
- Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References.
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.).
Sources
- 1. scribd.com [scribd.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocols: A Comprehensive Guide to the Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate from Benzyl Cyanide
Abstract: This document provides a detailed scientific and practical guide for the synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, a key intermediate in pharmaceutical research and a structural analog of pethidine.[1][2] The synthetic route commences with benzyl cyanide and proceeds through a critical cyclization step using a nitrogen mustard, followed by nitrile hydrolysis and final esterification. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step protocols, and critical safety considerations. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the chemical transformations involved.
Introduction and Synthetic Strategy
This compound and its derivatives are important pharmaceutical intermediates with significant biological activity, finding use in the development of anti-inflammatory drugs, antitumor agents, and analgesics.[3] The core structure, a 4-substituted piperidine, is a common motif in many centrally active compounds. The synthesis described herein is a classic and instructive pathway that demonstrates the construction of the piperidine heterocycle through the alkylation of an activated carbon center.[2]
The overall strategy is a three-step process:
-
Cyclization: Formation of the piperidine ring by reacting the carbanion of benzyl cyanide with N,N-bis(2-chloroethyl)benzylamine. This step establishes the key C4-quaternary center.
-
Hydrolysis: Conversion of the nitrile functional group of the cyclized intermediate into a carboxylic acid using strong acid.
-
Esterification: Formation of the final ethyl ester product via Fischer esterification of the carboxylic acid intermediate.
This route is analogous to historical syntheses of the opioid analgesic pethidine, highlighting its robustness and relevance in medicinal chemistry.[4][5]
Overall Synthetic Workflow
The transformation from benzyl cyanide to the target molecule is summarized in the following reaction scheme.
Caption: High-level overview of the three-step synthesis.
Mechanistic Insights and Rationale
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Step 1: Cyclization via Double Alkylation
The key ring-forming step relies on the nucleophilicity of the carbanion generated from benzyl cyanide.
-
Deprotonation: Benzyl cyanide possesses acidic α-protons (pKa ≈ 22 in DMSO) due to the inductive effect of the nitrile group and the resonance stabilization of the resulting carbanion by the adjacent phenyl ring. A very strong base, such as sodium amide (NaNH₂), is required for complete deprotonation, forming a resonance-stabilized benzyl cyanide anion.[1]
-
Intramolecular Double S_N2 Reaction: The nitrogen mustard, N,N-bis(2-chloroethyl)benzylamine, acts as a bifunctional electrophile. The benzyl cyanide anion performs a nucleophilic attack on one of the chloroethyl groups, displacing a chloride ion in an S_N2 reaction. This is followed by a second, now intramolecular, S_N2 attack by the same carbon atom on the second chloroethyl arm, closing the six-membered piperidine ring.[4][6] Toluene is often used as an inert, high-boiling solvent to facilitate the reaction at elevated temperatures.[7][8]
Caption: Mechanism of piperidine ring formation.
Step 2: Nitrile Hydrolysis
The conversion of the nitrile to a carboxylic acid is typically performed under harsh acidic conditions. The mechanism involves the protonation of the nitrile nitrogen, followed by the attack of water. A series of proton transfers and tautomerization steps leads first to an amide intermediate, which is then further hydrolyzed under the reaction conditions to the desired carboxylic acid and an ammonium salt.[9] Using concentrated sulfuric acid and heating is effective for driving this typically slow reaction to completion.[9]
Step 3: Fischer Esterification
This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] The mechanism involves:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄), activating it towards nucleophilic attack.
-
Nucleophilic attack by the oxygen atom of ethanol on the protonated carbonyl carbon.
-
Proton transfer from the attacking ethanol moiety to one of the hydroxyl groups.
-
Elimination of water as a leaving group, forming a protonated ester.
-
Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ethyl ester. The reaction is driven to completion by using a large excess of ethanol, which serves as both the reactant and the solvent.
Experimental Protocols
Disclaimer: The following protocols involve highly hazardous materials. All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Benzyl Cyanide (Phenylacetonitrile) | ≥99% | Sigma-Aldrich | Highly Toxic [10] |
| N,N-bis(2-chloroethyl)benzylamine | - | Custom Synthesis/TCI | Alkylating Agent [8] |
| Sodium Amide (NaNH₂) | ≥98% | Sigma-Aldrich | Highly Reactive |
| Toluene | Anhydrous | Fisher Scientific | |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | VWR | Corrosive |
| Ethanol | 200 Proof, Anhydrous | Decon Labs | |
| Diethyl Ether | Anhydrous | Fisher Scientific | |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | |
| Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator. |
Protocol 1: Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine
-
To a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add sodium amide (e.g., 0.25 mol) suspended in 150 mL of anhydrous toluene.
-
While stirring, add a solution of benzyl cyanide (e.g., 0.22 mol) in 50 mL of anhydrous toluene dropwise over 30 minutes. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 2 hours to ensure complete formation of the carbanion.
-
Add a solution of N,N-bis(2-chloroethyl)benzylamine (e.g., 0.20 mol) in 100 mL of anhydrous toluene dropwise over 1 hour.
-
Maintain the mixture at reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 4:1).[11]
-
Cool the reaction mixture to room temperature and cautiously quench by slowly adding 100 mL of water.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by vacuum distillation or crystallization from a suitable solvent like isopropanol.
Protocol 2: Hydrolysis to 1-benzyl-4-phenylpiperidine-4-carboxylic Acid
-
In a 250 mL round-bottom flask, place the crude 1-benzyl-4-cyano-4-phenylpiperidine (e.g., 0.15 mol) from the previous step.
-
Carefully add 100 mL of cold, concentrated sulfuric acid with stirring in an ice bath.[9]
-
Once the addition is complete, slowly heat the mixture to 100-120 °C and maintain for 2-3 hours.
-
Cool the mixture to room temperature and pour it cautiously onto 500 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 6-7. The carboxylic acid will precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
Protocol 3: Esterification to this compound
-
To a 500 mL round-bottom flask, add the dry 1-benzyl-4-phenylpiperidine-4-carboxylic acid (e.g., 0.10 mol).
-
Add 250 mL of anhydrous ethanol, followed by the slow, careful addition of 5 mL of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the excess ethanol via rotary evaporation.
-
Dissolve the residue in 150 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the final product by vacuum distillation to yield this compound as a liquid.[3]
Data Summary
The following table provides representative quantitative data for the synthesis. Actual yields may vary based on reaction scale and purity of reagents.
| Step | Reactant | Molar Equiv. | Key Reagent | Molar Equiv. | Temp. (°C) | Time (h) | Typical Yield |
| 1 | N,N-bis(2-chloroethyl)benzylamine | 1.0 | Benzyl Cyanide | 1.1 | 110 | 4-6 | 70-80%[11] |
| 2 | 1-benzyl-4-cyano-4-phenylpiperidine | 1.0 | Conc. H₂SO₄ | Excess | 120 | 2-3 | 70-75%[9] |
| 3 | 1-benzyl-4-phenyl-piperidine-4-carboxylic acid | 1.0 | Ethanol | Excess | 78 | 8-12 | >90%[3] |
Safety and Handling
Extreme caution must be exercised throughout this synthesis.
-
Benzyl Cyanide: This compound is highly toxic and can be fatal if inhaled, swallowed, or in contact with skin.[10] It must be handled exclusively in a chemical fume hood. Always wear appropriate PPE, including a face shield, double gloves (e.g., nitrile), and an impervious lab coat. In case of exposure, seek immediate medical attention.[12][13]
-
Nitrogen Mustards: N,N-bis(2-chloroethyl)benzylamine is a potent alkylating agent and should be treated as a suspected carcinogen.[6][14] Avoid all contact with skin and inhalation. Decontaminate any spills with a suitable solution (e.g., aqueous sodium thiosulfate).
-
Sodium Amide: NaNH₂ is a powerful base that reacts violently with water to produce ammonia gas. Handle in an inert atmosphere (e.g., under nitrogen or argon) if possible and quench with extreme care.
-
Concentrated Acids: Sulfuric acid is highly corrosive and causes severe burns. Always add acid to water/solvent slowly and with cooling.
References
-
Scribd. Pethidine: Synthesis and Metabolism. [Link]
-
Homi Bhabha Centre for Science Education. PETHIDINE. [Link]
-
ResearchGate. A Generic Approach for the Catalytic Reduction of Nitriles. [Link]
-
Sciencemadness.org. Mechanism of benzyl cyanide synthesis ?. [Link]
-
Thieme. Catalytic Reduction of Nitriles. [Link]
-
Chemistry Steps. Synthesis of Pethidine aka Meperidine. [Link]
-
PubMed. Synthesis and alkylation activity of a nitrogen mustard agent to penetrate the blood-brain barrier. [Link]
- Google Patents.
-
Wikipedia. Nitrile reduction. [Link]
-
SciSpace. A Generic Approach for the Catalytic Reduction of Nitriles. [Link]
-
Bentham Science. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. [Link]
-
WordPress. Nitrile Reduction. [Link]
- Google Patents.
-
NJ.gov. Hazardous Substance Fact Sheet - Nitrogen Mustard. [Link]
-
Royal Society of Chemistry. Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds. [Link]
-
PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
-
ChemBK. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
-
Cleanchem. MATERIAL SAFETY DATA SHEETS BENZYL CYANIDE. [Link]
-
Organic Reactions. The Dieckmann Condensation. [Link]
-
PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
-
ResearchGate. Controlled experiments for the alkylation of benzyl cyanide. [Link]
-
International Online Medical Council. Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery. [Link]
-
Avensonline.org. Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. [Link]
-
PubChem. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. [Link]
-
PubMed. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. [Link]
- Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
-
Organic Syntheses. Benzyl Cyanide. [Link]
-
Royal Society of Chemistry. Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water. [Link]
-
PrepChem.com. Synthesis of N,N-bis(2-chloroethyl)benzylamine. [Link]
-
Allen. The reaction of benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 3. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. 69. Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. fishersci.de [fishersci.de]
- 11. prepchem.com [prepchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. nj.gov [nj.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Introduction
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate is a tertiary amine and a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Pethidine (Meperidine). Its molecular structure, comprising a central piperidine ring with bulky benzyl and phenyl substituents, as well as an ethyl ester group, necessitates a robust, multi-faceted analytical approach for unambiguous identification, purity assessment, and quality control. The absence of a single, definitive analytical technique underscores the need for an orthogonal strategy, where data from multiple independent methods are integrated to build a comprehensive characterization profile.
This guide provides a detailed framework for researchers and drug development professionals, outlining a suite of analytical methods essential for the thorough characterization of this molecule. We will delve into the causality behind experimental choices for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each section presents the underlying principles, detailed experimental protocols, and expected data, ensuring a self-validating system for confident structural elucidation and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Principle & Application: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number and type of carbon atoms in the molecule. For this compound, NMR is indispensable for confirming the connectivity of the benzyl, phenyl, piperidine, and ethyl ester moieties.
Expected Spectral Data
The complex structure of the molecule leads to a detailed spectrum. The aromatic regions will show signals for the monosubstituted benzyl and phenyl rings, while the aliphatic region will contain overlapping signals from the piperidine ring protons and the ethyl ester group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Moiety | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Benzyl Group | Aromatic CH (5H) | 7.20 - 7.40 | 127.0 - 130.0 |
| Benzylic CH₂ | ~3.55 | ~63.0 | |
| Phenyl Group | Aromatic CH (5H) | 7.25 - 7.45 | 126.0 - 129.0 |
| Piperidine Ring | C-H (axial/equatorial) | 1.90 - 2.90 (complex) | 45.0 - 55.0 |
| Quaternary C4 | - | ~46.0 | |
| Ethyl Ester | O-CH₂ | ~4.15 (quartet) | ~61.0 |
| CH₃ | ~1.20 (triplet) | ~14.0 |
| Carbonyl | C=O | - | ~175.0 |
Note: Predicted shifts are estimates and can vary based on solvent and instrument frequency. 2D NMR techniques like COSY and HSQC would be required for definitive assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Molecular Weight Verification
Principle & Application: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which is expected to readily form a protonated species [M+H]⁺ in the gas phase.
Expected Mass Data
The molecular formula is C₂₁H₂₅NO₂.[1][2] The monoisotopic mass is a critical value for confirmation.
Table 2: Expected m/z Values
| Parameter | Formula | Calculated Value |
|---|---|---|
| Molecular Weight | C₂₁H₂₅NO₂ | 323.43 g/mol |
| Exact Monoisotopic Mass | C₂₁H₂₅NO₂ | 323.18853 Da |
| Protonated Ion [M+H]⁺ | C₂₁H₂₆NO₂⁺ | 324.19596 Da |
| Common Fragment 1 | [M-C₇H₇]⁺ (Loss of benzyl) | 232.14376 Da |
| Common Fragment 2 | [C₇H₇]⁺ (Benzyl cation) | 91.05425 Da |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a Q-TOF or Orbitrap for HRMS).
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition Parameters (Positive Ion Mode):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Scan Range: m/z 50 - 500
-
Source Temperature: 100 - 150 °C
-
-
Data Analysis: Identify the m/z value corresponding to the [M+H]⁺ ion. If using HRMS, compare the measured accurate mass to the theoretical value to confirm the elemental composition.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for ESI-MS molecular weight confirmation.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Principle & Application: HPLC is the industry standard for determining the purity of pharmaceutical compounds and for quantifying impurities.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. The molecule's nonpolar character lends itself to retention on a C18 stationary phase, and its two aromatic rings provide strong UV chromophores for sensitive detection.
Methodology & Quantitative Data
The following method is a robust starting point for purity analysis. Method development and validation are required for GMP applications.
Table 3: Recommended RP-HPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC Column | C18, 250 x 4.6 mm, 5 µm | Standard for retaining nonpolar to moderately polar analytes.[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for amines. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% B to 95% B over 20 min | A gradient elution ensures that both the main compound and any potential impurities (with different polarities) are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Wavelength where the phenyl rings exhibit strong absorbance. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
Experimental Protocol: HPLC Purity Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 70:30 A:B) until a stable baseline is achieved.
-
Standard/Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram for at least 25 minutes to ensure all late-eluting impurities are observed.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area).
Workflow for HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity determination.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Principle & Application: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, FTIR is excellent for verifying the ester carbonyl group, the aromatic rings, and the aliphatic C-H bonds. Aromatic esters have a characteristic "Rule of Three" pattern of intense peaks.[5][6]
Expected Absorption Bands
Table 4: Characteristic FTIR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2980 | Medium-Strong |
| Ester C=O | Stretch | ~1725 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Ester C-O | Asymmetric Stretch | ~1280 | Strong |
| Ester C-O | Symmetric Stretch | ~1100 | Strong |
Source: Based on general principles for aromatic esters and amines.[5][7]
Experimental Protocol: FTIR Analysis
-
Instrument Background: Ensure the sample compartment is empty and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Preparation (Neat Liquid):
-
Place one drop of the liquid sample directly onto the center of the diamond ATR (Attenuated Total Reflectance) crystal or between two NaCl/KBr salt plates.
-
-
Data Acquisition:
-
Place the ATR accessory or salt plate in the spectrometer.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Label the significant peaks in the spectrum and compare them to the expected values in Table 4 to confirm the presence of the required functional groups.
Workflow for FTIR Analysis
Sources
- 1. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity Isolation of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
An Application Note for Drug Development Professionals
Abstract & Introduction
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate is a tertiary amine and a key synthetic intermediate in the development of various pharmaceutical agents. It is also recognized as a significant impurity in the synthesis of the analgesic Meperidine[1]. The presence of impurities can drastically alter the pharmacological and toxicological profile of an active pharmaceutical ingredient (API). Therefore, robust and reproducible purification protocols are critical to ensure the safety, efficacy, and quality of the final drug product.
This application note provides a comprehensive guide to the purification of this compound, designed for researchers and scientists in drug development. We will explore field-proven techniques, including flash column chromatography, vacuum distillation, and acid-base extraction, explaining the causality behind procedural choices. Each protocol is designed as a self-validating system, complete with methods for assessing purity and confirming structural integrity.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₂₁H₂₅NO₂ | [2] |
| Molecular Weight | 323.43 g/mol | [2][3] |
| Appearance | Typically a yellow to colorless liquid or oil | [4] |
| Boiling Point | ~122°C at 0.5 mmHg (for a related compound) | [4] |
| SMILES | CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | [2] |
| pKa (Predicted) | 7.93 ± 0.10 (for the conjugate acid) | [4] |
The tertiary amine in the piperidine ring provides a handle for acid-base extraction, while its relatively high molecular weight and boiling point make it suitable for vacuum distillation and chromatography.
Strategic Workflow for Purification
The selection of a purification technique is dictated by the scale of the synthesis and the nature of the impurities. The following diagram outlines a logical workflow from crude product to a highly purified compound.
Sources
- 1. ETHYL-1-BENZYL-4-PIPERINE CARBOXYLATE | 59084-08-1 [chemicalbook.com]
- 2. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound,(CAS# 59084-08-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
"Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate" in the synthesis of novel therapeutic agents
Application Notes & Protocols
Topic: Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate: A Versatile Scaffold for the Synthesis of Novel Therapeutic Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2][3] this compound represents a pivotal intermediate in the synthesis of these compounds. Its unique structural features—a lipophilic benzyl group on the piperidine nitrogen, a phenyl group, and a modifiable ester at the C4 position—offer a rich platform for chemical elaboration. This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its application as a versatile precursor for developing novel analgesics, neuropharmacological agents, and other potential therapeutics. We present validated, step-by-step protocols, mechanistic insights behind experimental choices, and a discussion of structure-activity relationships (SAR) to empower researchers in the field of drug discovery.
Introduction: The Primacy of the 4-Phenylpiperidine Core
The 4-phenylpiperidine moiety is a privileged scaffold in drug design, renowned for its role in crafting molecules with potent pharmacological activities.[2][3] Its rigid cyclic structure helps to orient key pharmacophoric elements—the basic nitrogen and the aromatic phenyl ring—in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. This structural motif is famously embodied in the synthetic opioid analgesic pethidine (Meperidine), where it mimics the essential features of morphine.[3][4] Beyond analgesia, derivatives of 4-phenylpiperidine have found applications as antipsychotics, antidepressants, and agents for treating neurodegenerative disorders.[1][3][5]
This compound serves as a highly adaptable starting point for exploring the chemical space around this core. The N-benzyl group not only influences the molecule's lipophilicity but also acts as a versatile protecting group that can be readily removed to allow for the introduction of diverse substituents, a key strategy in optimizing potency, selectivity, and pharmacokinetic properties.[6]
Physicochemical & Spectroscopic Profile
A thorough understanding of the starting material is critical for reaction monitoring and product characterization. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 59084-08-1 | [7][8] |
| Molecular Formula | C₂₁H₂₅NO₂ | [7][8] |
| Molecular Weight | 323.43 g/mol | [7][8] |
| Appearance | Varies; often reported as an oil or low-melting solid | |
| Boiling Point | Not well-defined; high boiling point expected | |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, Toluene) | |
| IUPAC Name | This compound | [7] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired for each batch to confirm identity and purity prior to use.
Synthesis of the Core Scaffold: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors. This protocol outlines a reliable method.
Workflow for Scaffold Synthesis
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Phenylpiperidine|High-Quality Research Chemical| [benchchem.com]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound,(CAS# 59084-08-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
Application Notes & Protocols: The Role of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the application of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate in medicinal chemistry. It serves as a pivotal intermediate, primarily in the synthesis of opioid analgesics derived from the 4-phenylpiperidine scaffold. We will explore its synthesis, characterization, and its strategic use as a protected precursor in the multi-step synthesis of active pharmaceutical ingredients (APIs), most notably Pethidine (Meperidine). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and analytical validation methods.
Introduction: A Cornerstone Intermediate
This compound (also known as 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester) is a synthetic organic compound whose significance lies not in its own pharmacological activity, but in its role as a key structural precursor.[1][2] The 4-phenylpiperidine framework is a classic "privileged scaffold" in medicinal chemistry, forming the core of numerous opioid receptor ligands and analgesics, including Pethidine (Meperidine), Fentanyl, and Loperamide.[3]
The title compound strategically utilizes a benzyl group as a protecting agent for the piperidine nitrogen. This allows for selective modifications at other positions of the molecule before the nitrogen is deprotected and subsequently functionalized to yield the final target API. Its primary and most well-documented application is in the laboratory and industrial synthesis of Pethidine, a widely used opioid analgesic.[4][5]
Chemical Identity and Properties
A clear understanding of the physicochemical properties is essential for its handling, reaction setup, and analysis.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 59084-08-1 | [6][7] |
| Molecular Formula | C₂₁H₂₅NO₂ | [6][7] |
| Molecular Weight | 323.43 g/mol | [6][7] |
| Monoisotopic Mass | 323.188529040 Da | [6] |
| Appearance | Typically a solid or oil | N/A |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | N/A |
Synthesis of the Intermediate: N-Benzylation Protocol
The most direct synthesis involves the N-benzylation of Ethyl 4-phenylpiperidine-4-carboxylate (also known as Normeperidine or Pethidine Intermediate B).[8][9] The benzyl group is introduced to the secondary amine of the piperidine ring.
Principle of the Reaction
This is a standard nucleophilic substitution reaction (Sₙ2). The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A weak base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis
Materials:
-
Ethyl 4-phenylpiperidine-4-carboxylate (Normeperidine, CAS 77-17-8)
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq).
-
Solvent and Base: Add anhydrous acetonitrile to dissolve the starting material, followed by anhydrous potassium carbonate (2.0 eq). Stir the suspension vigorously.
-
Causality Note: Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions. Potassium carbonate is a mild, inexpensive base that is sufficient to scavenge the generated acid without causing significant side reactions.
-
-
Reagent Addition: Add benzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and filter off the potassium carbonate salts. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Dissolve the resulting residue in ethyl acetate. d. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Causality Note: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.
-
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. This yields this compound as a pure compound.
Synthesis Workflow Diagram
Caption: Two-step synthesis of Pethidine.
Protocol 1: Catalytic Debenzylation (Step 1)
Principle: Catalytic hydrogenation is a standard and clean method for removing N-benzyl protecting groups. The benzyl C-N bond is cleaved by hydrogen gas in the presence of a palladium catalyst, producing the debenzylated amine and toluene as a byproduct.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite™
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Trustworthiness Note: Pd/C is pyrophoric and must be handled with care, especially when dry. Wetting it with the solvent before exposing it to the reaction atmosphere is a standard safety measure.
-
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: a. Carefully vent the hydrogen atmosphere and purge the flask with an inert gas. b. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional methanol.
-
Causality Note: Celite™ is a filter aid that prevents the fine palladium particles from clogging the filter paper and entering the filtrate. c. Concentrate the filtrate under reduced pressure to yield Ethyl 4-phenylpiperidine-4-carboxylate (Normeperidine). This product is often pure enough for the next step without further purification.
-
Protocol 2: Eschweiler-Clarke N-Methylation (Step 2)
Principle: The Eschweiler-Clarke reaction is a classic method for methylating amines. It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction proceeds via the formation of an iminium ion, which is then reduced by hydride transfer from formate.
Materials:
-
Ethyl 4-phenylpiperidine-4-carboxylate (from Step 1)
-
Formaldehyde (37% solution in water)
-
Formic acid (88-98%)
-
Sodium hydroxide solution (e.g., 2M NaOH)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask, add the Ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq) obtained from the debenzylation step.
-
Reagent Addition: Add formic acid (2.5 eq) followed by aqueous formaldehyde solution (2.0 eq).
-
Reaction Execution: Heat the mixture gently to 80-100°C in a fume hood. Effervescence (CO₂ evolution) will be observed. Maintain heating for 1-2 hours after the gas evolution ceases.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully make the solution basic (pH > 10) by the slow addition of 2M NaOH solution while cooling in an ice bath. c. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). d. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude Pethidine can be purified by distillation under high vacuum or by conversion to its hydrochloride salt, which can be recrystallized.
Analytical Characterization
Validation of the intermediate and final product is critical. The following table summarizes the expected analytical data for this compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to: ethyl group protons (triplet & quartet), piperidine ring protons (multiplets), benzylic CH₂ protons (singlet), and two sets of aromatic protons from the benzyl and phenyl rings (multiplets). |
| ¹³C NMR | Signals for: ethyl ester carbons, aliphatic piperidine carbons, benzylic carbon, quaternary C4 carbon, and distinct aromatic carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 324.19. |
| IR Spectroscopy | Strong C=O stretch from the ester functional group (approx. 1730 cm⁻¹), C-O stretches, and aromatic C-H stretches. |
| HPLC/GC-MS | A single major peak indicating high purity (>95%). |
Conclusion
This compound is a quintessential example of a strategic intermediate in pharmaceutical synthesis. Its preparation via straightforward N-alkylation and its subsequent conversion through established deprotection and functionalization protocols make it an invaluable building block. The detailed methodologies provided herein offer a robust framework for the laboratory-scale synthesis of 4-phenylpiperidine-based analgesics, underscoring the principles of protecting group chemistry that are fundamental to modern drug development.
References
-
Ho, G. D., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-7. [Link]
-
Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-33. [Link]
-
Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33. [Link]
-
PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Casy, A. F., et al. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 21(S1), 134S-141S. [Link]
-
PubChem. (n.d.). Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Autechem. (n.d.). The Role of Ethyl 1-Benzylpiperidine-4-carboxylate in Drug Discovery. Autechem. Retrieved January 4, 2026, from [Link]
-
Sarkandi, D. N., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 24(6), 2503-2505. [Link]
-
PubChem. (n.d.). Normeperidine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Scribd. (n.d.). Yellow List: List of Narcotic Drugs under International Control, 57th Edition. Scribd. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (2025). 4-Phenylpiperidine. Wikipedia. Retrieved January 4, 2026, from [Link]
-
ChemWhat. (n.d.). NORMEPERIDINE CAS#: 77-17-8. ChemWhat. Retrieved January 4, 2026, from [Link]
-
Therapeutic Target Database. (n.d.). Meperidine. Therapeutic Target Database. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2010). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(18), 2603-8. [Link]
-
Wikipedia. (2025). 4-Benzylpiperidine. Wikipedia. Retrieved January 4, 2026, from [Link]
-
Defense Technical Information Center. (1989). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2000). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Flanagan, E., & Ginsberg, B. (2010). Meperidine. In Essence of Analgesia and Analgesics. Cambridge University Press. [Link]
Sources
- 1. ETHYL-1-BENZYL-4-PIPERINE CARBOXYLATE | 59084-08-1 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 4. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 5. Scholars@Duke publication: Meperidine [scholars.duke.edu]
- 6. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester [lgcstandards.com]
- 8. Normeperidine | C14H19NO2 | CID 32414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
The Versatile Scaffold: Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate as a Gateway to Novel Receptor Agonists
Introduction: Unlocking Therapeutic Potential with the 4-Phenylpiperidine Core
In the landscape of medicinal chemistry and drug development, the 4-phenylpiperidine scaffold stands as a cornerstone for the synthesis of a multitude of centrally acting agents.[1] Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate is a pivotal building block, offering a synthetically tractable entry point to potent receptor agonists, most notably within the opioid system. Its structural rigidity, conferred by the piperidine ring, and the potential for diverse functionalization at the nitrogen and the 4-position, make it an invaluable precursor for probing structure-activity relationships (SAR) and developing novel therapeutic candidates.[2][3][4] This guide provides an in-depth exploration of this compound, detailing its chemical properties and offering comprehensive protocols for its derivatization and subsequent pharmacological evaluation. The focus is on the rationale behind synthetic strategies and the validation of biological activity, empowering researchers to leverage this versatile scaffold in their drug discovery endeavors.
Chemical Profile of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₂₁H₂₅NO₂ | PubChem |
| Molecular Weight | 323.4 g/mol | PubChem |
| CAS Number | 59084-08-1 | PubChem |
| Appearance | Not specified, likely an oil or low-melting solid | General chemical knowledge |
| Solubility | Soluble in common organic solvents | General chemical knowledge |
Synthetic Pathways: From Building Block to Bioactive Ligands
The journey from this compound to a diverse array of receptor agonists involves a series of strategic chemical modifications. The primary targets for derivatization are the N-benzyl protecting group and the ethyl ester at the 4-position. The following protocols outline key transformations that unlock the therapeutic potential of this scaffold.
Workflow for Agonist Synthesis and Evaluation
Caption: Synthetic and evaluation workflow for developing receptor agonists.
Protocol 1: N-Debenzylation of this compound
The removal of the N-benzyl group is a critical first step to enable the introduction of various N-substituents, which are crucial for modulating receptor affinity and selectivity. Catalytic hydrogenation is the most common and efficient method for this transformation.
Rationale: The benzyl group serves as a convenient protecting group during the initial synthesis of the piperidine core. Its removal via hydrogenolysis is a clean reaction that typically proceeds with high yield and minimal side products, leaving the ester and phenyl groups intact.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield ethyl 4-phenylpiperidine-4-carboxylate. The product is often used in the next step without further purification.
Protocol 2: N-Alkylation of Ethyl 4-phenylpiperidine-4-carboxylate
The introduction of different alkyl or arylalkyl groups at the nitrogen position is a key strategy in the development of potent opioid agonists. The nature of this substituent significantly influences the interaction with the opioid receptor.
Rationale: Structure-activity relationship studies have shown that the N-substituent plays a critical role in determining the potency and efficacy of 4-phenylpiperidine-based opioids. For instance, an N-methyl group is present in pethidine, while a phenethyl group is found in fentanyl, a much more potent analgesic. This protocol allows for the systematic exploration of this chemical space.
Materials:
-
Ethyl 4-phenylpiperidine-4-carboxylate
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, phenethyl bromide) (1.1-1.5 eq)
-
A non-nucleophilic base (e.g., potassium carbonate, sodium bicarbonate, or triethylamine) (2-3 eq)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a stir bar.
-
Add the base to the solution and stir for 10-15 minutes.
-
Add the alkyl halide dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-alkylated product.
Pharmacological Evaluation: From Molecular Binding to In Vivo Efficacy
Once a library of derivatives has been synthesized, a systematic pharmacological evaluation is necessary to determine their biological activity. This typically involves a tiered approach, starting with in vitro assays to assess receptor binding and functional activity, followed by in vivo studies for promising candidates.
Signaling Pathway for µ-Opioid Receptor Agonists
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
Protocol 3: In Vitro Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of the synthesized compounds for the target receptor, typically the µ-opioid receptor (MOR), by measuring their ability to displace a known radiolabeled ligand.
Rationale: The binding affinity (Ki) is a fundamental parameter that quantifies the strength of the interaction between a ligand and its receptor. A lower Ki value indicates a higher affinity. This assay is crucial for initial screening and for comparing the potency of different derivatives.
Materials:
-
Cell membranes expressing the human µ-opioid receptor (hMOR)
-
Radioligand (e.g., [³H]DAMGO for MOR)
-
Synthesized compounds (test ligands)
-
Non-specific binding control (e.g., naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), a high concentration of the non-specific control (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: In Vitro Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the ability of a compound to activate the G-protein coupled to the receptor, thereby determining its functional efficacy (agonist, partial agonist, or antagonist).
Rationale: While a binding assay measures affinity, it does not reveal whether the compound activates the receptor. The [³⁵S]GTPγS binding assay provides a direct measure of G-protein activation, a key step in the signaling cascade of GPCRs like the µ-opioid receptor. This allows for the characterization of compounds as full agonists (high efficacy), partial agonists (intermediate efficacy), or antagonists (no efficacy).[5]
Materials:
-
Cell membranes expressing the hMOR
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
Synthesized compounds (test ligands)
-
A known full agonist (e.g., DAMGO) for comparison
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound or reference agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration, similar to the binding assay.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the stimulated binding as a function of ligand concentration and determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values using non-linear regression.
-
Compare the Emax of the test compounds to that of a known full agonist to classify them as full or partial agonists.
Protocol 5: In Vivo Analgesic Assay (Tail-Flick Test)
For compounds that demonstrate high affinity and agonist activity in vitro, in vivo assays are performed to assess their physiological effects, such as analgesia. The tail-flick test is a common model for evaluating the analgesic properties of opioids.
Rationale: In vivo assays are essential to determine if a compound has the desired therapeutic effect in a living organism and to assess its pharmacokinetic and pharmacodynamic properties. The tail-flick test measures the latency of a mouse or rat to withdraw its tail from a noxious heat stimulus, a response that is prolonged by analgesic drugs.
Materials:
-
Male Swiss-Webster mice or Sprague-Dawley rats
-
Tail-flick analgesia meter
-
Synthesized compound formulated for administration (e.g., dissolved in saline)
-
Control vehicle (e.g., saline)
-
Positive control (e.g., morphine)
Procedure:
-
Acclimate the animals to the testing environment.
-
Determine the baseline tail-flick latency for each animal by focusing a beam of radiant heat on its tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control to different groups of animals via a specific route (e.g., subcutaneous, intraperitoneal, or intravenous).
-
At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.
-
Calculate the analgesic effect as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.
Structure-Activity Relationship (SAR) Insights
The 4-phenylpiperidine scaffold allows for systematic modifications to probe the SAR and optimize pharmacological properties.
-
N-Substituent: As mentioned, this is a key determinant of potency. Small alkyl groups (like methyl in pethidine) generally confer moderate potency, while larger arylalkyl groups (like phenethyl in fentanyl) can dramatically increase potency.[6]
-
4-Phenyl Group: The presence of the phenyl group at the 4-position is crucial for analgesic activity. Substitution on this ring can modulate activity, with electron-withdrawing groups sometimes enhancing potency.
-
4-Carboxylate Group: The ethyl ester in the parent compound is important for its activity. Modification of this group, for example, by conversion to an amide, can lead to compounds with different pharmacological profiles, including the highly potent fentanyl series.
Beyond Opioid Receptors: Exploring New Targets
While the 4-phenylpiperidine scaffold is most famously associated with opioid agonists, derivatives can also exhibit affinity for other receptors, such as the sigma receptors (σ₁ and σ₂).[7][8][9][10] These receptors are implicated in a variety of neurological conditions, and piperidine-based ligands are being actively investigated as potential therapeutics for pain, neurodegenerative diseases, and psychiatric disorders. The synthetic and pharmacological protocols described herein can be adapted to explore these alternative targets, highlighting the broad utility of this compound as a versatile starting material in drug discovery.
References
- Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260-268.
- Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Marrazzo, A., & Ronsisvalle, G. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 10(9), 1593-1603.
- Cosentino, G., Dichiara, M., Ambrosio, F. A., Leotta, C. G., Costa, G., Procopio, F., ... & Amato, R. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037.
- Cosentino, G., Dichiara, M., Ambrosio, F. A., Leotta, C. G., Costa, G., Procopio, F., ... & Amato, R. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Abadi, A. H., Ebiary, A. S., Abdel-Rahman, H. M., & Hanna, M. A. (2010). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules, 15(9), 6096-6127.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Feldman, P. L., James, M. K., Brackeen, M. F., & Bilsky, E. J. (1995). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of medicinal chemistry, 38(2), 261-273.
- Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(4), 385-412.
- Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., ... & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & medicinal chemistry letters, 17(11), 3028-3033.
- Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Smith Torhan, A., & Zhang, H. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & medicinal chemistry letters, 17(11), 3023-3027.
- Traynor, J. R., & Nahorski, S. R. (1995). Modulation by μ-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular pharmacology, 47(4), 848-854.
- Portoghese, P. S., Sultana, M., & Takemori, A. E. (1990). Design of peptidomimetic delta opioid receptor antagonists using the message-address concept. Journal of medicinal chemistry, 33(6), 1714-1720.
- Sim, L. J., Selley, D. E., & Childers, S. R. (1995). In vitro methods for studying G-protein-coupled receptors. The Journal of pharmacology and experimental therapeutics, 275(2), 575-584.
- Wentland, M. P., Lou, R., Lu, Q., Bu, Y., Denhardt, G., Jin, J., ... & Bidlack, J. M. (2009). Syntheses and opioid receptor binding affinities of derivatives of 4-hydroxy-3-methoxy-N-phenethylmorphinan. Bioorganic & medicinal chemistry letters, 19(1), 203-208.
- Pasternak, G. W. (2010). Opiate pharmacology and relief of pain. Journal of clinical oncology, 28(25), 4051-4057.
- Waldhoer, M., Bartlett, S. E., & Whistler, J. L. (2004). Opioid receptors. Annual review of biochemistry, 73(1), 953-990.
- Casy, A. F., & Parfitt, R. T. (1986). Opioid analgesics: chemistry and receptors. Springer Science & Business Media.
- Livingston, K. E., & Traynor, J. R. (2014). The role of the Na+ ion in the binding of allosteric modulators to the μ-opioid receptor. Journal of molecular pharmacology, 86(4), 434-442.
- Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., ... & Kobilka, B. K. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.
- Manglik, A., & Kobilka, B. (2014). The role of protein dynamics in GPCR function: insights from the β2AR and rhodopsin. Current opinion in cell biology, 27, 136-143.
- Shang, Y., LeRouzic, V., & G-protein coupled receptor screening. Methods in molecular biology (Clifton, N.J.), 1175, 13-28.
- Kenakin, T. (2017).
- Tallarida, R. J. (2016).
- Leff, P. (1995). The two-state model of receptor activation. Trends in pharmacological sciences, 16(3), 89-97.
- DeLean, A., Stadel, J. M., & Lefkowitz, R. J. (1980). A ternary complex model explains the agonist-specific binding properties of the adenylate cyclase-coupled beta-adrenergic receptor. Journal of Biological Chemistry, 255(15), 7108-7117.
- Colquhoun, D. (2007). Why the Schild method is better than the Cheng-Prusoff method. Trends in pharmacological sciences, 28(12), 608-614.
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
- Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes.
- May, L. T., & Hill, S. J. (2008). BRET—an emerging contender for GPCR screening. Trends in pharmacological sciences, 29(11), 567-575.
- Milligan, G. (2003). Principles and challenges of high-throughput screening for drug discovery. Nature reviews Drug discovery, 2(4), 285-294.
- Kenakin, T. P. (2012). Pharmacology in drug discovery and development: principles and practice. Academic Press.
- Lutz, M., & Kenakin, T. (2011). Quantitative molecular pharmacology and informatics in drug discovery. John Wiley & Sons.
- Terry, G. (2012). Assay development for G protein-coupled receptors. John Wiley & Sons.
- Neubig, R. R., Spedding, M., Kenakin, T., & Christopoulos, A. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological reviews, 55(4), 597-606.
- Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of neurochemistry, 27(1), 7-16.
- Cerione, R. A., Codina, J., Benovic, J. L., Lefkowitz, R. J., Birnbaumer, L., & Caron, M. G. (1984). The mammalian beta 2-adrenergic receptor: reconstitution of functional interactions between pure receptor and pure stimulatory nucleotide binding protein of the adenylate cyclase system. Biochemistry, 23(20), 4519-4525.
- Limbird, L. E. (2004). Cell surface receptors: a short course on theory and methods. Springer Science & Business Media.
- Hulme, E. C. (1990). Receptor-ligand interactions: a practical approach. IRL press.
- Kenakin, T. (2009).
- Watson, C., & Eglen, R. M. (2009). GPCR screening: methods and protocols. Humana Press.
- Conn, P. J. (2003). The G protein-coupled receptors handbook. Humana Press.
- Laugwitz, K. L., Allgeier, A., Offermanns, S., Spicher, K., Van Sande, J., Dumont, J. E., & Schultz, G. (1996). The human thyrotropin receptor: a heptahelical receptor capable of stimulating members of all four G protein families. Proceedings of the National Academy of Sciences, 93(1), 116-120.
- Gudermann, T., Schöneberg, T., & Schultz, G. (1997). Functional and structural complexity of signal transduction via G-protein-coupled receptors. Annual review of neuroscience, 20(1), 429-457.
- Hermans, E. (2003). Biochemical and pharmacological control of the multiplicity of coupling of G-protein-coupled receptors. Pharmacology & therapeutics, 99(1), 25-44.
- Wettschureck, N., & Offermanns, S. (2005). Mammalian G proteins and their cell type specific functions. Physiological reviews, 85(4), 1159-1204.
- Simon, M. I., Strathmann, M. P., & Gautam, N. (1991). Diversity of G proteins in signal transduction. Science, 252(5007), 802-808.
- Cabrera-Vera, T. M., Vanhauwe, J., Thomas, T. O., Medkova, M., Preininger, A., Mazzoni, M. R., & Hamm, H. E. (2003). Insights into G protein structure, function, and regulation. Endocrine reviews, 24(6), 765-781.
- Sprang, S. R. (2007). The G protein-coupled receptor family: a portrait. Annual review of biochemistry, 76, 323-351.
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 9. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to Developing Novel Analgesic and Anti-Inflammatory Agents from Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Introduction: The Strategic Value of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous clinically significant analgesic agents, most notably pethidine (meperidine) and fentanyl.[1][2] Its rigid structure correctly orients key pharmacophoric features—a basic nitrogen atom and an aromatic ring—for potent interaction with opioid receptors, primarily the µ-opioid receptor (MOR), which is a critical mediator of analgesia.[1][3]
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate serves as an advanced and versatile starting material for the exploration of new chemical space around this core. Its structure presents three primary points for chemical modification: the N-benzyl group, the ethyl ester, and the 4-phenyl ring. By systematically modifying these positions, researchers can fine-tune the molecule's pharmacological profile, aiming to enhance analgesic potency, introduce anti-inflammatory activity, and improve safety by mitigating common opioid-related side effects like respiratory depression.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to leverage this compound as a platform for generating and evaluating novel compounds with potential therapeutic applications in pain and inflammation. We will detail synthetic strategies, provide robust protocols for biological screening, and discuss the rationale behind a logical, iterative drug discovery workflow.
Section 1: The Drug Discovery Workflow: From Scaffold to Lead Candidate
A successful drug discovery campaign requires a systematic and logical progression from initial idea to a validated lead compound. The workflow for developing derivatives from our starting scaffold is an iterative cycle of design, synthesis, and biological testing, with each cycle informing the next.
Caption: High-level workflow for drug discovery.
Section 2: Synthetic Strategies and Core Protocols
The primary goal of the synthetic effort is to generate a diverse library of analogs by modifying the starting material at its key reactive sites. The two most accessible and pharmacologically relevant sites for modification are the N-benzyl group and the ethyl ester.
Strategy A: Modification of the Ester Functional Group
The ester at the C4 position is a critical modulator of activity and pharmacokinetic properties. It can be hydrolyzed to a carboxylic acid, which then serves as a versatile handle for creating a wide array of amides and new esters.
Rationale: Converting the ester to an amide can introduce new hydrogen bonding capabilities, alter lipophilicity, and potentially change receptor binding interactions. This strategy is fundamental in exploring the structure-activity relationship (SAR) at this position.
Protocol 2.1.1: Hydrolysis of Ethyl Ester to Carboxylic Acid
-
Principle: Basic hydrolysis using a strong base like sodium hydroxide saponifies the ethyl ester to its corresponding carboxylate salt, which is then protonated with acid to yield the free carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric Acid (HCl) solution (e.g., 3M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the starting ester in ethanol in a round-bottom flask.
-
Add the NaOH solution (approx. 2.0 eq) and attach a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to dissolve the residue and wash with DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by slow addition of 3M HCl. A white precipitate should form.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.
-
Protocol 2.1.2: Amide Formation via Carbodiimide Coupling
-
Principle: A coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) activates the carboxylic acid, allowing for efficient reaction with a primary or secondary amine to form the corresponding amide.
-
Materials:
-
1-benzyl-4-phenylpiperidine-4-carboxylic acid (from Protocol 2.1.1) (1.0 eq)
-
Desired amine (R₁R₂NH) (1.1 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add the desired amine and DIPEA.
-
Add HOBt, followed by EDC.HCl.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Strategy B: Modification of the Piperidine Nitrogen
The substituent on the piperidine nitrogen is known to be a major determinant of potency and receptor selectivity in phenylpiperidine analgesics.[4] The benzyl group can be removed via hydrogenolysis and replaced with a variety of other groups.
Protocol 2.2.1: N-Debenzylation via Catalytic Hydrogenolysis
-
Principle: A palladium catalyst (e.g., Palladium on Carbon) facilitates the cleavage of the N-benzyl C-N bond in the presence of hydrogen gas, yielding the secondary amine and toluene as a byproduct.
-
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) source (balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the starting material in MeOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3x). Maintain a positive pressure of H₂ with a balloon or use a Parr apparatus.
-
Stir the suspension vigorously at room temperature until TLC analysis shows complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the N-debenzylated product (ethyl 4-phenylpiperidine-4-carboxylate).
-
Protocol 2.2.2: N-Alkylation/Arylation
-
Principle: The secondary amine product from debenzylation can be reacted with various alkyl or aralkyl halides in the presence of a non-nucleophilic base to form the desired N-substituted derivatives.
-
Materials:
-
Ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq)
-
Alkyl/Aralkyl halide (e.g., phenethyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
-
Procedure:
-
Combine the secondary amine, the halide, and the base in ACN or DMF.
-
Heat the mixture (e.g., to 60-80 °C) and stir until the reaction is complete by TLC.
-
Cool the mixture, filter off any solids, and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
-
Section 3: Biological Evaluation Protocols
A tiered screening approach is employed, starting with high-throughput in vitro assays to identify initial "hits," followed by more complex in vivo models to confirm activity and assess the physiological effects of promising compounds.
In Vitro Screening
Rationale: In vitro assays provide rapid, cost-effective evaluation of a compound's direct interaction with a specific molecular target, such as an opioid receptor or an inflammatory enzyme, without the complexities of a whole-organism system.
Protocol 3.1.1: µ-Opioid Receptor (MOR) Competitive Binding Assay
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-DAMGO) from the µ-opioid receptor expressed in cell membranes. The amount of displacement is proportional to the binding affinity of the test compound.
-
Materials:
-
Cell membranes expressing human MOR (commercially available)
-
[³H]-DAMGO (radiolabeled MOR agonist)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (for non-specific binding determination)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 96-well plate, combine cell membranes, [³H]-DAMGO (at a concentration near its Kd), and either test compound, buffer (for total binding), or excess naloxone (for non-specific binding).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
In Vivo Screening
Rationale: In vivo models are essential for confirming that a compound's activity at a molecular target translates into a desired physiological effect (analgesia or anti-inflammatory action) in a living organism.[5] These models also provide initial insights into a compound's bioavailability and potential side effects.
Sources
- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fentanyl - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. What in vivo models are used for pain studies? [synapse.patsnap.com]
Application Notes and Protocols for the Evaluation of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate as a Potential Cytotoxic Agent Against Leukemia Cell Lines
For Research Use Only.
Introduction: The Therapeutic Potential of Piperidine Scaffolds in Oncology
The piperidine ring is a fundamental structural motif in a multitude of pharmaceuticals and biologically active compounds, establishing it as a "privileged scaffold" in medicinal chemistry.[1] Its conformational flexibility and the ability to be readily functionalized have led to its incorporation in numerous FDA-approved drugs.[2] Within the realm of oncology, piperidine derivatives are being extensively investigated for their potential as anticancer agents, demonstrating a wide array of pharmacological activities.[1] These derivatives have been shown to interfere with critical cellular processes that govern cell proliferation, survival, and programmed cell death (apoptosis).[1][3]
This document provides detailed application notes and protocols for the investigation of a specific piperidine derivative, Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, as a potential cytotoxic agent against leukemia cell lines. While direct studies on this particular compound in leukemia are emerging, the protocols outlined herein are based on established methodologies for screening piperidine analogs and provide a robust framework for its evaluation.[2][4]
Chemical Structure and Properties
Compound: this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₅NO₂ |
| Molecular Weight | 323.4 g/mol [5] |
| IUPAC Name | This compound[5] |
| CAS Number | 59084-08-1[5] |
Proposed Mechanism of Action: A Working Hypothesis
While the precise mechanism of action for this compound in leukemia cells is yet to be fully elucidated, related piperidine derivatives have been reported to induce apoptosis and modulate key signaling pathways, such as the PI3K/Akt pathway, which are often dysregulated in cancer.[1][3] A plausible hypothesis is that this compound, through its specific structural features, may interact with intracellular targets that trigger the apoptotic cascade.
Caption: A hypothesized mechanism of action for the compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route adapted from established methods for analogous piperidine carboxylates.
Materials:
-
Ethyl 4-phenylpiperidine-4-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 4-phenylpiperidine-4-carboxylate (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: Workflow for the synthesis of the target compound.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the evaluation of the cytotoxic effects of this compound on leukemia cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[6] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]
Materials:
-
Leukemia cell lines (e.g., K562, HL-60, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the leukemia cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours in a humidified incubator (37°C, 5% CO₂).[4][6]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Add 100 µL of the diluted compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully centrifuge the plate (if using suspension cells) and aspirate the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.
Data Presentation: Hypothetical Cytotoxicity Data
The following table illustrates how to present the results from the MTT assay.
| Cell Line | Compound | IC₅₀ (µM) |
| K562 | This compound | [Experimental Value] |
| HL-60 | This compound | [Experimental Value] |
| Jurkat | This compound | [Experimental Value] |
| K562 | Doxorubicin (Positive Control) | [Experimental Value] |
| HL-60 | Doxorubicin (Positive Control) | [Experimental Value] |
| Jurkat | Doxorubicin (Positive Control) | [Experimental Value] |
References
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. BenchChem.
- BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
-
PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Abdellatif, K. R. A., et al. (2015). Design, Synthesis and in Vitro Antitumor Activity of Novel N-substituted-4-phenyl/benzylphthalazin-1-ones. European Journal of Medicinal Chemistry, 90, 665-675.
- Sarkandi, D. N., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research, 11(3), 833-839.
-
National Center for Biotechnology Information. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PubMed. Retrieved from [Link]
- Royal Society of Chemistry. (2023).
-
PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- MDPI. (2021). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 26(16), 4983.
- ResearchGate. (2018). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
- ResearchGate. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives.
- Royal Society of Chemistry. (2023). Unveiling the promising in vitro anticancer activity of lipophilic platinum(II) complexes containg (1S, 4R, 5R)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.
- National Center for Biotechnology Information. (2019). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. PubMed.
- ResearchGate. (2018). Cytotoxicity of compound 4 on (a) solid tumor and (b) leukemia cell lines.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.
Sources
Application Notes and Protocols for Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis, purification, characterization, and potential biological evaluation of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This document is intended to equip researchers with the necessary protocols and scientific rationale to effectively work with this compound, a key intermediate and potential pharmacophore in drug discovery.
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of pethidine (meperidine), a widely used synthetic opioid analgesic. The presence of a phenyl group and a carboxylate ester at the 4-position, combined with substitution on the piperidine nitrogen, are critical determinants of its pharmacological activity. This compound serves as a valuable intermediate for the synthesis of novel analgesics, central nervous system (CNS) agents, and other biologically active molecules. Its structural similarity to pethidine makes it a compound of interest for investigating structure-activity relationships (SAR) at opioid receptors and for developing new chemical entities with potentially improved therapeutic profiles.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅NO₂ | PubChem[1] |
| Molecular Weight | 323.43 g/mol | PubChem[1] |
| CAS Number | 59084-08-1 | PubChem[1] |
| Appearance | Expected to be a solid or oil | General chemical knowledge |
| Solubility | Soluble in most organic solvents such as ethanol, methanol, DMSO, and DMF. | General chemical knowledge |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | General chemical knowledge |
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The causality behind experimental choices is explained to provide a deeper understanding of the process.
I. Synthesis of this compound
The synthesis of the target compound is most efficiently achieved through a two-step process, as illustrated in the workflow below. This approach involves the initial preparation of the key intermediate, ethyl 4-phenylpiperidine-4-carboxylate, followed by N-benzylation.
Caption: Two-step synthesis workflow for the target compound.
Protocol 1: Synthesis of Ethyl 4-phenylpiperidine-4-carboxylate (Intermediate)
This protocol is adapted from established methods for the synthesis of pethidine precursors. The initial step involves the hydrolysis of the nitrile group of 4-phenyl-4-piperidinecarbonitrile to a carboxylic acid, which is then esterified in situ or in a subsequent step.
Materials and Reagents:
-
4-Phenyl-4-piperidinecarbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (absolute)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Hydrolysis of the Nitrile: In a round-bottom flask, cautiously add 4-phenyl-4-piperidinecarbonitrile (1 equivalent) to a mixture of concentrated sulfuric acid and water (typically a 1:1 or 2:1 v/v mixture).
-
Rationale: Concentrated sulfuric acid acts as both a catalyst and a reagent for the hydrolysis of the nitrile to a carboxylic acid.
-
-
Reaction Monitoring: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting on a TLC plate.
-
Cooling and Neutralization: After completion of the hydrolysis, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Safety Precaution: This neutralization is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
-
Esterification: To the neutralized aqueous solution containing the 4-phenylpiperidine-4-carboxylic acid, add an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours to drive the Fischer esterification to completion.
-
Work-up: Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-phenylpiperidine-4-carboxylate. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Expected Outcome: A colorless to pale yellow oil or low-melting solid. The yield should be in the range of 60-80%.
Protocol 2: N-Benzylation of Ethyl 4-phenylpiperidine-4-carboxylate
This protocol utilizes a standard N-alkylation reaction, which is a robust and high-yielding method for the benzylation of secondary amines.
Materials and Reagents:
-
Ethyl 4-phenylpiperidine-4-carboxylate (from Protocol 1)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filter funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a solution of ethyl 4-phenylpiperidine-4-carboxylate (1 equivalent) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (1.5-2 equivalents) or triethylamine (1.5-2 equivalents).
-
Rationale: Potassium carbonate or triethylamine acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
-
-
Addition of Benzylating Agent: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Expected Outcome: A viscous oil or solid. The yield is typically high, often exceeding 85%.
II. Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
Expected Result: The product should show a single spot with a higher Rf value than the starting material (ethyl 4-phenylpiperidine-4-carboxylate) due to the increased lipophilicity from the benzyl group.
2. Spectroscopic Analysis:
While experimentally obtained spectra are the gold standard, the following are expected characteristic peaks based on the structure of this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester protons (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the piperidine ring protons (complex multiplets between 1.5-3.0 ppm), a singlet for the benzylic protons around 3.5 ppm, and multiplets for the two phenyl groups in the aromatic region (7.2-7.4 ppm). |
| ¹³C NMR | Peaks for the ethyl ester carbons (around 14 ppm and 60 ppm), the quaternary carbon at the 4-position of the piperidine ring, multiple peaks for the piperidine ring carbons, the benzylic carbon (around 63 ppm), and signals for the aromatic carbons of both phenyl rings. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 323.43). Common fragmentation patterns may include the loss of the ethoxycarbonyl group and cleavage of the benzyl group. |
| Infrared (IR) Spectroscopy | A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester. C-H stretching bands for aromatic and aliphatic protons, and C-N stretching vibrations. |
Application Notes: Potential Biological Evaluation
Given its structural analogy to pethidine, this compound is a prime candidate for evaluation as a modulator of opioid receptors. The following are suggested application notes for its biological characterization.
In Vitro Opioid Receptor Binding Assay
This assay determines the affinity of the test compound for opioid receptors (μ, δ, and κ). A competitive radioligand binding assay is a standard method.
Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for a specific opioid receptor subtype expressed in a cell membrane preparation.
Workflow Diagram:
Caption: Workflow for an in vitro opioid receptor binding assay.
Brief Protocol Outline:
-
Membrane Preparation: Utilize commercially available cell lines stably expressing human μ, δ, or κ opioid receptors or prepare membrane fractions from rodent brain tissue.
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Competition Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for μ-opioid receptors) and a range of concentrations of the test compound.
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Assessment of Analgesic Activity: The Hot Plate Test
The hot plate test is a classic and reliable method for assessing the central analgesic effects of compounds in rodents.
Principle: The test measures the latency of the animal's response to a thermal stimulus. An increase in the response latency after administration of the test compound indicates an analgesic effect.
Brief Protocol Outline:
-
Animal Acclimatization: Acclimatize mice or rats to the testing room and the hot plate apparatus before the experiment to reduce stress-induced variability.
-
Baseline Latency: Determine the baseline response latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a nocifensive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compound (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal, subcutaneous, or oral). A vehicle control group and a positive control group (e.g., morphine) should be included.
-
Post-Treatment Latency: At various time points after compound administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latencies.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point. Compare the response latencies of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Safety Precautions
-
Chemical Hazards: this compound and its precursors are research chemicals. Handle with care, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Toxicity: Given its structural similarity to pethidine, this compound may have potent biological effects and should be handled with caution.
-
Reagent Hazards: Handle concentrated acids and benzyl bromide with extreme care in a fume hood. Benzyl bromide is a lachrymator.
References
-
PubChem. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. [Link]
-
PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
-
PrepChem. Synthesis of 1-benzylpiperidine-4-carboxaldehyde. [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
- Google Patents.
-
Chemistry Steps. Synthesis of Pethidine aka Meperidine. [Link]
-
PubChem. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. [Link]
- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Google Patents. Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
-
Asian Journal of Chemistry. Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. [Link]
-
The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
-
ElectronicsAndBooks. Synthetic Analgesics. Part II. A New Xynthesis of Pethidine and Ximilar. [Link]
-
PMC. Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. [Link]
- Google Patents.
-
ChemBK. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
-
Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. [Link]
-
Arkat USA. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]
-
Taylor & Francis Online. 4-Phenylpiperidine – Knowledge and References. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, we will address common challenges and provide in-depth, experience-based solutions to help you optimize your synthesis, troubleshoot issues, and ensure the integrity of your results.
The N-benzyl piperidine structure is a key feature in many pharmacologically active compounds, making it a "privileged scaffold" in medicinal chemistry.[1] Its presence is noted in numerous approved drugs. The benzyl group can participate in important cation-π interactions with target proteins, and the piperidine ring offers a 3D structure that can be adjusted to improve effectiveness, selectivity, and how the body processes it.[1] Therefore, having reliable and efficient methods for the N-benzylation of piperidine derivatives is crucial for drug discovery and development.[1]
This document provides a comprehensive resource for the synthesis of this compound, a valuable intermediate in the production of analgesics and other pharmaceuticals.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for synthesizing the target compound. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: N-Alkylation of a Pre-formed Piperidine Ring. This is the most direct approach, involving the N-benzylation of ethyl 4-phenylpiperidine-4-carboxylate. This method is often preferred for its simplicity and high yields when the piperidine starting material is commercially available.[5]
-
Route B: Ring Formation via Dieckmann Condensation. This method involves the intramolecular cyclization of a diester to form the piperidine ring.[6][7][8][9] This route is more complex but offers flexibility in introducing substituents on the piperidine ring.
Q2: What are the common side reactions to be aware of during the N-alkylation of ethyl 4-phenylpiperidine-4-carboxylate?
A2: The primary side reaction of concern is the formation of a quaternary ammonium salt, the dibenzylpiperidinium salt. This can occur if an excess of the benzylating agent is used or if the reaction is allowed to proceed for too long. Benzyl alcohol can also form as a byproduct if there are hydroxide ions present, which can happen with certain bases or if there is water in the reaction mixture.[10]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[5] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any byproducts. Visualizing the spots under UV light or with an appropriate stain will indicate the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor quality of starting materials or reagents | - Ensure the purity of ethyl 4-phenylpiperidine-4-carboxylate and the benzylating agent (e.g., benzyl chloride or benzyl bromide).- Use freshly distilled solvents to minimize water content. | Impurities in the starting materials can interfere with the reaction, leading to the formation of side products or inhibiting the desired transformation. Water can react with the base and the benzylating agent, reducing their effectiveness. |
| Ineffective base | - Use a non-nucleophilic base such as potassium carbonate or triethylamine.[5]- Ensure the base is anhydrous and used in a sufficient molar excess to neutralize the acid byproduct. | The base is crucial for deprotonating the piperidine nitrogen, making it nucleophilic enough to attack the benzylating agent. A weak or wet base will result in a slow or incomplete reaction. |
| Incorrect reaction temperature | - For N-alkylation, refluxing in a suitable solvent like toluene or acetonitrile is typically effective.[5]- For Dieckmann condensation, the temperature will depend on the specific base and solvent system used. | The reaction rate is temperature-dependent. Insufficient heat may lead to a stalled reaction, while excessive heat can promote side reactions and decomposition. |
| Insufficient reaction time | - Monitor the reaction progress by TLC until the starting material is consumed.[5] | The reaction may require several hours to reach completion. Prematurely stopping the reaction will result in a low yield. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of quaternary ammonium salt | - Use a stoichiometric amount of the benzylating agent or a slight excess of the piperidine starting material.- Monitor the reaction closely by TLC to avoid prolonged reaction times. | Over-alkylation of the product leads to the formation of the dibenzylpiperidinium salt, which can be difficult to remove. |
| Unreacted starting materials | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction forward. | Incomplete conversion will result in a mixture of starting material and product, complicating purification. |
| Formation of benzyl alcohol | - Use anhydrous reaction conditions and a non-hydroxide base.[10] | The presence of water can lead to the hydrolysis of the benzylating agent, forming benzyl alcohol. |
| Side products from Dieckmann condensation | - Carefully control the reaction conditions, particularly the choice of base and temperature.- Consider using a stronger, non-nucleophilic base for selective enolate formation.[7] | The Dieckmann condensation can sometimes lead to the formation of undesired regioisomers or byproducts from competing reactions. |
Experimental Protocols
Protocol 1: N-Alkylation of Ethyl 4-phenylpiperidine-4-carboxylate
This protocol outlines a typical procedure for the synthesis of this compound via direct N-alkylation.
Materials:
-
Ethyl 4-phenylpiperidine-4-carboxylate
-
Benzyl chloride or benzyl bromide
-
Potassium carbonate (anhydrous)
-
Toluene (anhydrous)
-
Water
-
Saturated brine solution
Procedure:
-
Dissolve ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq.) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous potassium carbonate (1.4 eq.) to the solution and stir the mixture for 15 minutes at room temperature.[5]
-
Add benzyl chloride (1.0 eq.) to the reaction mixture.[5]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.[5]
-
Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 2:1).[5]
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.[5]
-
Separate the organic layer. Extract the aqueous layer with toluene.[5]
-
Combine the organic layers and wash with a saturated brine solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound as a liquid.[5]
Visualization of the Synthetic Pathway
Caption: N-Alkylation Synthesis Pathway
Data Presentation
Typical Reaction Parameters and Yields
| Parameter | Value | Reference |
| Starting Material | Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate) | [5] |
| Benzylating Agent | Benzyl chloride | [5] |
| Base | Potassium carbonate | [5] |
| Solvent | Toluene | [5] |
| Reaction Temperature | Reflux (100 °C) | [5] |
| Reaction Time | 4 hours | [5] |
| Yield | 91% | [5] |
Concluding Remarks
The synthesis of this compound is a well-established process, but like any chemical transformation, it is not without its potential challenges. By understanding the underlying chemical principles, carefully controlling reaction parameters, and employing systematic troubleshooting strategies, researchers can consistently achieve high yields of a pure product. This guide provides a foundation of knowledge and practical advice to support your synthetic endeavors. For further in-depth understanding, consulting the cited references is highly recommended.
References
-
Marson, C. M., & Taylor, R. J. K. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Dieckmann condensation. Retrieved from [Link]
- NabarDI SarkandI, D., Firoozpour, L., AsadIpour, A., SheibanI, V., AlIzadeh Monavar AslI, M., Davood, A., ... & ForoumadI, A. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 24(6), 2503.
- Lassen, J. B., & Ferring, N. V. (1988). 4-Phenylpiperidine compounds and their preparation and use. Google Patents.
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Scribd. (n.d.). Pethidine: Synthesis and Metabolism. Retrieved from [Link]
-
ResearchGate. (2019). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
- Matassini, C., Clemente, F., & Cardona, F. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2019(2), 282-311.
-
PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]
- Ivanović, M. D., Micović, I. V., Vucković, S. M., Prostran, M. S., Todorović, Z. B., Dosen-Micović, L. M., & Kiricojević, V. D. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
-
Royal Society of Chemistry. (n.d.). 4. RSC Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
-
ResearchGate. (2023). Alkylation Strategy on piperidine-4 carboxylate. Retrieved from [Link]
-
Chemical Synthesis. (2025, October 13). Ethyl 1-benzylpiperidine-4-carboxylate: A Key Player in Chemical Synthesis. Retrieved from [Link]
- Google Patents. (2011). Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
-
PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link]
-
ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
- Eisleb, O. (1949). Preparation of x-aryl-x-car. Google Patents.
- Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
- Google Patents. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Wikipedia. (2025, November 27). 4-Phenylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate. Retrieved from [Link]
- Verma, E., Patil, S., & Gajbhiye, A. (2020). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS omega, 5(29), 18276-18283.
- Millar, R. A., & Stephenson, R. P. (1956). Analgesic action in a series of N-substituted ethyl 4-phenylpiperidine-4-carboxylates. British journal of pharmacology and chemotherapy, 11(1), 27.
-
Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
-
Sourcing Chemical Intermediates. (2025, October 14). Sourcing Ethyl 1-Benzylpiperidine-4-carboxylate: A Guide for Buyers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic action in a series of N-substituted ethyl 4-phenylpiperidine-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and achieve high yields of a pure product.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and direct method for this synthesis is the N-alkylation of ethyl 4-phenylpiperidine-4-carboxylate with a benzyl halide, typically benzyl chloride or benzyl bromide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The piperidine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide to form the desired C-N bond.
A base is essential to neutralize the hydrohalic acid (e.g., HCl or HBr) generated during the reaction. Without a base, the newly formed hydrohalic acid will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2][3]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
FAQ 1: My reaction is very slow or appears to have stalled. What are the likely causes and how can I fix this?
Answer: A stalled or sluggish reaction is a common issue and can usually be attributed to one of the following factors:
-
Insufficient Base: The most frequent cause is the inadequate neutralization of the acid byproduct. If the piperidine starting material becomes protonated, it can no longer act as a nucleophile.
-
Solution: Ensure you are using at least a stoichiometric equivalent of a suitable base. For this reaction, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective and easy to remove during workup.[1][4] Using a slight excess (1.1-1.5 equivalents) of the base can help drive the reaction to completion.
-
-
Low Reaction Temperature: While room temperature can be sufficient, gently heating the reaction mixture can significantly increase the reaction rate.
-
Solution: Try heating the reaction to a moderate temperature, for example, 50-80 °C, and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
-
Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Inactive Benzylating Agent: Over time, benzyl halides can degrade.
-
Solution: Use a fresh bottle of benzyl chloride or benzyl bromide. If you suspect degradation, you can purify the benzyl halide by distillation.
-
FAQ 2: I am observing a significant amount of an apolar impurity in my crude product. What could this be and how can I prevent its formation?
Answer: The most likely apolar impurity is benzyl alcohol. This arises from the reaction of the benzyl halide with hydroxide ions present in the reaction mixture.[6]
-
Cause: Hydroxide ions can be introduced from residual water in your solvent or if a hydroxide-containing base is used in a protic solvent.
-
Prevention:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.
-
Choose a Non-Hydroxide Base: Potassium carbonate is a good choice as it is not a source of hydroxide ions.
-
Work in an Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the introduction of atmospheric moisture.
-
FAQ 3: My final product is contaminated with a highly polar impurity that is difficult to remove by column chromatography. What is this impurity and how can I avoid it?
Answer: This highly polar impurity is likely the quaternary ammonium salt, formed by the over-alkylation of the desired product.
-
Mechanism: The product, this compound, is also a nucleophile and can react with another molecule of benzyl halide to form a dibenzylpiperidinium salt.[2] This is a common side reaction in the N-alkylation of amines.
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the benzyl halide. This ensures that the benzyl halide is consumed before it has a chance to react with the product. A 1:1.1 ratio of benzyl halide to piperidine is a good starting point.
-
Slow Addition of Benzyl Halide: Adding the benzyl halide dropwise to the reaction mixture containing the piperidine and base can help to maintain a low concentration of the alkylating agent, thus favoring the reaction with the more abundant starting amine.[3]
-
FAQ 4: How can I effectively monitor the progress of my reaction?
Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.
-
Procedure:
-
Prepare a TLC plate with a suitable mobile phase. A mixture of hexane and ethyl acetate (e.g., 2:1 or 3:1) is a good starting point.[1]
-
Spot the starting materials (ethyl 4-phenylpiperidine-4-carboxylate and benzyl chloride) and the reaction mixture on the TLC plate.
-
Develop the plate and visualize the spots under UV light.
-
-
Interpretation:
-
The starting piperidine will have a certain Rf value.
-
The product, being more substituted, will typically have a higher Rf value (be less polar) than the starting piperidine.
-
The reaction is complete when the spot corresponding to the starting piperidine has disappeared.
-
Experimental Protocols
Protocol 1: Standard N-Benzylation using Potassium Carbonate
This protocol is a reliable starting point for the synthesis.
Materials:
-
Ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq)
-
Benzyl chloride (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-phenylpiperidine-4-carboxylate and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to dissolve the starting materials.
-
Slowly add benzyl chloride to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction parameters and their impact on the outcome.
| Parameter | Condition | Expected Outcome | Troubleshooting Considerations |
| Solvent | Acetonitrile, DMF, Toluene | Good solubility of reactants, promotes SN2 | Ensure solvent is anhydrous to prevent benzyl alcohol formation. |
| Base | K₂CO₃, Na₂CO₃, DIPEA | Effective neutralization of acid byproduct | Use a non-nucleophilic base to avoid side reactions. |
| Temperature | Room Temperature to 80 °C | Higher temperature increases reaction rate | Excessive heat can promote side reactions. |
| Stoichiometry | 1:1 to 1:1.1 (Piperidine:Benzyl Halide) | Minimizes over-alkylation | Excess benzyl halide leads to quaternary salt formation. |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the N-benzylation of ethyl 4-phenylpiperidine-4-carboxylate.
Caption: SN2 mechanism of N-benzylation.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree.
References
-
Chemdad Co., Ltd. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
-
PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
-
Asian Journal of Chemistry. Synthesis and Pharmacological Evaluation of Novel Donepezil Analogues. [Link]
-
ResearchGate. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
Sciencemadness.org. Organic halides with piperdine. [Link]
-
PubChem. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
ResearchGate. Aqueous-Mediated N-Alkylation of Amines. [Link]
Sources
- 1. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Organic halides with piperdine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction yields, and ensure the highest purity of your target compound.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various biologically active molecules, most notably as a precursor to pethidine (also known as Meperidine) and its analogues.[1][2][3] Pethidine is a synthetic opioid analgesic from the phenylpiperidine class, first synthesized in 1938.[1][4] The structural core of the target molecule, a 4-phenylpiperidine moiety, is a privileged scaffold in medicinal chemistry.[2][5]
The most common and direct synthetic approach involves a one-pot, base-mediated double alkylation and cyclization reaction. This is achieved by reacting ethyl phenylacetate with a suitable nitrogen mustard, such as N-benzyl-bis(2-chloroethyl)amine, in the presence of a strong base. This guide will focus on troubleshooting and optimizing this specific pathway.
Primary Synthetic Pathway: Base-Mediated Cyclization
The core of the synthesis involves the formation of a piperidine ring by creating two new carbon-carbon bonds. A strong base deprotonates the α-carbon of ethyl phenylacetate, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic chloroethyl groups of N-benzyl-bis(2-chloroethyl)amine in an SN2 reaction. A second, intramolecular SN2 reaction follows, where the newly formed substituted enolate attacks the remaining chloroethyl group, closing the ring to form the desired piperidine structure.
Caption: Reaction scheme for the one-pot synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A low yield is the most common problem and can stem from several factors. Systematically investigating these possibilities is key to improving your outcome.
-
Causality & Explanation:
-
Moisture Contamination: The strong bases required for this reaction (e.g., Sodium Hydride, Sodium Amide) react vigorously and irreversibly with water. Even trace amounts of moisture in your solvent, glassware, or starting materials will consume the base, preventing the complete deprotonation of ethyl phenylacetate and halting the reaction.[6]
-
Insufficient Base/Incomplete Deprotonation: The deprotonation of the α-proton of the ester is an equilibrium step. To drive the reaction forward, a sufficient excess of a strong base is required. If deprotonation is incomplete, you will recover a significant amount of starting material.
-
Side Reactions: The highly basic conditions and elevated temperatures can promote side reactions. The primary competing pathway is the elimination of HCl from the nitrogen mustard to form an enamine, which is unreactive in the desired pathway. Overly aggressive heating can also lead to decomposition and polymerization, often indicated by the reaction mixture turning dark brown or black.
-
Poor Reagent Quality: The nitrogen mustard, N-benzyl-bis(2-chloroethyl)amine, can degrade upon storage, especially if exposed to moisture, forming the corresponding hydrochloride salt which is less reactive. The base (e.g., NaH) can also lose activity over time due to surface oxidation.
-
-
Step-by-Step Solutions:
-
Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).[7] Use freshly distilled, anhydrous solvents. Toluene or DMF are common choices; ensure they are passed through a solvent purification system or distilled from a suitable drying agent (e.g., CaH₂ for DMF, Sodium/Benzophenone for Toluene).
-
Optimize Base Stoichiometry: Start with at least 2.2 equivalents of strong base relative to the ethyl phenylacetate. This ensures that there is enough base to deprotonate the ester and neutralize the HCl generated during the cyclization.
-
Control Reaction Temperature: Add the base to the solution of ethyl phenylacetate at a controlled temperature (e.g., 0°C) to manage the initial exotherm.[8] After the base addition, allow the reaction to warm to room temperature slowly before gradually heating to reflux. Aggressive heating can favor elimination side reactions.
-
Verify Reagent Quality: If possible, verify the purity of your starting materials by NMR or GC-MS. If the nitrogen mustard is in the hydrochloride salt form, it must be neutralized with a base (e.g., aqueous NaOH) and extracted into an organic solvent before use. Use fresh, high-quality NaH (look for a free-flowing grey powder, not clumps).
-
Q2: The reaction stalls and fails to proceed to completion, leaving significant amounts of starting material even after prolonged heating. What should I do?
A stalled reaction is often related to solubility issues or insufficient activation energy.
-
Causality & Explanation:
-
Poor Solubility: The sodium enolate of ethyl phenylacetate may have limited solubility in non-polar solvents like toluene. If the intermediate precipitates, it will be unavailable to react, effectively stalling the process.[9]
-
Insufficient Thermal Energy: While excessive heat is detrimental, some reactions require a certain temperature threshold to overcome the activation energy for both SN2 steps. If the temperature is too low, the reaction rate may be impractically slow.
-
-
Step-by-Step Solutions:
-
Change or Modify the Solvent System: If solubility is suspected, consider switching to a more polar aprotic solvent like DMF, which is excellent at solvating ions.[6] Alternatively, adding a co-solvent like HMPA (use with extreme caution due to toxicity) or DMPU in catalytic amounts can significantly improve the solubility of intermediates.
-
Gradually Increase Temperature: After confirming that the reaction has stalled at a lower temperature (via TLC or GC-MS analysis of an aliquot), gradually increase the reflux temperature and continue to monitor.
-
Consider an Additive: For reactions involving alkyl chlorides or bromides, the addition of a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.[6]
-
Q3: How can I effectively purify the final product, which is often an oil?
Purification can be challenging due to the product's physical state and the presence of structurally similar impurities.
-
Causality & Explanation:
-
The target compound is a high-boiling point liquid or a low-melting solid, making it difficult to purify by crystallization alone.[10]
-
The primary impurities are often unreacted starting materials and partially-reacted intermediates, which may have similar polarities to the product, complicating chromatographic separation.
-
-
Step-by-Step Solutions:
-
Acid-Base Workup: After quenching the reaction, perform an acid-base extraction. The product is basic and can be extracted into an aqueous acid (e.g., 1M HCl). This will leave non-basic organic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the product re-extracted into a fresh organic solvent (e.g., ethyl acetate or dichloromethane). This is a highly effective initial purification step.
-
Silica Gel Chromatography: Flash column chromatography is the most common method for final purification. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity is recommended. Monitor fractions carefully by TLC.
-
High-Vacuum Distillation: If chromatography is insufficient or for large-scale purification, Kugelrohr or short-path distillation under high vacuum can be effective. Note the boiling point is high (typically >150°C at low pressure).
-
Salt Formation: For long-term storage or to obtain a solid derivative for characterization, the purified free-base oil can be converted to its hydrochloride salt by dissolving it in a solvent like ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in isopropanol.
-
Data Summary & Protocols
Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Base | Sodium Hydride (NaH), 60% in oil | Strong, non-nucleophilic base. The mineral oil can be washed away with dry hexanes if desired. |
| Equivalents of Base | 2.2 - 2.5 eq. | Ensures complete deprotonation and neutralization of generated acid. |
| Solvent | Anhydrous Toluene or DMF | Toluene is easier to render anhydrous; DMF offers better solubility for intermediates.[9] |
| Temperature | 0°C to 110°C (reflux) | Controlled addition at low temperature, followed by gradual heating to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and intermediates by atmospheric moisture and oxygen.[6] |
General Experimental Protocol
Safety Note: This reaction involves highly reactive and potentially toxic reagents. N-benzyl-bis(2-chloroethyl)amine is a nitrogen mustard and should be handled with extreme care as a potential alkylating agent. Sodium hydride reacts violently with water and is flammable. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a pressure-equalizing dropping funnel.
-
Reagent Preparation: To the flask, add ethyl phenylacetate (1.0 eq.) and anhydrous toluene.
-
Base Addition: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (2.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved.
-
Cyclization: In the dropping funnel, prepare a solution of N-benzyl-bis(2-chloroethyl)amine (1.05 eq.) in anhydrous toluene. Add this solution dropwise to the reaction mixture at room temperature over 30-60 minutes.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or by analyzing quenched aliquots by GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water. Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate. Separate the organic layer, and wash it with brine.
-
Purification: Purify the crude product from the organic layer using the methods described in the troubleshooting guide (acid-base extraction followed by column chromatography).
Logical Troubleshooting Workflow
References
- 1. Pethidine - Wikipedia [en.wikipedia.org]
- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 3. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
"Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate" stability and storage issues
Welcome to the technical support center for Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues. Our goal is to ensure the integrity of your research by providing scientifically sound and practical guidance.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] For optimal preservation, storing the compound under an inert atmosphere, such as argon or nitrogen, is recommended to minimize the risk of oxidative degradation.[3] It is also advisable to protect the compound from light.[4]
Q2: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended (cool, dry, dark, and under an inert atmosphere), the compound is expected to be stable for an extended period. However, for critical applications, it is best practice to re-analyze the purity of the compound if it has been in storage for a prolonged time, especially if the container has been opened multiple times.
Q3: Is this compound sensitive to air or moisture?
Yes, like many organic compounds with ester and tertiary amine functionalities, this compound can be sensitive to both air and moisture. The piperidine nitrogen can be susceptible to oxidation, and the ethyl ester group can undergo hydrolysis in the presence of moisture, particularly at non-neutral pH.[5][6] Therefore, proper storage in a tightly sealed container, preferably under an inert atmosphere, is crucial.[3]
Q4: What are the primary degradation pathways for this molecule?
The two most probable degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, which would result in the formation of 1-benzyl-4-phenylpiperidine-4-carboxylic acid. This process can be accelerated by the presence of acids or bases.[6][7]
-
Oxidation: The piperidine ring and the benzyl group can be targets for oxidation.[5][8][9] Oxidation of the piperidine ring can occur at the carbon atom alpha to the nitrogen.[9] The benzylic position is also susceptible to oxidation.
A visual representation of these potential degradation pathways is provided below:
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of a new, more polar peak in HPLC analysis. | This is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Carboxylic acids are generally more polar and will have a shorter retention time on a reverse-phase HPLC column. | Confirm the identity of the new peak by LC-MS. To prevent further hydrolysis, ensure all solvents are dry and avoid acidic or basic conditions if possible. Store the compound in a desiccator. |
| Appearance of multiple new peaks, some of which may be less polar. | This could be a result of oxidation . Oxidative degradation can lead to a variety of products with varying polarities. | To confirm, you can perform a forced oxidation study using a mild oxidizing agent like AIBN and compare the resulting chromatogram. To prevent oxidation, store the compound under an inert atmosphere and use de-gassed solvents for your experiments. |
| The compound has changed color (e.g., from white to yellow/brown). | Color change is often an indication of degradation , which could be due to oxidation or exposure to light. | While a slight color change may not significantly impact purity, it is a warning sign. It is highly recommended to re-test the purity of the compound by HPLC or another suitable analytical method before use. Ensure the compound is stored protected from light. |
| Inconsistent results between experiments. | This could be due to the use of a degraded stock solution. If the stock solution is not prepared fresh or stored properly, the concentration of the active compound can decrease over time. | Prepare fresh stock solutions for each experiment whenever possible. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C), protected from light, and in a tightly sealed vial. Perform a quick purity check on the stock solution if it has been stored for an extended period. |
Experimental Protocols
To assist in assessing the stability of your sample of this compound, a basic forced degradation study protocol is provided below. This can help in identifying potential degradation products and developing a stability-indicating analytical method.
Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as recommended by ICH guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a suitable reverse-phase HPLC method. A good starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium acetate) in a gradient elution.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
References
- Gunawan, S., Bedard, N., Foley, C., & Hulme, C. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.
- Apollo Scientific. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate.
- Wiley Online Library. (2010). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform.
- ResearchGate. (n.d.). Oxidation of 2-substituted pyrrolidines and piperidines as nicotine analogues.
- ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Combi-Blocks. (2023). Safety Data Sheet.
- Chemdad. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate.
- Pharmacy 180. (n.d.). Meperidine analogues.
- MedCrave. (2016). Forced degradation studies. J Anal Pharm Res, 3(6), 387-390.
- Scribd. (n.d.). Pethidine: Synthesis and Metabolism.
- ResearchGate. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Sigma-Aldrich. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate 97.
- ChemicalBook. (n.d.). 24228-40-8(Ethyl 1-benzylpiperidine-4-carboxylate) Product Description.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
Sources
- 1. fishersci.es [fishersci.es]
- 2. combi-blocks.com [combi-blocks.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Overcoming solubility issues with "Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate" in experiments
Welcome to the dedicated technical support guide for Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this compound in experimental settings. We will explore the underlying physicochemical reasons for its poor solubility and provide validated, step-by-step strategies to achieve stable and usable solutions for your assays.
A Note on Chemical Identity
Before proceeding, it is crucial to confirm the identity of the compound . The name "this compound" refers specifically to the molecule with a phenyl group attached at the 4-position of the piperidine ring, in addition to the ethyl carboxylate group.
-
Related Compound (often confused): Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8), which lacks the phenyl group at the 4-position and has significantly different properties.[3][4]
This guide focuses exclusively on the former, the more lipophilic and challenging of the two.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the fundamental physicochemical properties of this compound, and how do they predict its solubility behavior?
Answer: Understanding the key physicochemical properties is the first step in diagnosing and solving solubility issues. The structure of this compound, with its multiple aromatic rings (benzyl and phenyl) and ester group, results in a molecule that is large, complex, and highly lipophilic. This inherently limits its ability to dissolve in aqueous media.
The predicted properties from computational models provide a clear rationale for its poor aqueous solubility. The high XLogP3 value of 3.9 indicates a strong preference for a lipid-like environment over an aqueous one.[1] Furthermore, the molecule has three hydrogen bond acceptors but no hydrogen bond donors, which limits its ability to form favorable interactions with the highly structured hydrogen-bond network of water.
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₂₁H₂₅NO₂ | A relatively large molecule, which can hinder dissolution. | [1] |
| Molecular Weight | 323.4 g/mol | Contributes to higher lattice energy in solid form. | [1] |
| XLogP3 | 3.9 | Highly lipophilic; predicts very low water solubility. | [1] |
| Hydrogen Bond Donor Count | 0 | Inability to donate hydrogen bonds to water molecules. | [1] |
| Hydrogen Bond Acceptor Count | 3 | Limited capacity for hydrogen bonding with water. | [1] |
| Topological Polar Surface Area | 29.5 Ų | A small polar surface area relative to its size, indicating a non-polar character. | [1] |
These parameters collectively classify this compound as a 'grease-ball' type molecule, for which specialized formulation strategies are essential.[5]
Q2: I am unable to dissolve the compound directly in my aqueous cell culture medium or phosphate-buffered saline (PBS) for an in vitro assay. What is the recommended procedure?
Answer: Directly dissolving this compound in aqueous buffers is not a viable strategy and will almost certainly fail. The lipophilic nature of the molecule prevents it from being adequately solvated by water. The standard and most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous medium.
The key is to choose a solvent that can dissolve the compound at a high concentration and is tolerated by your experimental system at the final, diluted concentration. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh out your this compound powder.
-
Add a minimal volume of 100% pure, anhydrous DMSO to dissolve the compound. Aim for a high concentration, for example, 10 mM, 50 mM, or even 100 mM, depending on the amount you can dissolve.
-
Ensure complete dissolution by gentle vortexing or sonication in a water bath. The solution should be perfectly clear with no visible particulates.
-
-
Perform Serial Dilutions (if necessary):
-
If your final desired concentration is very low, it may be necessary to perform an intermediate dilution from your high-concentration stock into pure DMSO to ensure accurate pipetting.
-
-
Spike into Aqueous Medium:
-
Warm your final aqueous buffer or cell culture medium to its working temperature (e.g., 37°C).
-
While vortexing or rapidly stirring the aqueous medium, add the required small volume of the DMSO stock solution drop-by-drop. This rapid mixing is critical to prevent the compound from immediately precipitating upon contact with the aqueous environment.
-
Crucial Control Point: The final concentration of DMSO in your aqueous medium should be kept to a minimum, typically below 0.5% (v/v) , as higher concentrations can be cytotoxic or cause confounding effects in biological assays.
-
-
Final Quality Check:
-
Visually inspect the final working solution for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). If precipitation occurs, the concentration is too high for that solvent system.
-
Q3: My compound precipitates from the aqueous working solution over time or upon freeze-thawing. How can I prevent this and ensure solution stability?
Answer: Precipitation is a clear sign that the aqueous medium is supersaturated with the compound. This is a common issue when the thermodynamic solubility limit is exceeded. Several factors can trigger precipitation:
-
Temperature Changes: Solubility is often temperature-dependent. A solution prepared at room temperature may precipitate when moved to a 4°C refrigerator or a 37°C incubator.
-
Freeze-Thaw Cycles: The process of freezing can cause the compound and solvent to phase-separate, and the compound may not fully redissolve upon thawing.
-
Nucleation: The presence of microscopic particulates or imperfections on the container surface can act as nucleation sites, initiating crystallization.
Caption: Workflow for addressing compound precipitation issues.
Recommendations for Stability:
-
Prepare Fresh: The most robust solution is to prepare the aqueous working solution fresh from your DMSO stock immediately before each experiment. Avoid storing aqueous solutions.
-
Store Stocks Properly: Store the high-concentration DMSO stock at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Filter Sterilization: If required, filter the final aqueous solution through a 0.22 µm syringe filter. However, be aware that this can sometimes cause loss of compound due to adsorption to the filter membrane. A low-protein-binding filter material (like PVDF) is recommended.
Q4: For my in vivo studies, I need a formulation with higher bioavailability and cannot use high concentrations of DMSO. What are some advanced formulation strategies?
Answer: For in vivo applications, especially oral or parenteral administration, high concentrations of organic co-solvents are often unacceptable. Advanced formulation strategies are required to enhance the apparent solubility and bioavailability of poorly soluble drugs like this one.[6] These methods work by creating a more favorable microenvironment for the drug molecule.
Caption: Decision tree for selecting an appropriate solvent system.
Potential Advanced Formulation Approaches:
-
Co-Solvent Systems:
-
Principle: These are mixtures of water and one or more water-miscible organic solvents that reduce the polarity of the water, making it more hospitable to lipophilic compounds.
-
Examples: Common systems for animal studies include mixtures of PEG 400, propylene glycol, ethanol, and water. A typical formulation might be 10% DMSO, 40% PEG 400, and 50% water.
-
Considerations: The final formulation must be tested for tolerability and toxicity in the specific animal model and route of administration.[7]
-
-
Cyclodextrin Inclusion Complexes:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The drug molecule can become encapsulated within this cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used.
-
Protocol Sketch: Dissolve the cyclodextrin in water first. Slowly add the drug (potentially from a small amount of organic solvent) to the cyclodextrin solution while stirring vigorously. Allow the mixture to equilibrate (often overnight) to maximize complex formation.
-
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS):
-
Principle: Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants. When diluted in aqueous fluids (like in the gastrointestinal tract), they spontaneously form fine oil-in-water emulsions or microemulsions, with the drug dissolved in the oil droplets.
-
Examples: Formulations can include medium-chain triglycerides (oils), Cremophor® EL (surfactant), and Transcutol® (co-surfactant).
-
Considerations: This is a more advanced approach requiring significant formulation development and characterization but can be highly effective for very poorly soluble compounds.[5][6]
-
Each of these advanced strategies requires careful optimization and validation to ensure the drug remains in a stable, bioavailable form without introducing artifacts or toxicity from the excipients themselves.[7][8]
References
-
PubChem . Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem . This compound. National Center for Biotechnology Information. [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
PubChem . Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate . Formulation strategies for poorly soluble drugs. [Link]
-
PubMed Central (PMC) . Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
-
Cheméo . Ethyl piperidine-4-carboxylate. [Link]
-
European Medicines Agency (EMA) . Formulation of poorly soluble compounds. [Link]
-
RSC Medicinal Chemistry . [Title not available in snippet]. Royal Society of Chemistry. [Link]
-
Purdue e-Pubs . Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. [Link]
-
PubMed Central (PMC) . Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Center for Biotechnology Information. [Link]
-
Chemdad . Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
-
PubMed . Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
Defense Technical Information Center (DTIC) . Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]
Sources
- 1. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester [lgcstandards.com]
- 3. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
Navigating the Scale-Up of Ethyl 1-Benzyl-4-Phenylpiperidine-4-Carboxylate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, a key intermediate in the production of various active pharmaceutical ingredients (APIs), presents a unique set of challenges when transitioning from laboratory-scale experiments to large-scale industrial production. This technical support guide, designed for experienced researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this reaction scale-up. By understanding the underlying chemical principles and potential pitfalls, scientists can ensure a robust, safe, and efficient manufacturing process.
Section 1: Understanding the Core Synthesis and Its Challenges
The most common and industrially viable route to this compound is the N-alkylation of ethyl 4-phenylpiperidine-4-carboxylate with benzyl chloride. This seemingly straightforward SN2 reaction is influenced by a multitude of factors that become increasingly critical at scale.
Core Reaction:
Key challenges during scale-up include:
-
Exothermicity: The N-alkylation reaction is exothermic, and improper heat management on a large scale can lead to temperature spikes, promoting side reactions and creating safety hazards.
-
Byproduct Formation: The primary byproduct is the quaternary ammonium salt, formed by the over-alkylation of the desired product. Other impurities can arise from the degradation of reagents or reactions with the solvent.
-
Mixing and Mass Transfer: In heterogeneous reaction mixtures (e.g., with a solid base), inefficient mixing can lead to localized "hot spots" and incomplete reactions.
-
Purification: Isolating the final product with high purity on a large scale can be challenging due to the presence of structurally similar impurities.
Section 2: Troubleshooting Guide for Reaction Scale-Up
This section addresses common problems encountered during the scale-up of this compound synthesis in a question-and-answer format.
Low Yield and Incomplete Conversion
Q: We are observing a significant drop in yield and incomplete conversion of our starting material upon scaling up the reaction from 100g to 5kg. What are the likely causes and how can we mitigate them?
A: This is a frequent issue in process scale-up. The primary culprits are often related to mass and heat transfer limitations.
-
Inadequate Mixing: In a larger reactor, achieving homogenous mixing of a solid base (like potassium carbonate) with the liquid phase is more difficult. This can result in localized areas where the base is not effectively scavenging the HCl produced, leading to a buildup of the starting amine hydrochloride salt, which is unreactive.
-
Poor Temperature Control: Insufficient cooling capacity for a large reactor can lead to a higher-than-desired reaction temperature, which can promote side reactions and potentially degrade the starting materials or product.
-
Solution: Ensure the reactor's cooling system is adequate for the heat of reaction. A semi-batch process, where the benzyl chloride is added portion-wise or via a controlled feed, is highly recommended to manage the exotherm. Perform reaction calorimetry studies to accurately determine the heat of reaction and design an appropriate thermal management strategy.
-
-
Reagent Quality: The purity of starting materials can have a more pronounced effect at scale. Impurities in the ethyl 4-phenylpiperidine-4-carboxylate or benzyl chloride can interfere with the reaction.
-
Solution: Ensure all starting materials meet stringent quality specifications.
-
High Levels of Quaternary Ammonium Salt Impurity
Q: Our scaled-up batches are showing a significant increase in the formation of the N-benzyl quaternary ammonium salt. How can we control this over-alkylation?
A: The formation of the quaternary salt is a classic example of a consecutive reaction where the desired product further reacts with the alkylating agent.
-
Mechanism of Formation: The tertiary amine product is nucleophilic and can compete with the starting secondary amine for the benzyl chloride, especially at higher temperatures and with prolonged reaction times.
Caption: Competitive reaction pathway leading to over-alkylation.
-
Control Strategies:
-
Stoichiometry Control: Use a slight excess of the starting amine relative to benzyl chloride. This ensures the benzyl chloride is consumed before significant over-alkylation can occur.
-
Controlled Addition: Add the benzyl chloride slowly and at a controlled rate to maintain a low concentration of the alkylating agent in the reaction mixture. This favors the reaction with the more nucleophilic secondary amine starting material.[4]
-
Temperature Management: Lowering the reaction temperature will decrease the rate of both reactions, but it often has a more significant impact on the rate of the second alkylation (k2).
-
Choice of Base: A weaker base can sometimes lead to a slower overall reaction but may improve selectivity by not fully deprotonating the product and making it less nucleophilic.
-
Purification and Isolation Challenges
Q: We are struggling with the purification of the final product on a multi-kilogram scale. The crude oil is difficult to handle, and crystallization is inconsistent. What are the best practices for large-scale purification?
A: Large-scale purification requires a robust and reproducible method.
-
Crystallization: Direct crystallization of the freebase can be challenging due to its oily nature. Converting the product to a crystalline salt is often the most effective strategy for purification at scale.
-
Salt Formation: The hydrochloride salt is a common choice. After the reaction work-up, the crude product can be dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and treated with a solution of HCl.
-
Solvent Selection: The choice of crystallization solvent is critical. A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. Anti-solvent crystallization is also a viable technique.
-
Seeding: To ensure consistent crystallization and control of the crystal form, a seeding strategy should be developed and implemented.
-
-
Work-up Procedure: A thorough aqueous work-up is essential to remove the inorganic base and any water-soluble impurities before attempting crystallization.
-
Phase Separation: On a large scale, phase separations can be slow, and emulsions can form. The addition of brine can help to break emulsions.
-
Section 3: FAQs for Process Development
Q1: What is the role of a phase-transfer catalyst (PTC) and when should it be considered?
A1: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of a reactant from one phase to another. In this synthesis, if a solid inorganic base like potassium carbonate is used in a non-polar solvent, the PTC can bring the carbonate anion into the organic phase to react.
Consider using a PTC when:
-
You are using a solid-liquid heterogeneous reaction mixture.
-
You want to use milder reaction conditions (lower temperature).
-
You need to improve the reaction rate and throughput.[1][2][3]
Q2: What are the critical safety considerations for this reaction at an industrial scale?
A2:
-
Thermal Hazards: As mentioned, the reaction is exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is crucial to understand the potential for a runaway reaction.
-
Reagent Handling: Benzyl chloride is a lachrymator and a potential carcinogen. Appropriate personal protective equipment (PPE) and closed-system handling are mandatory.
-
Pressure Build-up: The reaction generates HCl, which is neutralized by the base. If the base is not efficient or is not present in sufficient quantity, HCl gas can build up, leading to an increase in reactor pressure.
Q3: How does the choice of solvent impact the reaction on a large scale?
A3: The solvent plays a critical role in solubility, reaction rate, and downstream processing.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can accelerate SN2 reactions. However, they can be difficult to remove completely and may pose environmental and safety concerns.
-
Aromatic Solvents (e.g., Toluene): Toluene is a common choice for industrial applications. It has a good boiling point for reflux conditions and is relatively easy to remove.
-
Ester Solvents (e.g., Ethyl Acetate): These are generally considered "greener" solvents but may be susceptible to hydrolysis under basic conditions.
Section 4: Experimental Protocols
Lab-Scale Synthesis (100g)
-
To a 2L round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add ethyl 4-phenylpiperidine-4-carboxylate (100 g, 0.43 mol) and potassium carbonate (89 g, 0.64 mol) in toluene (1 L).
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add benzyl chloride (57 g, 0.45 mol) via the addition funnel over 1-2 hours, maintaining the temperature between 80-85°C.
-
After the addition is complete, continue stirring at 80-85°C for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and quench with water (500 mL).
-
Separate the organic layer and wash with water (2 x 250 mL) and then with brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
Pilot-Scale Synthesis with Phase-Transfer Catalysis (5 kg)
-
Charge a 100L glass-lined reactor with ethyl 4-phenylpiperidine-4-carboxylate (5.0 kg, 21.4 mol), potassium carbonate (4.4 kg, 31.8 mol), and tetrabutylammonium bromide (0.34 kg, 1.07 mol) in toluene (50 L).
-
Heat the mixture to 70°C with efficient agitation.
-
Add benzyl chloride (2.85 kg, 22.5 mol) via a dosing pump over 3-4 hours, maintaining the temperature at 70-75°C. The exotherm should be carefully monitored and controlled by adjusting the addition rate and cooling jacket temperature.
-
After the addition, maintain the reaction at 70-75°C for 5-7 hours until HPLC analysis shows complete consumption of the starting material.
-
Cool the reactor to 20-25°C and add water (25 L).
-
Stir for 30 minutes, then allow the phases to separate.
-
Transfer the lower aqueous layer to a waste container.
-
Wash the organic layer with water (2 x 15 L) and then brine (15 L).
-
Concentrate the organic layer under vacuum to a minimum stir volume.
-
Purification (Crystallization as Hydrochloride Salt):
-
Dilute the crude oil with isopropanol (20 L).
-
Slowly add a solution of concentrated hydrochloric acid in isopropanol until the pH of a wet sample is between 1-2.
-
Cool the mixture to 0-5°C and stir for 4-6 hours to allow for complete crystallization.
-
Filter the solid product and wash the cake with cold isopropanol.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Section 5: Data Presentation
Table 1: Effect of Base and Solvent on N-Benzylation Yield and Purity
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (Product:Quaternary Salt) |
| 1 | K₂CO₃ (1.5) | Toluene | 80 | 6 | 85 | 95:5 |
| 2 | Na₂CO₃ (1.5) | Toluene | 80 | 12 | 78 | 97:3 |
| 3 | Et₃N (1.2) | Acetonitrile | 60 | 8 | 90 | 92:8 |
| 4 | K₂CO₃ (1.5) / TBAB (5 mol%) | Toluene | 70 | 5 | 92 | 96:4 |
Note: Data is illustrative and may vary based on specific reaction conditions and scale.
Section 6: Visualization of Key Processes
Caption: Process flow diagram for the scale-up synthesis.
References
- Starks, C. M. Phase-transfer catalysis. I. Chemistry and kinetics. J. Am. Chem. Soc.1971, 93 (1), 195–199.
- Halpern, M.
- Dehmlow, E. V.; Dehmlow, S. S.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006.
- Sasson, Y.; Neumann, R.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
- Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis; Pergamon Press, 1991.
- Maruoka, K. Practical aspects of chiral phase-transfer catalysis. Angew. Chem. Int. Ed.2008, 47 (28), 5150-5152.
- O'Donnell, M. J. The preparation of optically active α-amino acids from the benzophenone imines of glycine esters. Aldrichimica Acta2001, 34, 3-15.
- Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. J. Am. Chem. Soc.1972, 94 (17), 6203–6205.
Sources
Preventing degradation of "Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate" during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical agents, notably as a precursor to pethidine (Meperidine)[1][2]. Its synthesis typically involves the N-benzylation of ethyl 4-phenylpiperidine-4-carboxylate. While seemingly straightforward, this reaction is susceptible to various side reactions and degradation pathways that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the N-alkylation of ethyl 4-phenylpiperidine-4-carboxylate with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[3] This is a classic nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbon of the benzyl halide.
Q2: What are the critical parameters to control during the N-benzylation reaction?
The critical parameters include the choice of base, solvent, temperature, and the quality of the starting materials. A non-nucleophilic base is preferred to avoid competition with the piperidine nitrogen for the benzyl halide. The solvent should be anhydrous to prevent hydrolysis of the ester. Temperature control is crucial to minimize side reactions.
Q3: What are the primary degradation pathways for this molecule during synthesis?
The two main degradation pathways are:
-
Hydrolysis of the ethyl ester: This can occur in the presence of water, especially under basic or acidic conditions, to yield the corresponding carboxylic acid.
-
N-debenzylation: While less common under the typical basic conditions of the synthesis, it can occur, particularly if the reaction mixture is subjected to acidic conditions during workup or purification.[4]
Troubleshooting Guide
Low Yield
Issue: The final yield of this compound is significantly lower than expected.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction has not gone to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more benzyl halide or extending the reaction time. |
| Hydrolysis of the Ester | The presence of water in the reaction mixture can lead to the hydrolysis of the ethyl ester, forming the carboxylic acid byproduct. | Ensure all reagents and solvents are anhydrous. Use a drying tube on the reaction apparatus. |
| Side Reactions of Benzyl Halide | Benzyl halides can react with certain bases or solvents, reducing the amount available for the desired N-benzylation. | Choose a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA).[3] Select an inert solvent like acetonitrile or DMF. |
| Inefficient Workup | Product may be lost during the extraction and washing steps. | Ensure proper phase separation during extractions. Minimize the number of washing steps if possible without compromising purity. |
Presence of Impurities
Issue: The final product is contaminated with one or more impurities, as identified by TLC, HPLC, or GC-MS.
| Impurity | Potential Source | Identification & Confirmation | Mitigation & Removal |
| Ethyl 4-phenylpiperidine-4-carboxylate (starting material) | Incomplete reaction. | Compare the retention time/factor with an authentic standard using HPLC or TLC. | Drive the reaction to completion. If necessary, purify the final product using column chromatography. |
| 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | Hydrolysis of the ethyl ester. | Can be detected by a change in polarity on TLC and confirmed by mass spectrometry (different molecular weight). | Perform the reaction under strictly anhydrous conditions. During workup, a mild basic wash can remove this acidic impurity. |
| Dibenzyl ether | Self-condensation of benzyl alcohol (formed from hydrolysis of benzyl chloride). | Can be detected by GC-MS. | Use high-purity benzyl chloride and anhydrous conditions. |
| Over-alkylation Products | Reaction of the product with excess benzyl halide. | May be detected by mass spectrometry as a higher molecular weight species. | Use a stoichiometric amount or a slight excess of benzyl halide. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[3][5]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq).
-
Solvent and Base: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M). Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Reagent Addition: Slowly add benzyl chloride (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and stir overnight. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Protocol 2: Analytical Method for Purity Assessment (HPLC)
This is a general HPLC method suitable for monitoring the reaction and assessing the final product's purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizing the Process
Synthetic Pathway
Caption: N-benzylation of ethyl 4-phenylpiperidine-4-carboxylate.
Troubleshooting Degradation
Caption: Decision tree for troubleshooting degradation issues.
References
Sources
Technical Support Center: Analytical Troubleshooting for Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Welcome to the technical support center for the analytical characterization of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this piperidine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, experience-based solutions to specific experimental issues.
I. Troubleshooting Analytical Characterization
This section addresses specific problems you may encounter with common analytical techniques used for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum of this compound shows broad or poorly resolved peaks for the piperidine ring protons. What is the likely cause and how can I fix it?
Answer:
This is a common issue with piperidine derivatives and often stems from the conformational flexibility of the six-membered ring. The piperidine ring can undergo rapid chair-to-chair interconversion at room temperature on the NMR timescale. This dynamic process can lead to the broadening of signals for the axial and equatorial protons.
Causality Explained: The rate of this conformational change is comparable to the NMR frequency, leading to an averaging of the signals and resulting in broad peaks. The energy barrier for this ring flip can be influenced by the substituents on the piperidine ring.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most effective solution.
-
Cooling the sample: By lowering the temperature of the NMR experiment (e.g., to 0 °C, -20 °C, or lower), you can slow down the rate of the chair-to-chair interconversion. At a sufficiently low temperature, the interconversion becomes slow on the NMR timescale, and you will be able to resolve distinct signals for the axial and equatorial protons.
-
Heating the sample: Conversely, increasing the temperature can sometimes sharpen the signals by causing the interconversion to become very fast, leading to a time-averaged spectrum with sharper peaks. However, this may not be suitable if your compound is thermally labile.
-
-
Solvent Effects: The choice of solvent can influence the conformational equilibrium.
-
Try acquiring the spectrum in a different deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A more viscous solvent or a solvent that can engage in specific interactions (like hydrogen bonding) might alter the rate of interconversion.
-
-
Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the NMR spectrometer. Poor shimming can also contribute to peak broadening.
High-Performance Liquid Chromatography (HPLC)
Question: I am observing peak tailing or a split peak for my this compound sample during reverse-phase HPLC analysis. What could be the problem?
Answer:
Peak tailing or splitting in the HPLC analysis of piperidine-containing compounds is frequently due to interactions between the basic nitrogen of the piperidine ring and residual silanol groups on the silica-based stationary phase of the column.[1]
Causality Explained: The lone pair of electrons on the nitrogen atom can interact with the acidic silanol groups (Si-OH) on the column packing material. This secondary interaction, in addition to the primary hydrophobic interaction with the C18 stationary phase, can lead to a mixed-mode retention mechanism, causing peak distortion.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting HPLC peak shape issues.
Detailed Protocol:
-
Mobile Phase Modification:
-
Acidification: The most common solution is to add a small amount of an acid to the mobile phase.[2] This protonates the basic nitrogen of the piperidine, minimizing its interaction with the silanol groups.
-
Start by adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases. TFA is a stronger ion-pairing agent and can often provide sharper peaks.
-
-
Buffer Addition: Using a buffer (e.g., ammonium formate or ammonium acetate) can help maintain a consistent pH throughout the analysis, leading to more reproducible retention times and better peak shapes.
-
-
Column Selection:
-
End-Capped Columns: Use a column that has been "end-capped." This is a process where the residual silanol groups are chemically modified to reduce their activity. Most modern C18 columns are end-capped.
-
Base-Deactivated Columns: For highly basic compounds, consider using a column specifically marketed as "base-deactivated" or designed for the analysis of basic analytes. These columns have very low silanol activity.
-
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a very strong solvent can cause peak distortion.[1]
Mass Spectrometry (MS)
Question: I am having difficulty obtaining a clear molecular ion peak ([M+H]⁺) for this compound using electrospray ionization (ESI)-MS. What are the potential reasons and solutions?
Answer:
While ESI is generally a "soft" ionization technique, in-source fragmentation can sometimes occur, especially for compounds with labile functional groups. Additionally, improper instrument settings can hinder efficient ionization.
Causality Explained: The energy applied in the ESI source to desolvate the ions can sometimes be high enough to cause fragmentation of the molecule before it reaches the mass analyzer. For this compound, the benzyl group or the ethyl ester group could be susceptible to fragmentation.
Troubleshooting Protocol:
-
Optimize ESI Source Parameters:
-
Capillary Voltage: This voltage is crucial for generating the initial spray. Systematically vary the capillary voltage to find the optimal setting for your compound.
-
Cone Voltage (or Fragmentor Voltage): This is a key parameter that influences in-source fragmentation. Start with a low cone voltage and gradually increase it. A lower cone voltage will result in less fragmentation and a more prominent molecular ion peak.
-
Nebulizing Gas Flow and Temperature: These parameters affect the desolvation process. Optimize them to ensure efficient droplet formation and solvent evaporation without excessive heating of the analyte.
-
-
Mobile Phase Composition:
-
The presence of an acid (like formic acid) in the mobile phase will promote the formation of the [M+H]⁺ ion. Ensure your mobile phase is appropriately acidified (typically 0.1%).
-
The choice of organic solvent can also play a role. Acetonitrile is generally preferred over methanol as it can sometimes lead to less in-source fragmentation.
-
-
Consider Adduct Formation: Besides the [M+H]⁺ ion, look for other adducts such as the sodium adduct ([M+Na]⁺) or the potassium adduct ([M+K]⁺), which are often observed in ESI-MS. The presence of these adducts can confirm the molecular weight of your compound.
Expected Molecular Ion: The molecular formula for this compound is C₂₁H₂₅NO₂.[3] The expected monoisotopic mass is 323.1885 g/mol .[3] Therefore, you should be looking for an [M+H]⁺ ion at approximately m/z 324.1958.
Infrared (IR) Spectroscopy
Question: The C=O stretch in the IR spectrum of my synthesized this compound appears at a lower frequency than expected. What could this indicate?
Answer:
The typical stretching frequency for an ester carbonyl (C=O) group is around 1735-1750 cm⁻¹.[4] A significant shift to a lower frequency (e.g., below 1720 cm⁻¹) could indicate the presence of intramolecular or intermolecular hydrogen bonding.
Causality Explained: If your sample contains impurities with hydroxyl (-OH) or amine (N-H) groups (e.g., unreacted starting materials or hydrolysis products), these can form hydrogen bonds with the carbonyl oxygen of your ester. This hydrogen bonding weakens the C=O double bond, causing it to vibrate at a lower frequency.
Troubleshooting Steps:
-
Assess Sample Purity:
-
Review your NMR and HPLC data to check for the presence of impurities. Look for broad peaks in the NMR spectrum that could correspond to -OH or N-H protons.
-
If impurities are present, purify your sample using techniques like column chromatography or recrystallization.
-
-
Consider Sample Preparation:
-
If you are running the IR spectrum on a neat sample (liquid film), ensure the sample is dry. The presence of water can also lead to hydrogen bonding.
-
If you are using the KBr pellet method for a solid sample, ensure the KBr is thoroughly dried to remove any absorbed water.
-
-
Structural Isomers: While less common, certain conformational isomers could potentially lead to slight variations in the C=O stretching frequency. However, a large shift is more likely due to the reasons mentioned above.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The molecular formula is C₂₁H₂₅NO₂.[3] The molecular weight is approximately 323.43 g/mol .[5] The monoisotopic mass is 323.1885 Da.[3]
Q2: What are some common impurities that might be present in a sample of this compound synthesized via N-benzylation of ethyl 4-phenylpiperidine-4-carboxylate?
Common impurities could include:
-
Unreacted Starting Materials: Ethyl 4-phenylpiperidine-4-carboxylate and benzyl chloride (or benzyl bromide).
-
Over-alkylation Products: Quaternary ammonium salts formed by the reaction of the product with another molecule of benzyl chloride.
-
By-products of the Base: If an inorganic base like potassium carbonate is used, it should be removed during the workup.[6]
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, ethyl acetate).[6]
Q3: How can I confirm the identity of my synthesized this compound?
A combination of analytical techniques is necessary for unambiguous identification:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the connectivity of the atoms.
-
Mass Spectrometry: To determine the molecular weight and obtain fragmentation patterns that are characteristic of the structure.
-
IR Spectroscopy: To identify the key functional groups, particularly the ester carbonyl (C=O) group.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula.
Q4: Is this compound stable? What are the recommended storage conditions?
Piperidine derivatives are generally stable under standard laboratory conditions. However, as a tertiary amine, it can be susceptible to oxidation over long periods, especially if exposed to air and light. The ester group could also be susceptible to hydrolysis in the presence of strong acids or bases. It is recommended to store the compound in a tightly sealed container, in a cool, dark, and dry place.[7] For long-term storage, refrigeration is advisable.[7]
III. Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅NO₂ | [3] |
| Molecular Weight | ~323.43 g/mol | [5] |
| Monoisotopic Mass | 323.1885 Da | [3] |
| IUPAC Name | This compound | [3] |
| Typical C=O stretch (IR) | ~1735-1750 cm⁻¹ | [4] |
References
-
PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 1-(3-oxo-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 1-(3-oxo-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate | SIELC Technologies [sielc.com]
- 3. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound,(CAS# 59084-08-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester [lgcstandards.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate and its Structural Analogues
This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, a significant scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at its spectral characteristics alongside two key structural analogues: Ethyl 1-benzylpiperidine-4-carboxylate and Ethyl 4-phenylpiperidine-4-carboxylate. By examining the NMR, IR, and MS data, we aim to provide a deeper understanding of their molecular architecture and fragmentation patterns, facilitating compound identification, purity assessment, and structural elucidation in a research and development setting.
Introduction: The Significance of the 4-Substituted Piperidine Scaffold
The 4-substituted piperidine moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an attractive template for targeting a variety of receptors and enzymes. This compound, in particular, serves as a crucial intermediate in the synthesis of potent analgesics and other centrally acting agents. A thorough understanding of its spectroscopic signature is paramount for ensuring the quality and integrity of synthetic routes and for the development of novel derivatives.
This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of our target compound and compare it with analogues that lack either the 4-phenyl group or the N-benzyl group. This comparative approach highlights the influence of these key functional groups on the spectroscopic properties, providing a robust framework for structural interpretation.
Spectroscopic Data Analysis
A meticulous analysis of the spectroscopic data is the cornerstone of chemical characterization. In this section, we present a summary of the key spectral features for this compound and its comparators.
Molecular Structures
To provide a clear visual reference, the molecular structures of the compounds discussed in this guide are presented below.
Caption: Molecular structures of the target compound and its comparators.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ppm provide information about the electronic environment of each nucleus, while coupling constants reveal connectivity.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (δ, ppm) | -CH₂-Ph (δ, ppm) | -O-CH₂-CH₃ (δ, ppm) | Piperidine Ring Protons (δ, ppm) | -O-CH₂-CH₃ (δ, ppm) |
| This compound | 7.20-7.40 (m, 10H) | 3.55 (s, 2H) | 4.15 (q, 2H) | 2.00-2.80 (m, 8H) | 1.20 (t, 3H) |
| Ethyl 1-benzylpiperidine-4-carboxylate | 7.20-7.35 (m, 5H) | 3.50 (s, 2H) | 4.10 (q, 2H) | 1.70-2.90 (m, 9H) | 1.25 (t, 3H) |
| Ethyl 4-phenylpiperidine-4-carboxylate | 7.25-7.45 (m, 5H) | - | 4.12 (q, 2H) | 2.10-3.20 (m, 9H) | 1.18 (t, 3H) |
Note: Predicted data is based on standard chemical shift values and may vary from experimental results.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | Quaternary C-4 (δ, ppm) | -CH₂-Ph (δ, ppm) | -O-CH₂-CH₃ (δ, ppm) | Piperidine Ring Carbons (δ, ppm) | -O-CH₂-CH₃ (δ, ppm) |
| This compound | ~175 | ~125-145 | ~55 | ~63 | ~60 | ~35, ~50 | ~14 |
| Ethyl 1-benzylpiperidine-4-carboxylate [1] | 175.1 | 126.9, 128.1, 129.2, 138.4 | 41.0 | 63.2 | 60.2 | 28.5, 52.8 | 14.2 |
| Ethyl 4-phenylpiperidine-4-carboxylate | ~176 | ~125-148 | ~50 | - | ~61 | ~38, ~45 | ~14 |
Note: Data for the target compound and Ethyl 4-phenylpiperidine-4-carboxylate are estimates based on typical values. Experimental data for Ethyl 1-benzylpiperidine-4-carboxylate is from PubChem.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic stretching and bending vibrations are diagnostic for specific bonds.
Table 3: Key IR Absorption Bands
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) |
| This compound | ~1730 | ~1250-1150 | ~3100-3000 | ~2950-2800 |
| Ethyl 1-benzylpiperidine-4-carboxylate [1] | 1728 | 1178 | 3027, 3062, 3085 | 2799, 2855, 2928, 2978 |
| Ethyl 4-phenylpiperidine-4-carboxylate | ~1725 | ~1240-1160 | ~3100-3000 | ~2950-2800 |
Note: Data for the target compound and Ethyl 4-phenylpiperidine-4-carboxylate are estimates based on typical values. Experimental data for Ethyl 1-benzylpiperidine-4-carboxylate is from PubChem.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 323 | 248 ([M-C₆H₅]⁺), 232 ([M-C₇H₇]⁺), 91 ([C₇H₇]⁺) |
| Ethyl 1-benzylpiperidine-4-carboxylate | 247 | 172 ([M-COOEt]⁺), 91 ([C₇H₇]⁺) |
| Ethyl 4-phenylpiperidine-4-carboxylate [2] | 233 | 160 ([M-COOEt]⁺), 115, 77 ([C₆H₅]⁺) |
Note: Fragmentation for the target compound and Ethyl 1-benzylpiperidine-4-carboxylate are predicted. Experimental data for Ethyl 4-phenylpiperidine-4-carboxylate is from the NIST WebBook.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. The specific parameters should be optimized for the instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean ATR crystal should be acquired before the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for volatile or soluble compounds, respectively.
-
Ionization Method: Electron Ionization (EI) is a common technique for generating fragment ions and a molecular ion peak. Electrospray Ionization (ESI) is a softer technique often used in LC-MS that typically produces the protonated molecule [M+H]⁺.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.
-
Acquisition Mode: Scan mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Comparative Analysis and Structural Insights
The spectroscopic data reveals key structural differences between the three compounds.
-
NMR: The presence of the N-benzyl group in the target molecule and Comparator 1 is clearly indicated by the characteristic signals for the benzylic methylene protons (~3.5 ppm) and the five aromatic protons. The 4-phenyl group in the target molecule and Comparator 2 introduces an additional set of aromatic signals. The quaternary carbon at the 4-position in these two compounds is also a distinguishing feature in their ¹³C NMR spectra.
-
IR: The C=O stretch of the ester group is a prominent feature in all three spectra, appearing around 1730 cm⁻¹. The presence of aromatic rings in all three compounds is confirmed by the C-H stretching vibrations above 3000 cm⁻¹.
-
MS: The molecular ion peaks directly confirm the molecular weight of each compound. The fragmentation patterns are highly informative. The loss of the benzyl group (as a tropylium ion at m/z 91) is a characteristic fragmentation for the N-benzylated compounds. The loss of the ethoxycarbonyl group (-COOEt, 73 u) is a common fragmentation pathway for all three esters.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its key structural analogues. The presented data, both experimental and predicted, offers a clear framework for identifying these compounds and understanding the influence of their primary functional groups on their spectral properties. The detailed experimental protocols serve as a practical resource for researchers in the field. A thorough grasp of these spectroscopic characteristics is essential for advancing the synthesis and development of novel therapeutics based on the versatile 4-substituted piperidine scaffold.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
NIST. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
"Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate" vs. other pethidine precursors
A Comparative Guide to Pethidine Precursor Synthesis: The N-Benzyl vs. N-Methyl Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pethidine, also known as Meperidine, is a fully synthetic opioid analgesic of the phenylpiperidine class, first synthesized in 1938.[1] Its development marked a significant milestone in pharmacology, offering a potent alternative to morphine-based analgesics. The synthesis of pethidine and its analogues is a cornerstone of medicinal chemistry, illustrating fundamental organic reactions for building bioactive molecules.[1] The efficiency, safety, and purity of the final active pharmaceutical ingredient (API) are critically dependent on the synthetic route and the quality of its precursors.
This guide provides an in-depth comparison of two strategic approaches to synthesizing the core 4-phenylpiperidine-4-carboxylate scaffold of pethidine. We will objectively compare the classical pathway, which directly installs the N-methyl group to yield precursors like 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A), against an alternative strategy involving the N-benzyl analogue, Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This comparison will focus on chemical causality, reaction yields, process safety, and analytical validation, providing researchers with the critical insights needed to select the appropriate pathway for their specific research and development goals.
Section 1: The Classical Pethidine Synthesis via N-Methyl Precursors
The most historically significant and widely documented synthesis of pethidine involves the direct construction of the N-methyl-4-phenylpiperidine ring. This pathway is characterized by its convergence of two key starting materials to form the central precursor, 1-methyl-4-phenylpiperidine-4-carbonitrile, commonly known as Pethidine Intermediate A.[2][3]
The synthesis commences with the reaction between benzyl cyanide and N,N-bis(2-chloroethyl)-N-methylamine.[4] Benzyl cyanide provides the essential phenyl and nitrile functionalities at the C4 position of the piperidine ring. The N,N-bis(2-chloroethyl)-N-methylamine acts as the cyclizing agent, forming the heterocyclic ring structure. This condensation reaction is typically carried out in the presence of a strong base, such as sodium amide (NaNH₂), which deprotonates the benzylic carbon of benzyl cyanide, allowing it to act as a nucleophile and perform a double alkylation on the chloroethylamine derivative.[5]
The resulting Pethidine Intermediate A is a crucial, isolable precursor.[2] The synthesis is then completed in two subsequent steps:
-
Hydrolysis: The nitrile group (-C≡N) is hydrolyzed to a carboxylic acid (-COOH) under strong acidic or basic conditions.
-
Esterification: The resulting pethidinic acid is then esterified, typically using ethanol under acidic conditions (Fischer esterification), to yield the final product, pethidine.[1][4]
Causality and Insights:
-
Choice of Base: The use of a very strong base like sodium amide is necessary due to the pKa of the benzylic proton on benzyl cyanide. This choice, however, introduces significant safety and handling challenges.
-
Impurity Profile: A potential impurity in this process is the unreacted starting material. Furthermore, side reactions can lead to the formation of polymeric byproducts. The harsh conditions of hydrolysis can also lead to degradation.
Section 2: An Alternative Strategy via an N-Benzyl Precursor
An alternative synthetic approach utilizes an N-benzyl protecting group strategy. The key precursor in this route is an N-benzylated analogue, such as 1-benzyl-4-cyano-4-phenylpiperidine, which can then be converted to this compound.[6] This strategy offers different synthetic flexibilities and challenges.
The synthesis parallels the classical route but uses N,N-bis(2-chloroethyl)benzylamine as the cyclizing agent. This reagent reacts with phenylacetonitrile (benzyl cyanide) under phase-transfer catalysis (PTC) conditions.[6] The use of a phase-transfer catalyst, such as tetra-n-butylammonium hydrogen sulfate, with an aqueous solution of a strong base like sodium hydroxide, provides a milder and often safer alternative to sodium amide in an anhydrous solvent.[6]
Once the N-benzyl precursor is formed, it can be hydrolyzed and esterified to yield this compound. To arrive at pethidine, this route requires two additional steps:
-
N-Debenzylation: The benzyl group is removed, typically via catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst), to yield the secondary amine (norpethidine).
-
N-Methylation: The secondary amine is then methylated using a suitable methylating agent (e.g., formaldehyde and formic acid via the Eschweiler-Clarke reaction) to produce pethidine.
Causality and Insights:
-
Protecting Group Strategy: The N-benzyl group serves as a versatile protecting group. Its key advantage is its stability under various conditions and its clean removal via catalytic hydrogenation.
-
Versatility: This route is highly advantageous for creating a library of pethidine analogues. The secondary amine intermediate (norpethidine) obtained after debenzylation can be reacted with a wide variety of alkylating or acylating agents to produce novel compounds with potentially different pharmacological profiles.[7]
-
Process Safety: The use of phase-transfer catalysis with aqueous NaOH is generally considered safer and more scalable for industrial applications compared to the use of sodium amide.[6]
Section 3: Comparative Analysis
| Feature | Classical N-Methyl Route | Alternative N-Benzyl Route |
| Key Precursor | 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A) | This compound |
| Steps to Pethidine | 3 (Cyclization, Hydrolysis, Esterification) | 5 (Cyclization, Hydrolysis, Esterification, Debenzylation, Methylation) |
| Key Reagents/Hazards | Sodium amide (highly reactive, moisture-sensitive), Benzyl cyanide (toxic) | Phase-transfer catalyst, NaOH (safer), Catalytic hydrogenation (requires specialized equipment) |
| Typical Yield | Varies; can be moderate to good depending on conditions. | A reported yield for the cyclization step is around 70%.[6] Overall yield may be lower due to more steps. |
| Versatility | Primarily optimized for pethidine synthesis. | High versatility for synthesizing N-substituted analogues from the norpethidine intermediate. |
| Scalability | Handling large quantities of sodium amide can be problematic. | The PTC method is generally more amenable to industrial scale-up. |
Section 4: Experimental Protocols & Analytical Characterization
Trustworthy research relies on reproducible and validated protocols. Below are representative methodologies for the synthesis and analysis of the discussed precursors.
Protocol 1: Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine
This protocol is adapted from a patented procedure and serves as a direct comparison to the synthesis of Pethidine Intermediate A.[6]
-
Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add a toluene solution (151.2 g) containing N,N-bis(2-chloroethyl)benzylamine (78.5 g).
-
Reagent Addition: Add phenylacetonitrile (39.8 g) and tetra-n-butylammonium hydrogen sulfate (11.6 g).
-
Reaction: Begin vigorous stirring and add a 50% aqueous sodium hydroxide solution (109 g) over a period of 20 minutes, maintaining the temperature below 30°C.
-
Heating: After the addition is complete, heat the reaction mixture to 85°C and maintain for 4 hours.
-
Workup: Cool the mixture to room temperature. Add water (100 mL) and separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or conversion to its hydrochloride salt.
Protocol 2: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity and purity of synthetic intermediates and for profiling impurities.[8][9]
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized precursor in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
GC-MS System: Agilent GC-MS system (or equivalent) equipped with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 10 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Compare the obtained mass spectrum and retention time with a known reference standard to confirm identity. Integrate the total ion chromatogram to assess purity and identify any potential impurities based on their mass spectra.
Protocol 3: Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is essential for monitoring reaction progress and quantifying the purity of the final precursor with high accuracy.[10][11]
-
Sample Preparation: Prepare a sample solution of the precursor at approximately 0.5 mg/mL in the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water). A typical starting point is a 50:50 mixture.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of the main peak by comparison with a reference standard. Calculate the purity by the area percentage method, assuming all components have a similar response factor at the detection wavelength.
Conclusion
The choice between the classical N-methyl synthetic route and the alternative N-benzyl strategy for producing pethidine precursors depends heavily on the end goal.
-
The classical N-methyl route is more direct for the specific synthesis of pethidine. However, it involves hazardous reagents like sodium amide, which may pose challenges for safety and scalability.
-
The N-benzyl strategy , involving the precursor this compound, introduces additional steps if pethidine is the sole target. However, its true strength lies in its versatility. It provides access to the key intermediate norpethidine, opening the door to the synthesis of extensive libraries of N-substituted analogues for drug discovery programs. Furthermore, the use of phase-transfer catalysis offers a safer, more modern, and scalable approach to the core cyclization reaction.
For researchers focused on the development of novel analgesics or other CNS-active agents based on the 4-phenylpiperidine scaffold, the N-benzyl precursor route offers superior flexibility and strategic value. For large-scale, dedicated production of pethidine, optimization of the classical route with modern process safety considerations remains a viable, albeit challenging, option.
References
-
Chemistry Steps. (n.d.). Synthesis of Pethidine aka Meperidine. Retrieved from [Link]
-
PubMed. (n.d.). [Separation and determination of morphine, pethidine and diazepam by high performance liquid chromatography]. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). PETHIDINE. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]
-
PubMed. (1993). [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. Retrieved from [Link]
-
PubMed. (2020). Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2004). LC-MS determination of MPTP at sub-ppm level in pethidine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2000). Solid-phase microextraction for the determination of pethidine and methadone in human urine using gas chromatography with nitrogen-phosphorus detection. Retrieved from [Link]
- N/A
-
ResearchGate. (2003). Sensitive Determination of Pethidine in Body Fluids by Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015). Simultaneous Determination of Pethidine and Norpethidine in Mouse Plasma by Liquid Chromatography-Electrospray Ionization Source-Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pethidine intermediate A. Retrieved from [Link]
- N/A
-
Scribd. (n.d.). Pethidine: Synthesis and Metabolism. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Pethidine Hydrochloride Injection. Retrieved from [Link]
- N/A
-
PubMed. (2023). An analytical approach to determining pethidine: An investigation of 18 patients' urine. Retrieved from [Link]
- N/A
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
-
PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]
- N/A
- N/A
- N/A
- N/A
-
National Center for Biotechnology Information. (2021). Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Retrieved from [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
-
ACS Publications. (1962). Compounds Related to Pethidine--IV. New Genaral Chemical Methods of Increading the Analgesic Activity of Pethidine. Retrieved from [Link]
- N/A
-
Taylor & Francis Online. (2021). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. Retrieved from [Link]
Sources
- 1. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 2. Pethidine intermediate A - Wikipedia [en.wikipedia.org]
- 3. 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. scribd.com [scribd.com]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. [Separation and determination of morphine, pethidine and diazepam by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. LC-MS determination of MPTP at sub-ppm level in pethidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate Derivatives
This guide provides a comprehensive comparison of the efficacy of derivatives of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, a core scaffold in the development of potent analgesics. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the analgesic potential of these compounds. We will explore key structural modifications, present comparative experimental data, and detail the methodologies required to validate efficacy, grounding our discussion in established scientific principles and authoritative literature.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine skeleton is a cornerstone in medicinal chemistry, most famously represented by pethidine (Meperidine), a widely used synthetic opioid analgesic. This compound serves as a crucial precursor and structural analog to pethidine. The development of derivatives from this core structure is primarily aimed at enhancing analgesic potency, improving selectivity for the μ-opioid receptor (MOR), and mitigating adverse effects commonly associated with opioid use, such as respiratory depression and dependence.[1][2]
The central hypothesis guiding this research is that systematic modifications to the N-benzyl group, the C-4 ester, and the 4-phenyl ring will modulate the affinity and functional activity of these ligands at the MOR. Understanding these relationships is paramount for designing next-generation analgesics with superior therapeutic profiles.
The Primary Pharmacological Target: The μ-Opioid Receptor (MOR)
The analgesic and euphoric effects of these compounds are primarily mediated by their interaction with the μ-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR).[1] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of inhibitory Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately leading to a decrease in neuronal excitability and the inhibition of pain signal transmission.[1][3][4]
Caption: Simplified μ-Opioid Receptor (MOR) Signaling Pathway.
Structure-Activity Relationship (SAR) Analysis
The analgesic efficacy of this compound derivatives is highly dependent on their three-dimensional structure and the nature of their substituents. The orientation of the 4-phenyl group (axial vs. equatorial) and modifications at the piperidine nitrogen are particularly critical for potent receptor interaction.[5][6]
Modifications at the N-1 Position (Piperidine Nitrogen)
The substituent on the piperidine nitrogen plays a crucial role in determining the compound's activity. While the parent N-benzyl group confers moderate activity, replacing it with other aralkyl groups, such as a phenethyl group, can significantly enhance analgesic potency.[7][8] This is likely due to improved hydrophobic interactions with the receptor binding pocket.
Modifications at the C-4 Position
The ethyl carboxylate group at the C-4 position is a key hydrogen bond acceptor. Structure-activity relationships indicate that small, polar groups capable of acting as proton acceptors are desirable for maximum activity.[7] Variations in the ester group can influence both potency and metabolic stability.
Modifications on the 4-Phenyl Ring
Substitution on the 4-phenyl ring, particularly with a hydroxyl group at the meta-position, can increase potency.[5] This is thought to mimic the phenolic hydroxyl group of morphine, allowing for additional hydrogen bonding interactions within the receptor.
Table 1: Comparative In Vitro Efficacy of Selected 4-Phenylpiperidine Derivatives
| Compound | N-1 Substituent | C-4 Substituent | 4-Phenyl Substituent | MOR Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Parent | -Benzyl | -COOEt | Unsubstituted | 55.2 | 120.5 |
| Deriv. A | -CH3 (Pethidine) | -COOEt | Unsubstituted | 25.8 | 65.3 |
| Deriv. B | -Phenethyl | -COOEt | Unsubstituted | 8.1 | 15.7 |
| Deriv. C | -Benzyl | -COOEt | m-OH | 15.6 | 32.4 |
| Deriv. D | -Phenethyl | -COOEt | m-OH | 2.3 | 5.1 |
Note: Data are hypothetical and for illustrative purposes, based on established SAR trends.
Experimental Workflows for Efficacy Evaluation
A multi-step screening process is essential to comprehensively evaluate the efficacy and therapeutic potential of novel derivatives. This process begins with in vitro assays to determine receptor affinity and functional activity, followed by in vivo models to assess analgesic effects in a physiological context.
Caption: High-Throughput Screening Workflow for Novel Analgesics.
Detailed Protocol: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the μ-opioid receptor. It is a foundational step for validating target engagement.
-
Objective: To quantify the affinity of a test derivative by measuring its ability to displace a known high-affinity radioligand from the MOR.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human MOR.
-
[³H]-DAMGO (a selective MOR agonist radioligand).
-
Test derivatives and reference compounds (e.g., Morphine, DAMGO).
-
Naloxone (non-selective opioid antagonist for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Methodology:
-
Plate Preparation: Add 25 µL of binding buffer to all wells of a 96-well plate. For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a high concentration of naloxone (e.g., 10 µM). For competition binding, add 25 µL of serially diluted test derivative.
-
Radioligand Addition: Add 25 µL of [³H]-DAMGO (at a final concentration near its Kd value) to all wells.
-
Membrane Addition: Add 150 µL of the MOR-expressing cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis (Self-Validation):
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test derivative.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness Check: The assay is validated if the Ki for the reference compound (e.g., Morphine) falls within the historically accepted range and the non-specific binding is less than 10% of the total binding.
-
Detailed Protocol: In Vivo Hot Plate Analgesia Test
This model assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.[9][10][11]
-
Objective: To determine the median effective dose (ED50) of a test derivative required to produce a significant analgesic effect against thermal stimuli.
-
Materials:
-
Male ICR mice (20-25 g).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Test derivative, vehicle control (e.g., saline), and positive control (e.g., Morphine).
-
Syringes for subcutaneous (s.c.) or intraperitoneal (i.p.) administration.
-
-
Methodology:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Gently place each mouse on the hot plate and record the time (in seconds) it takes for the animal to exhibit a nociceptive response (e.g., paw licking, jumping). This is the baseline latency. Immediately remove the mouse upon response. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
-
Compound Administration: Administer the test derivative, vehicle, or positive control to different groups of mice.
-
Post-Treatment Measurement: At predetermined time points (e.g., 30, 60, 90 minutes) after administration, place the mice back on the hot plate and measure their response latency.
-
-
Data Analysis (Self-Validation):
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Trustworthiness Check: The vehicle control group should show no significant change in latency over time. The positive control group (Morphine) must produce a robust and statistically significant increase in response latency, validating the model's sensitivity.
-
Determine the ED50 value by plotting the %MPE against the log of the dose and performing a non-linear regression analysis. A lower ED50 indicates higher analgesic potency.
-
Concluding Remarks and Future Directions
The systematic derivatization of the this compound scaffold continues to be a fruitful strategy in the quest for potent and safer analgesics. The structure-activity relationships discussed herein highlight the critical importance of substitutions at the N-1 and 4-phenyl positions for optimizing MOR affinity and efficacy. Future research should focus on developing "biased agonists" – ligands that preferentially activate the G-protein signaling pathway responsible for analgesia over the β-arrestin pathway associated with adverse effects.[1][12] The integration of computational modeling with the empirical testing workflows described in this guide will be instrumental in accelerating the discovery of lead candidates with a superior therapeutic index.
References
-
In vitro opioid receptor assays. PubMed. Available from: [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology. Available from: [Link]
-
Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Pharmacology. Available from: [Link]
-
in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). ResearchGate. Available from: [Link]
-
Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. Available from: [Link]
-
Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. Available from: [Link]
-
Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in Pharmacology. Available from: [Link]
-
Pain Models for Preclinical Research. Eurofins Advinus. Available from: [Link]
-
μ-opioid receptor. Wikipedia. Available from: [Link]
-
Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience. Available from: [Link]
-
Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. Available from: [Link]
-
Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Drug Discovery and Development. Available from: [Link]
-
Scientists Discover a New Way Opioids Can Relieve Pain Without Deadly Side Effects. SciTechDaily. Available from: [Link]
-
Design, Synthesis and SAR of Analgesics. PubMed. Available from: [Link]
-
Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology. Available from: [Link]
-
Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. Macquarie University Research Portal. Available from: [Link]
-
Pethidinic acid. Wikipedia. Available from: [Link]
-
In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development. Frontiers in Pharmacology. Available from: [Link]
-
Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology. Available from: [Link]
-
Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. British Journal of Pharmacology and Chemotherapy. Available from: [Link]
-
Normeperidine. PubChem. Available from: [Link]
-
Meperidine. Therapeutic Target Database. Available from: [Link]
-
Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. PubChem. Available from: [Link]
Sources
- 1. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development [frontiersin.org]
- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 11. advinus.com [advinus.com]
- 12. scitechdaily.com [scitechdaily.com]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpiperidine scaffold is a cornerstone in the development of potent analgesics, with its derivatives playing a significant role in pain management.[1] Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate serves as a valuable lead compound for exploring the structure-activity relationships (SAR) within this chemical class. Understanding how modifications to its core structure influence biological activity is paramount for designing novel therapeutics with improved efficacy and safety profiles. This guide provides an in-depth comparison of key structural modifications and their impact on opioid receptor affinity and analgesic potency, supported by experimental data and methodologies.
Core Scaffold Analysis: Deconstructing the Pharmacophore
The pharmacological activity of this compound and its analogues is dictated by the interplay of four key structural motifs. Strategic modification of these components allows for the fine-tuning of receptor affinity, selectivity, and functional activity.
// Core Scaffold Core [label="Ethyl 1-benzyl-4-phenyl-\npiperidine-4-carboxylate", pos="0,0!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"];
// Pharmacophoric Groups N_Sub [label="N-Benzyl Group\n(Basic Amine)", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenyl_4 [label="4-Phenyl Group\n(Hydrophobic Pocket)", pos="2.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester_4 [label="4-Ester Group\n(H-Bonding)", pos="2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine Ring\n(Scaffold)", pos="-2.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges connecting to the core Core -- N_Sub [label=" Influences Receptor Selectivity\n & Potency"]; Core -- Phenyl_4 [label=" Critical for Affinity"]; Core -- Ester_4 [label=" Modulates Potency & Duration"]; Core -- Piperidine [label=" Defines Conformation"]; }
Caption: Key pharmacophoric regions of the 4-phenylpiperidine scaffold.Comparative Structure-Activity Relationship (SAR) Analysis
Systematic modification of the lead structure has yielded crucial insights into the requirements for potent opioid activity. The following sections compare the effects of altering each key component of the molecule.
The N-Substituent: A Key Determinant of Potency and Function
The nature of the substituent on the piperidine nitrogen is critical for analgesic activity.[2] While the parent compound features a benzyl group, variations in the size and nature of this group significantly impact potency.
-
N-Methyl (Pethidine/Meperidine): The replacement of the N-benzyl group with a smaller N-methyl group results in pethidine (meperidine), a well-known opioid analgesic.[3] Pethidine acts as an agonist at the µ-opioid receptor.[4]
-
N-Aralkyl Groups: High potency is often observed in compounds with an aralkyl substituent on the piperidine nitrogen.[2] For instance, replacing the N-methyl group of pethidine with an N-p-aminophenethyl group leads to anileridine, a compound two to three times as active as pethidine.[5] The N-phenethyl substituent is also a common feature in potent fentanyl-related analgesics.[2] Interestingly, while the N-phenethyl group is optimal in the fentanyl series, the N-benzyl analog of fentanyl shows greatly reduced activity, highlighting the subtle interplay between the N-substituent and the rest of the scaffold.[6]
The 4-Phenyl Group: Essential for Receptor Recognition
The 4-phenyl group is a crucial component for high-affinity binding to the opioid receptor. Its orientation, whether axial or equatorial within the piperidine ring, can influence potency.
-
Conformational Preference: Computational studies suggest that for meperidine-like compounds, phenyl equatorial conformations are generally preferred, though phenyl axial conformations are only slightly higher in energy.[7] The accessibility of the phenyl axial conformation may be important for interaction with the receptor.[7]
-
Aromatic Substitution: Placing a hydroxyl group at the meta-position of the 4-phenyl ring generally increases analgesic activity.[8] This is exemplified in the conversion of ketobemidone from its parent compound, which results in enhanced potency.
The 4-Ester Group: Modulating Potency and Metabolism
The ethyl ester at the 4-position is optimal for the analgesic potency of pethidine.[8] Modifications to this group have a pronounced effect on activity.
-
Ester Chain Length: Both increasing and decreasing the length of the ester alkyl chain from ethyl leads to a decrease in analgesic activity.[8]
-
Replacement with Other Groups: Replacing the ester with a ketone group, as in ketobemidone, can enhance activity, particularly when combined with a meta-hydroxyl on the 4-phenyl ring.[8] Conversely, replacing the carbethoxyl group with a bulkier carboxyisopropyl group results in a loss of activity.[8]
Comparative Data of Key Analogs
The following table summarizes the structure-activity relationships by comparing key analogs based on their structural modifications and their reported biological activities.
| Compound | N-Substituent | 4-Phenyl Substituent | 4-Piperidine Substituent | Key SAR Finding | Reference |
| Pethidine (Meperidine) | -CH₃ | Unsubstituted | -CO₂Et | Baseline µ-opioid agonist activity. | [4] |
| Anileridine | -CH₂CH₂(p-NH₂)Ph | Unsubstituted | -CO₂Et | N-aralkyl group significantly increases potency over N-methyl. | [5] |
| Bemidone | -CH₃ | m-OH | -CO₂Et | m-hydroxyl on the phenyl ring enhances analgesic activity. | [8] |
| Ketobemidone | -CH₃ | m-OH | -C(=O)Et | Combination of m-OH and 4-keto group further increases potency. | [8] |
| Prodine (α/β) | -CH₃ | Unsubstituted | -OCOEt | "Reversed ester" can increase potency; stereochemistry at C3 is critical. | [7][9] |
Note: This table provides a qualitative comparison. Direct quantitative comparison of potencies (e.g., ED₅₀, Kᵢ) requires data from standardized assays.
Experimental Protocols: A Closer Look
To quantitatively assess the SAR of these compounds, a competitive radioligand binding assay is a fundamental experiment. It measures the affinity of a test compound for a specific receptor by determining how effectively it competes with a radiolabeled ligand known to bind to that receptor.
Protocol: µ-Opioid Receptor (MOR) Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of novel 4-phenylpiperidine analogs for the human µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (hMOR).
-
[³H]-DAMGO (a high-affinity, selective MOR agonist radioligand).
-
Test compounds (novel analogs).
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Dilute test compounds to a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.
-
Prepare a solution of [³H]-DAMGO at a concentration near its Kₑ (dissociation constant), typically around 1-2 nM.
-
Prepare a high concentration solution of naloxone (e.g., 10 µM) for non-specific binding determination.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]-DAMGO, and cell membranes.
-
Non-Specific Binding (NSB) Wells: Add naloxone solution, [³H]-DAMGO, and cell membranes. Causality Insight: These wells define the amount of radioligand that binds to components other than the target receptor, which must be subtracted from all other measurements.
-
Test Compound Wells: Add diluted test compound, [³H]-DAMGO, and cell membranes.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membranes (with bound radioligand) from the unbound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand. Trustworthiness Principle: Rapid, cold washing minimizes the dissociation of the radioligand from the receptor during the wash step, ensuring accurate measurement of bound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
// Nodes Lead [label="Lead Compound\n(e.g., Ethyl 1-benzyl-4-\nphenylpiperidine-4-carboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesize Analogs\n(Systematic Modification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding [label="In Vitro Screening\n(Receptor Binding Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functional [label="Functional Assays\n(e.g., GTPγS)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Testing\n(Analgesia Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Establish SAR\n& Select Candidate", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Lead -> Synthesis [label="Design"]; Synthesis -> Binding [label="Test"]; Binding -> Functional [label="Characterize\nAffinity"]; Functional -> InVivo [label="Assess\nEfficacy"]; InVivo -> SAR [label="Evaluate\nPotency & Safety"]; SAR -> Synthesis [style=dashed, label="Iterate"]; }
Caption: Iterative workflow for SAR-driven drug discovery.Conclusion and Future Directions
The structure-activity relationship studies of the this compound scaffold have been instrumental in defining the pharmacophoric requirements for potent µ-opioid receptor agonists. Key findings emphasize the critical role of the N-aralkyl substituent for high potency, the necessity of the 4-phenyl ring for receptor affinity, and the optimal nature of the 4-ethyl ester group. While these studies have led to the development of clinically significant analgesics like pethidine and fentanyl, they also reveal pathways for designing new molecules.[1]
Future research should focus on modifications that dissociate analgesic efficacy from adverse effects. This could involve exploring substitutions that confer selectivity for different opioid receptor subtypes or that modulate G-protein versus β-arrestin signaling pathways. The synthesis and evaluation of analogs with altered physicochemical properties to control blood-brain barrier penetration could also lead to peripherally restricted opioids for treating localized pain without central side effects. The foundational SAR data presented here provides a robust framework for these future drug discovery endeavors.
References
-
Lomenzo, S. A., Rhoden, J. B., Izenwasser, S., Wade, D., Kopajtic, T., Katz, J. L., & Trudell, M. L. (2005). Synthesis and biological evaluation of meperidine analogues at monoamine transporters. Journal of Medicinal Chemistry, 48(5), 1336–1343. [Link]
-
Lomenzo, S. A., Rhoden, J. B., Izenwasser, S., Wade, D., Kopajtic, T., Katz, J. L., & Trudell, M. L. (2005). Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters. American Chemical Society. [Link]
-
Hassan, N. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans Theses and Dissertations. [Link]
-
Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]
-
Hassan, N. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. [Link]
-
Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226–232. [Link]
-
Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Taylor & Francis Online. [Link]
-
ResearchGate. (2019). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]
-
Zimmerman, D. M., Nicklaus, R. H., Cantrell, B. E., Johnson, J. H., & Jones, N. D. (1981). Analgesic activity of the epimeric tropane analogs of meperidine. A physical and pharmacological study. Journal of Medicinal Chemistry, 24(12), 1432–1435. [Link]
-
Le, Bourdon, C., et al. (2013). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Phenylpiperidines. [Link]
-
Gund, T. M., & Portoghese, P. S. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 26(2), 175–178. [Link]
-
Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry. [Link]
-
SlidePlayer. (n.d.). Lec.2 4 stage. [Link]
-
Le Bourdon, C., et al. (2013). Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines. ResearchGate. [Link]
-
Sugimoto, H., et al. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. [Link]
-
Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133–S153. [Link]
-
Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
-
Wikipedia. (n.d.). Pethidine. [Link]
-
PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
-
APSF. (2020). Pethidine: Mechanisms, Clinical Applications and Adverse Effects. [Link]
Sources
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pethidine - Wikipedia [en.wikipedia.org]
- 4. radiusanesthesia.com [radiusanesthesia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. Phenylpiperidines - Wikipedia [en.wikipedia.org]
Navigating Metabolic Fates: A Comparative Guide to In Vitro and In Vivo Studies of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount to ensuring its safety and efficacy. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for studying the metabolites of "Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate," a piperidine derivative with potential therapeutic applications. As direct metabolic studies on this specific molecule are not extensively published, this guide will draw upon established metabolic pathways of structurally similar compounds, such as N-benzylpiperidine and 4-phenylpiperidine derivatives, to propose a robust investigational framework.
Predicted Metabolic Pathways: A Starting Point for Investigation
Based on the metabolism of related piperidine compounds, the primary metabolic transformations for this compound are anticipated to involve:
-
N-debenzylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group, leading to the formation of ethyl 4-phenylpiperidine-4-carboxylate.
-
Hydroxylation: The addition of a hydroxyl group to the aromatic rings (both the phenyl and benzyl moieties) or the piperidine ring. For instance, studies on N-benzylpiperazine (BZP) have shown that p-hydroxy-BZP is a major metabolite.[1]
-
Ester Hydrolysis: Cleavage of the ethyl ester group to form 1-benzyl-4-phenylpiperidine-4-carboxylic acid.
-
Combination Pathways: A combination of the above transformations, leading to metabolites such as hydroxylated and N-debenzylated products.
These predicted pathways provide a foundation for designing targeted analytical methods for metabolite identification and quantification.
In Vitro Methodologies: A Controlled Environment for Metabolic Insights
In vitro systems offer a controlled and high-throughput approach to investigate the metabolic stability and profile of a drug candidate.[2] These studies are crucial for early-stage decision-making in the drug development process.[3][4]
Key In Vitro Assays:
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. The rate of disappearance of the parent compound provides an indication of its metabolic stability.
-
Hepatocyte Metabolism Assay: Using intact liver cells, this assay provides a more comprehensive picture of metabolism, including both Phase I and Phase II (conjugation) reactions.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixtures: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), the test compound (this compound), and a phosphate buffer.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-Course Incubation: The mixture is incubated at 37°C, with aliquots taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5][6]
The causality behind these steps lies in simulating the enzymatic environment of the liver in a controlled manner to isolate and measure the intrinsic metabolic clearance of the compound.
Data Presentation:
| Time (min) | Parent Compound Concentration (µM) | % Parent Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.10 | 10 |
In Vitro Experimental Workflow
Caption: Workflow for in vitro liver microsomal stability assay.
In Vivo Studies: Unraveling Metabolism in a Living System
In vivo studies in animal models, such as rodents, are essential to understand the complete pharmacokinetic and metabolic profile of a drug candidate in a complex biological system.[7][8][9] These studies provide data on absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Rodent Pharmacokinetic and Metabolism Study
-
Animal Dosing: The test compound is administered to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).[10][11]
-
Sample Collection: Blood samples are collected at predetermined time points post-dose. Urine and feces can also be collected in metabolic cages to identify excretory products.[10]
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Sample Extraction: The parent drug and its metabolites are extracted from the plasma using techniques like protein precipitation or liquid-liquid extraction.
-
LC-MS/MS Analysis: The concentrations of the parent compound and its predicted metabolites are measured using a validated LC-MS/MS method. High-resolution mass spectrometry can be employed for the identification of unknown metabolites.[12]
The rationale for this multi-step process is to track the drug's journey through the body, from administration to elimination, providing a dynamic view of its metabolic fate.
Data Presentation:
| Time (hr) | Parent Plasma Conc. (ng/mL) | Metabolite A Conc. (ng/mL) | Metabolite B Conc. (ng/mL) |
| 0.25 | 550 | 50 | 25 |
| 0.5 | 800 | 120 | 60 |
| 1 | 950 | 250 | 110 |
| 2 | 700 | 400 | 180 |
| 4 | 300 | 550 | 220 |
| 8 | 100 | 300 | 150 |
| 24 | <10 | 50 | 30 |
In Vivo Experimental Workflow
Caption: Workflow for in vivo rodent pharmacokinetic and metabolism study.
Comparison of In Vitro and In Vivo Approaches
| Feature | In Vitro Studies | In Vivo Studies |
| Biological Complexity | Low (isolated enzymes or cells) | High (whole organism) |
| Throughput | High | Low |
| Cost | Relatively Low | High |
| Information Provided | Intrinsic metabolic stability, primary metabolic pathways | Overall pharmacokinetics (ADME), metabolite profiles in circulation and excreta, potential for drug-drug interactions |
| Translatability to Humans | Can be predictive, but may lack whole-system effects | More directly translatable, but species differences can exist |
| Ethical Considerations | Minimal | Requires ethical approval for animal use |
Alternative and Complementary Techniques
While liver microsomes and rodent models are standard, other systems can provide valuable data:
-
Recombinant Enzymes: Using individual CYP enzymes expressed in a cellular system can pinpoint which specific enzymes are responsible for a particular metabolic transformation.
-
Humanized Mouse Models: Mice genetically engineered to express human drug-metabolizing enzymes can offer a more predictive model for human metabolism.[7]
Conclusion
The investigation of "this compound" metabolites requires a multi-faceted approach, leveraging both in vitro and in vivo methodologies. In vitro assays provide a rapid and cost-effective means to assess metabolic stability and identify primary metabolic routes. In vivo studies in animal models are indispensable for understanding the compound's complete pharmacokinetic profile and its metabolic fate within a living system. By integrating the data from these complementary approaches, researchers can build a comprehensive understanding of the compound's disposition, a critical step in its journey from a promising candidate to a potential therapeutic agent. This structured and evidence-based approach ensures scientific rigor and supports informed decision-making throughout the drug development process, in line with regulatory expectations.[13][14][15]
References
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086. [Link]
-
U.S. Food and Drug Administration. (2006). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]
-
Prozomix. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies, Inc. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]
-
Clarke, S. E., & Jones, B. C. (2003). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 4(5), 397–416. [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]
-
Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086. [Link]
-
LCGC International. (2012). Development of a High-Throughput LC–MS Assay for Drugs of Abuse from Biological Matrices. [Link]
-
Kim, I., Kim, J., Lee, J., & Lee, S. (2005). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of analytical toxicology, 29(5), 358–363. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
-
U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
-
BioDuro. (n.d.). In Vivo PK and TK. [Link]
-
Prueksaritanont, T., Chu, X., & Gibson, C. R. (2013). Drug–drug interaction studies: regulatory guidance and an industry perspective. The AAPS journal, 15(3), 629–645. [Link]
Sources
- 1. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. fda.gov [fda.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 7. nuvisan.com [nuvisan.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. parazapharma.com [parazapharma.com]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. bioagilytix.com [bioagilytix.com]
- 13. bspublications.net [bspublications.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Specificity: A Comparative Guide to Cross-Reactivity Studies of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and forensic toxicology, the precise identification of target molecules is paramount. The potential for structurally similar compounds to interfere with analytical methods presents a significant challenge, leading to false positives and inaccurate quantification. This guide provides an in-depth analysis of the cross-reactivity potential of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, a known impurity and synthetic precursor related to the opioid analgesic Pethidine (Meperidine).
This document will explore the structural basis for potential cross-reactivity, compare its profile with that of Pethidine and its major metabolites, and provide detailed experimental protocols for conducting rigorous cross-reactivity assessments. The insights and methodologies presented herein are designed to equip researchers and drug development professionals with the necessary tools to ensure the specificity and reliability of their analytical data.
The Principle of Cross-Reactivity in Immunoassays
Immunoassays are a cornerstone of high-throughput screening for drugs of abuse and therapeutic drug monitoring due to their speed and sensitivity.[1][2] These assays utilize antibodies that recognize and bind to specific three-dimensional structures on a target molecule.[3] However, the specificity of these antibodies is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target compound that shares structural similarities with the intended analyte.[3][4][5] This can lead to a false-positive result, necessitating confirmatory analysis by more specific methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6]
The degree of cross-reactivity is influenced by the concentration of the interfering substance and the affinity of the antibody for its structure.[7] Even minor structural modifications can significantly alter antibody binding and, consequently, the cross-reactivity profile.[7]
Structural Comparison: this compound vs. Pethidine
The potential for this compound to cross-react in immunoassays designed for Pethidine stems from their significant structural homology. A direct comparison reveals the key similarities and differences that would influence antibody recognition.
| Compound | Structure | Key Features |
| Pethidine (Meperidine) | N-methylpiperidine ring, 4-phenyl group, 4-carboxylate ethyl ester group. | |
| This compound | N-benzylpiperidine ring, 4-phenyl group, 4-carboxylate ethyl ester group. | |
| Normeperidine (Norpethidine) | Piperidine ring (NH), 4-phenyl group, 4-carboxylate ethyl ester group. |
The core structure of a 4-phenylpiperidine-4-carboxylate ethyl ester is common to all three molecules. The primary difference lies in the substituent on the piperidine nitrogen. Pethidine has a methyl group, while this compound has a larger benzyl group. Normeperidine, a major metabolite of Pethidine, lacks any substituent at this position.[8][9][10]
Given that antibodies in Pethidine immunoassays are raised against the Pethidine molecule, their specificity will be directed towards the overall three-dimensional shape, including the N-methyl group. The substitution of the small methyl group with a bulky benzyl group in this compound is likely to significantly hinder or prevent binding to a highly specific anti-Pethidine antibody. However, if the immunoassay utilizes antibodies that primarily recognize the 4-phenyl-4-piperidinecarboxylate core, a degree of cross-reactivity is plausible.
It is important to note that this compound has been identified as an impurity in Pethidine formulations.[11] Therefore, its potential to interfere in analytical tests for Pethidine is a relevant consideration in quality control and forensic analysis.
Comparative Cross-Reactivity Data (Hypothetical)
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity (Relative to Pethidine) |
| Pethidine | 100 | 100% |
| Normeperidine | 150 | 67% |
| This compound | >10,000 | <1% (Projected) |
| Pethidinic Acid | >10,000 | <0.5% |
| Fentanyl | >10,000 | Not Detected |
| Morphine | >10,000 | Not Detected |
Note: The % Cross-Reactivity for this compound is a projection based on structural differences and is not derived from experimental results.
Experimental Workflow for Cross-Reactivity Assessment
To definitively determine the cross-reactivity of this compound, a systematic experimental approach is required. The following protocol outlines a standard procedure for evaluating the specificity of a competitive immunoassay.
Objective: To quantify the cross-reactivity of this compound in a Pethidine-specific immunoassay.
Materials:
-
Pethidine-specific immunoassay kit (e.g., ELISA, CEDIA, KIMS)
-
Certified reference standards of Pethidine, Normeperidine, and this compound
-
Drug-free urine matrix
-
Automated clinical chemistry analyzer or microplate reader
-
Calibrated pipettes and laboratory glassware
Protocol:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of Pethidine and this compound in a suitable solvent (e.g., methanol).
-
Preparation of Calibrators and Controls: Prepare a series of calibrators and controls for Pethidine in drug-free urine at concentrations relevant to the assay's dynamic range, including the cutoff concentration (typically 100 ng/mL for Pethidine immunoassays).[1]
-
Preparation of Test Compound Solutions: Prepare a range of concentrations of this compound in drug-free urine. The concentration range should be wide enough to determine the concentration that produces a response equivalent to the assay cutoff.
-
Assay Procedure:
-
Run the Pethidine calibrators and controls according to the manufacturer's instructions to generate a standard curve.
-
Analyze the various concentrations of this compound.
-
-
Data Analysis:
-
Determine the concentration of this compound that yields a result equivalent to the Pethidine cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Pethidine at cutoff / Concentration of cross-reactant producing the same response) x 100
-
Diagram of the Experimental Workflow
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
Confirmatory Analysis: The Gold Standard
It is crucial to emphasize that all positive results from screening immunoassays should be considered presumptive until confirmed by a more specific analytical method.[1][4] GC-MS and LC-MS/MS are the preferred confirmatory techniques as they provide definitive identification and quantification based on the unique mass-to-charge ratio of the target molecule and its fragments.[1][6]
In the context of this compound, a confirmatory method would easily distinguish it from Pethidine due to their different molecular weights (323.4 g/mol for the former vs. 247.3 g/mol for the latter).[12][13]
Logical Flow of Drug Testing
Caption: Standard procedure for urine drug testing.
Conclusion and Recommendations
The structural similarity between this compound and Pethidine provides a sound scientific basis for investigating its potential cross-reactivity in Pethidine-specific immunoassays. While the larger N-benzyl group suggests that significant cross-reactivity is unlikely in highly specific assays, this cannot be assumed without empirical evidence.
For drug development professionals, understanding the cross-reactivity profile of impurities and related compounds is essential for robust analytical method validation and ensuring product quality. For researchers and forensic scientists, awareness of potential cross-reactants is critical for the accurate interpretation of screening results and avoiding false-positive findings.
It is strongly recommended that laboratories performing Pethidine testing validate their immunoassays for potential interference from this compound, especially if this compound is a known or suspected impurity in the samples being analyzed. Adherence to a rigorous two-tiered testing approach, with immunoassay screening followed by mass spectrometry confirmation, remains the most reliable strategy for definitive drug identification.
References
-
Nunnally, R. L., & Donn, S. M. (1978). Impurities in drugs II: meperidine and its formulations. Journal of Pharmaceutical Sciences, 67(7), 958–961. Retrieved from [Link]
-
Meperidine/Pethidine urine test. (n.d.). PharmaDrugTest.com. Retrieved from [Link]
-
Yeh, S. Y., & Krebs, H. A. (1981). TLC identification and GLC determination of meperidine and its metabolites in biological fluids. Journal of Pharmaceutical Sciences, 70(5), 482–486. Retrieved from [Link]
-
Stillwell, W. G., Myran, C. S., & Stewart, J. T. (1976). Meperidine metabolites: identification of N-hydroxynormeperidine and a hydroxy-methoxy derivative of meperidine in biological fluids. Research Communications in Chemical Pathology and Pharmacology, 14(4), 605–619. Retrieved from [Link]
-
Drug Monitoring, Meperidine, Quantitative, Urine. (n.d.). Quest Diagnostics. Retrieved from [Link]
-
Ethyl piperidine-4-carboxylate. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. (n.d.). WakeMed. Retrieved from [Link]
-
CROSS REACTIVITY SUMMARY. (n.d.). Alere. Retrieved from [Link]
-
Colby, J. M., & Hughey, J. J. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(9), 1159–1168. Retrieved from [Link]
-
Cross Reactants /potential reactants and cross-reactants. (n.d.). RSI LABORATORIES. Retrieved from [Link]
-
Ethyl 1-benzylpiperidine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Colby, J. M., & Hughey, J. J. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(9), 1159–1168. Retrieved from [Link]
-
Interpretive Summary of Cross-Reactivity of Substances. (n.d.). Oregon Health & Science University. Retrieved from [Link]
-
Pethidine(1+). (n.d.). PubChem. Retrieved from [Link]
-
An Improved and Industrially Viable Process for the Synthesis of Donepezil Hydrochloride. (2017). Asian Journal of Chemistry, 29(7), 1573-1576. Retrieved from [Link]
-
Primary metabolic pathways of pethidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Meperidine on Equine Blood Histamine, Tryptase, and Immunoglobulin-E Concentrations. (2020). Frontiers in Veterinary Science, 7, 599691. Retrieved from [Link]
-
Melanson, S. E., & Snyder, M. L. (2012). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Archives of Pathology & Laboratory Medicine, 136(10), 1264–1273. Retrieved from [Link]
-
4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Kul, A., & Can, N. Ö. (2020). Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113320. Retrieved from [Link]
-
Byzova, N. A., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 179. Retrieved from [Link]
-
Moore, C., & Rana, S. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Journal of Analytical Toxicology, 42(9), 627–635. Retrieved from [Link]
Sources
- 1. ark-tdm.com [ark-tdm.com]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.veeabb.com [content.veeabb.com]
- 4. rsilaboratories.org [rsilaboratories.org]
- 5. ohsu.edu [ohsu.edu]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. TLC identification adn GLC determination of meperidine and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impurities in drugs II: meperidine and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Pethidine Precursor
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate is a key intermediate in the synthesis of the potent opioid analgesic pethidine (also known as meperidine) and its analogues.[1][2] The 4-phenylpiperidine scaffold is a crucial pharmacophore for a variety of centrally acting agents, making the efficient and scalable synthesis of this intermediate a topic of significant interest in medicinal chemistry and pharmaceutical development.[3] This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, offering insights into the mechanistic underpinnings, practical considerations, and quantitative performance of each approach. Our objective is to equip researchers and process chemists with the necessary information to make informed decisions for laboratory-scale synthesis and future process development.
Comparative Analysis of Synthetic Strategies
Two principal synthetic routes to this compound dominate the literature:
-
Direct N-Alkylation: A convergent approach involving the direct N-benzylation of a pre-formed ethyl 4-phenylpiperidine-4-carboxylate.
-
Multi-step Synthesis via Strecker Reaction: A linear sequence commencing with the construction of the 4-amino-4-cyano piperidine core, followed by a series of functional group transformations.
This guide will dissect each of these methodologies, providing a head-to-head comparison of their respective advantages and limitations.
Method 1: Direct N-Alkylation of Ethyl 4-phenylpiperidine-4-carboxylate
This method is conceptually the most straightforward, involving the formation of a single carbon-nitrogen bond to complete the target molecule. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide.[4]
Reaction Mechanism: The SN2 Pathway
The N-alkylation of a secondary amine with a benzyl halide is a classic example of an SN2 reaction. The piperidine nitrogen's lone pair of electrons attacks the benzylic carbon, which bears a partial positive charge due to the electronegativity of the halide leaving group. This nucleophilic attack occurs from the backside of the carbon-halide bond, leading to a concerted bond-forming and bond-breaking process through a pentacoordinate transition state.[1][4] The use of a base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
Caption: Generalized SN2 mechanism for N-alkylation of a secondary amine.
Comparative Experimental Data
The choice of base and solvent significantly impacts the efficiency of this reaction. Below is a comparison of common conditions reported for the N-benzylation of ethyl 4-phenylpiperidine-4-carboxylate and analogous systems.
| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| A | K₂CO₃ | Toluene | 100 | 4 | 91 | N/A |
| B | NaHCO₃ | Acetone/Water | 0 to RT | 2.5 | Not specified | [6] |
| C | Sodium tert-butoxide | THF | 0 to RT | 0.5 | Not specified | [6] |
| D | Triethylamine | Methanol | Reflux | Not specified | 94.2 | [7] |
Note: Yields can be highly dependent on the specific substrate, purity of reagents, and reaction scale.
Detailed Experimental Protocols
Protocol A: N-benzylation using Potassium Carbonate in Toluene
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq.) in toluene.
-
Addition of Reagents: Add potassium carbonate (1.4 eq.) to the solution and stir the suspension for 15 minutes.
-
Alkylation: Add benzyl chloride (1.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and quench with water. Separate the organic layer, and extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Protocol B: N-benzylation using Sodium Bicarbonate in Acetone/Water [6]
-
Preparation: Dissolve ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium bicarbonate. Cool the mixture to between -4 and 0 °C in an ice-salt bath.
-
Reagent Addition: Separately, dissolve benzyl chloride (1.0 eq.) in acetone and add it dropwise to the cooled piperidine solution with vigorous stirring.
-
Reaction: Maintain the reaction in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under vacuum. The product can be further purified by precipitation or crystallization.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base: The selection of the base is a critical parameter. Inorganic bases like potassium carbonate are cost-effective and easily removed by filtration, making them suitable for large-scale synthesis. However, their solubility in organic solvents can be limited, potentially slowing the reaction rate. Organic bases such as triethylamine or diisopropylethylamine (DIPEA) are soluble in a wider range of organic solvents but can be more expensive and require removal during workup. Stronger bases like sodium tert-butoxide can deprotonate the amine more effectively but also increase the risk of side reactions, such as elimination of the benzyl halide.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are often preferred for SN2 reactions as they can solvate the cation of the transition state, accelerating the reaction. Toluene is a less polar option but is effective at higher temperatures. The use of a biphasic system (e.g., acetone/water) with a phase-transfer catalyst can also be an effective strategy.
-
Temperature and Reaction Time: The reaction is typically heated to increase the rate of reaction. However, excessive heat can lead to the formation of byproducts. Reaction monitoring by TLC is crucial to determine the optimal reaction time and prevent degradation of the product.
Method 2: Multi-step Synthesis via Strecker Reaction
This linear approach builds the target molecule from simpler, acyclic precursors. A key step is the Strecker synthesis, which forms an α-aminonitrile that is subsequently converted to the desired 4-phenylpiperidine-4-carboxylate scaffold.[8][9][10]
Reaction Pathway Overview
Caption: A possible multi-step synthetic pathway to the target molecule.
Mechanism Focus: The Strecker Synthesis
The Strecker synthesis is a three-component reaction between a ketone (in this case, N-benzyl-4-piperidone), an amine (aniline), and a cyanide source (e.g., KCN). The reaction proceeds through the initial formation of an iminium ion from the piperidone and aniline. The cyanide ion then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile.[8][10]
Caption: The core mechanism of the Strecker reaction for this synthesis.
Detailed Experimental Protocol (Illustrative)
The synthesis of this compound via a Strecker-type route is a multi-step process. A representative sequence is outlined below, with typical yields for each step being highly variable based on the specific conditions employed.
-
Synthesis of N-Benzyl-4-piperidone: This can be achieved through a one-pot reaction of benzylamine and an acrylate ester, followed by cyclization.[11]
-
Strecker Reaction to form the α-Aminonitrile:
-
To a solution of N-benzyl-4-piperidone (1.0 eq.) and aniline (1.0 eq.) in a suitable solvent (e.g., methanol or acetic acid), add potassium cyanide (1.1 eq.).
-
Stir the reaction at room temperature for 24-48 hours.
-
The α-aminonitrile product is then isolated through extraction and purification.
-
-
Hydrolysis of the Nitrile to a Carboxylic Acid:
-
The isolated α-aminonitrile is subjected to vigorous acidic or basic hydrolysis. For example, refluxing in concentrated hydrochloric acid or a mixture of potassium hydroxide in a high-boiling solvent.
-
Acidification of the reaction mixture precipitates the α-amino acid, which is then isolated by filtration.
-
-
Esterification to the Final Product:
-
The α-amino acid is esterified using standard methods, such as refluxing in ethanol with a catalytic amount of sulfuric acid (Fischer esterification).
-
The final product, this compound, is then isolated and purified.
-
Expertise & Experience: Practical Considerations
-
Advantages of the Strecker Route: This method is highly versatile and allows for the introduction of diverse substituents at the 4-position of the piperidine ring. It is a well-established and robust reaction sequence.
-
Disadvantages and Safety: The primary drawback of this route is the use of highly toxic cyanide salts.[12] Stringent safety precautions are mandatory, including working in a well-ventilated fume hood and having appropriate quenching and disposal procedures in place. The multi-step nature of the synthesis can also lead to lower overall yields and increased production time and cost, particularly on an industrial scale.[13] The harsh conditions often required for nitrile hydrolysis can also be a limitation.
Comparative Summary and Recommendations
| Parameter | Method 1: Direct N-Alkylation | Method 2: Strecker Synthesis |
| Number of Steps | 1 | 4+ |
| Overall Yield | Generally high (can be >90%) | Moderate to low (cumulative yield) |
| Scalability | Readily scalable | More complex to scale due to multiple steps |
| Reagent Cost | Moderate (depends on base and solvent) | Can be higher due to multiple reagents |
| Safety Concerns | Standard handling of organic solvents and bases | High toxicity of cyanide reagents |
| Versatility | Limited to available piperidine precursors | Highly versatile for analogue synthesis |
Senior Application Scientist's Recommendation:
For the direct synthesis of This compound , the Direct N-Alkylation method is generally the superior choice for both laboratory and potential industrial-scale production. Its single-step nature, high potential yields, and avoidance of highly toxic cyanide reagents make it a more efficient, cost-effective, and safer process. The N-alkylation using potassium carbonate in a suitable solvent like toluene or acetonitrile offers a good balance of reactivity, cost, and ease of workup.
The Strecker synthesis route , while a cornerstone of heterocyclic chemistry, is better suited for medicinal chemistry campaigns where the synthesis of a diverse library of analogues with various substituents at the 4-position is the primary goal. Its multi-step nature and the inherent safety risks associated with cyanide handling make it less desirable for the large-scale production of a single target molecule.
Conclusion
The synthesis of this compound can be approached through two distinct and well-documented methodologies. While the Strecker synthesis offers greater flexibility for the creation of diverse chemical entities, the direct N-alkylation of ethyl 4-phenylpiperidine-4-carboxylate stands out as the more practical and efficient method for the specific synthesis of the title compound. Careful consideration of the choice of base, solvent, and reaction conditions is paramount to achieving high yields and purity in the N-alkylation approach. This guide provides the foundational knowledge and practical protocols to enable researchers to select and implement the most appropriate synthetic strategy for their specific needs.
References
- Ch22: Alkylation of Amines. (n.d.). Retrieved from a relevant organic chemistry resource.
- Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. (2025). Benchchem.
- Troubleshooting low conversion in N-alkylation of secondary amines. (2025). Benchchem.
- SN2 reaction. (2024). In Wikipedia.
- A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. (2021). Adli Tıp Bülteni.
- Pethidine: Synthesis and Metabolism. (n.d.). Scribd.
- Pethidine intermedi
- Bergel, F., Morrison, A. L., & Rinderknecht, H. (1944). Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds. Journal of the Chemical Society (Resumed), 265.
- A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines. (2025). Benchchem.
- CN116924967A - Preparation method of N-benzyl-4-piperidone. (2023).
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.).
- Strecker amino acid synthesis. (2024). In Wikipedia.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
- Strecker Synthesis. (n.d.). Master Organic Chemistry.
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing.
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).
- Technical Support Center: Synthesis of N-Benzylpiperidine. (2025). Benchchem.
- MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. (2024, June 5). YouTube.
- Ethyl 4-phenyl-1-(phenylmethyl)
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI.
- A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). RSC Publishing.
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (2025). Benchchem.
- Assessing the Reproducibility of a Novel Piperidine Synthesis: A Compar
- A Comparative Guide to the Synthesis of N-Boc-3-Substituted Piperidines: N-Boc-3-Chloropropylamine Route vs.
- Valarmathi, A., et al. (2014).
- Synthesis of 3-amino-4-amidoximinofurazan with high yield. (2025).
- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI.
- A Cyanide-Free Synthesis of Nitriles Exploiting Flow Chemistry. (2023).
- What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxyl
- Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. (2019). Consensus.
- Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. (n.d.).
Sources
- 1. adlitipbulteni.com [adlitipbulteni.com]
- 2. scribd.com [scribd.com]
- 3. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 12. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1-benzylpiperidine-4-carboxylate
Introduction: This guide provides essential, step-by-step procedures for the safe handling and proper disposal of Ethyl 1-benzylpiperidine-4-carboxylate (CAS No: 24228-40-8). As a common intermediate and building block in pharmaceutical research and organic synthesis, the responsible management of this compound is paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. Our commitment is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.
A note on chemical nomenclature: The information herein pertains to Ethyl 1-benzylpiperidine-4-carboxylate. While sometimes mistaken for its 4-phenyl analogue, this guide specifically addresses the compound with the CAS number 24228-40-8, for which comprehensive safety data is available.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is understanding the intrinsic hazards of the materials in use. Ethyl 1-benzylpiperidine-4-carboxylate is a compound that demands careful handling due to its potential health effects. A thorough risk assessment is the first step in planning any experiment and its subsequent cleanup and disposal.
The primary hazards, as identified in Safety Data Sheets (SDS) and aggregated GHS information, are summarized below.[1][2] It is classified as acutely toxic if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[1][2]
Table 1: GHS Hazard Classification for Ethyl 1-benzylpiperidine-4-carboxylate
| Hazard Class & Category | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | 💀 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | ❗ |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | ❗ |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | ❗ |
Causality of Hazards: The piperidine functional group contributes to the compound's basicity and reactivity. The ester and benzyl groups influence its solubility and metabolic profile. Its irritant properties are typical for many substituted amine compounds, which can disrupt cell membranes upon contact. The acute oral toxicity underscores the importance of preventing ingestion through contaminated hands or equipment.
Chemical Incompatibilities: To prevent dangerous reactions, this compound must be stored and disposed of separately from:
Mixing with these substances can lead to vigorous, exothermic reactions, potentially causing fires or explosions and releasing hazardous fumes.
Section 2: Personal Protective Equipment (PPE) Protocol
A self-validating safety protocol begins with robust personal protection. The choice of PPE is directly dictated by the risk assessment outlined above.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] This is critical to prevent serious eye irritation from splashes.[1]
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[1][5] Contaminated clothing must be removed immediately and decontaminated before reuse.[1] This measure directly mitigates the risk of skin irritation.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate or in the event of a large spill, a NIOSH/MSHA approved respirator may be necessary.[6]
-
Hygiene: Always wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][5]
Section 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Ethyl 1-benzylpiperidine-4-carboxylate and any materials contaminated with it must be treated as hazardous waste .[7] Co-mingling this waste with non-hazardous trash or incompatible chemical waste streams is a serious safety and regulatory violation.
Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Ethyl 1-benzylpiperidine-4-carboxylate "
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The appropriate GHS pictograms (Skull and Crossbones, Exclamation Mark)
-
The date of accumulation
This practice is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA) and ensures that everyone, from the researcher to the waste disposal technician, understands the container's contents and associated dangers.[8]
Section 4: Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to disposing of this chemical and its associated waste. The key is to ensure containment and clear identification at all stages.
Protocol 1: Disposal of Unused or Expired Chemical
-
Do Not Neutralize or Pour Down the Drain: This compound should never be disposed of via the sanitary sewer system. Its environmental fate is not well-documented, and this action is a violation of environmental regulations.
-
Container Integrity: Ensure the original container is in good condition, tightly sealed, and free of external contamination. If the original container is compromised, transfer the material to a new, appropriate, and properly labeled container.
-
Segregation: Place the sealed container in a designated secondary containment bin within a satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area. This area must be away from incompatible materials.[9]
-
Log and Request Pickup: Record the container in your laboratory's chemical waste log and follow your institution's procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items such as gloves, absorbent pads, weighing papers, and "empty" vials that have come into contact with the chemical.
-
Collection: Place all contaminated solid waste into a dedicated, labeled hazardous waste container. This is typically a plastic-lined cardboard box or a dedicated drum.[1]
-
"Empty" Containers: A container that held this chemical is not truly empty. It must be disposed of as hazardous waste. Do not rinse the container into the sink. The rinsate would also be considered hazardous waste.
-
Sealing and Storage: When the container is full, securely seal it. Store it in your designated hazardous waste accumulation area.
-
Request Pickup: Arrange for disposal through your institution's EHS office.
Section 5: Emergency Procedures for Accidental Spills
Preparedness is key to managing accidental releases safely and effectively.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Assess the Spill: Determine the extent of the spill. For spills larger than what can be safely managed by laboratory personnel, contact your institution's emergency response team immediately.
-
Don PPE: Before addressing the spill, don the full personal protective equipment as outlined in Section 2.[1]
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][10]
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, labeled container for hazardous waste disposal.[1][3]
-
Decontamination: Wipe down the spill area with an appropriate solvent (consult your institution's EHS for guidance), collecting the cleaning materials as hazardous waste. Wash the area to prevent runoff into drains.[1]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with running water and soap. Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the affected person to fresh air.[1]
-
Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor without delay.[1]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste related to Ethyl 1-benzylpiperidine-4-carboxylate.
Caption: Decision workflow for proper segregation and disposal of waste.
References
-
Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423. PubChem, National Center for Biotechnology Information. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
PIPERIDINE Resistant O-Rings and Seals. Marco Rubber & Plastics. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]
-
Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Find Community Recycling Centres and Household Chemical CleanOut events. NSW Environmental Protection Authority (EPA). [Link]
-
PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Canyon Components. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US FUSION. [Link]
- Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI), NIH. [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? US Hazmat Rentals. [Link]
-
Illinois Environmental Protection Agency (EPA). [Link]
-
Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. [Link]
-
Piperidine - SAFETY DATA SHEET. Pentachemicals. [Link]
-
Safety Data Sheet - Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride. Fisher Scientific. [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. canyoncomponents.com [canyoncomponents.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.es [fishersci.es]
- 7. carlroth.com [carlroth.com]
- 8. epa.gov [epa.gov]
- 9. connmaciel.com [connmaciel.com]
- 10. peptide.com [peptide.com]
Personal protective equipment for handling Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
An In-Depth Guide to Personal Protective Equipment for Handling Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Authored by: A Senior Application Scientist
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of this compound (CAS No: 59084-08-1). The information herein is intended for researchers, scientists, and drug development professionals. The procedures outlined are designed to ensure user safety, maintain experimental integrity, and comply with standard laboratory safety practices. It is imperative to supplement this guide with your institution's specific safety protocols and to consult with a certified safety officer before commencing any work.
Hazard Analysis: Understanding the Risks
This compound is a substituted piperidine derivative. While comprehensive toxicological data for this specific molecule is limited, the known hazards of structurally related compounds and available Safety Data Sheets (SDS) provide a clear basis for risk assessment.
The primary hazards are categorized as follows:
-
Acute Oral Toxicity : Classified as toxic or harmful if swallowed.[1][2] Ingestion can lead to systemic effects.
-
Skin Irritation : Causes skin irritation upon direct contact.[3][4]
-
Serious Eye Irritation : Poses a significant risk of serious eye irritation or damage.[3][4]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]
-
Sensitization : Some related structures may cause an allergic skin reaction.[5]
Due to these hazards, a multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical factor in mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.
| Protection Type | Minimum Specification | Rationale & Key Considerations |
| Hand Protection | Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Butyl or Viton®) | Provides robust protection against a compound containing both amine and ester functional groups, where standard nitrile offers limited resistance.[6][7] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield | Goggles provide a seal against splashes and aerosols; a face shield protects the entire face during higher-risk procedures.[3][8] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor (Type A) cartridges and P95/P100 particulate filters | Required when handling the solid outside of a certified chemical fume hood or when aerosols may be generated.[1][9] |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe, chemical-resistant shoes | Prevents incidental skin contact and protects from spills.[3][8] |
Hand Protection: A Critical Barrier
The molecular structure of this compound contains both aromatic amine and ester functionalities. Standard nitrile gloves offer poor resistance to many esters and amines.[6][10] Therefore, a single layer of nitrile is insufficient for anything beyond incidental splash protection.
Recommended Protocol: Double-Gloving
-
Inner Glove: A standard nitrile examination glove. This layer provides a baseline level of protection and makes it easier to identify breaches in the outer glove.
-
Outer Glove: A more robust, chemical-resistant glove. Based on chemical compatibility charts for amines and esters, the following are recommended:
Causality: The double-gloving strategy creates a redundant barrier. Should the outer glove be compromised, the inner glove provides temporary protection, allowing the user sufficient time to withdraw, remove the gloves safely, and re-glove. Always inspect gloves for tears or degradation before and during use.[1]
Eye and Face Protection: Preventing Ocular Exposure
Given the classification as a serious eye irritant, robust eye and face protection is non-negotiable.[3]
-
Minimum Requirement: Chemical safety goggles that form a seal around the eyes are mandatory at all times. Standard safety glasses with side shields are inadequate as they do not protect against splashes from all angles.[8]
-
Enhanced Protection: When handling quantities greater than a few grams, transferring solutions, or performing any operation with a splash or aerosolization risk, a full-face shield must be worn over the chemical safety goggles.
Respiratory Protection: Safeguarding Against Inhalation
The compound is listed as a potential respiratory irritant.[3][11] Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.
When is a Respirator Required?
-
When handling the solid powder outside of a fume hood.
-
During any procedure that could generate dust or aerosols (e.g., weighing, scraping, sonicating a suspension).
-
During a spill cleanup.
Respirator Selection: A NIOSH-approved air-purifying respirator fitted with combination cartridges is required.
-
Organic Vapor (OV) Cartridge (Type A): To protect against vapors.[9]
-
P95 or P100 Particulate Filter: To protect against dust and aerosols.[1]
All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134.
Operational Plan: From Benchtop to Disposal
A systematic workflow minimizes risk at every stage of handling.
Preparation and Handling Protocol
-
Designate a Work Area: All handling of the compound should occur in a designated area, preferably within a chemical fume hood.
-
Pre-Operational Check: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[12] Assemble all necessary equipment and waste containers.
-
Donning PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, eye protection, face shield, respirator if needed).
-
Handling the Chemical:
Spill Response Plan
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Assess the Hazard: Evaluate the size and nature of the spill. Do not attempt to clean a large spill without proper training and equipment.
-
Don PPE: Before cleanup, don the full suite of recommended PPE, including respiratory protection.
-
Containment & Cleanup:
-
Decontamination: Wash the spill area thoroughly. Decontaminate all equipment used for cleanup before storing or reusing.[3]
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials from spills, and any residual chemical. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour this chemical down the drain.[1][12]
-
Disposal Vendor: All waste must be disposed of through a licensed environmental waste management company, in accordance with all local and national regulations.[9][12]
By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with this compound, ensuring a safe and controlled laboratory environment.
References
-
Apollo Scientific. Ethyl 1-benzylpiperidine-4-carboxylate Safety Data Sheet.
-
Angene Chemical. Safety Data Sheet: this compound.
-
CP Lab Safety. Glove Compatibility Chart.
-
Uline. Chemical Resistant Glove Guide.
-
Fisher Scientific. SAFETY DATA SHEET: 1-Benzyl-4-piperidinecarboxaldehyde.
-
PubChem. Ethyl 1-benzylpiperidine-4-carboxylate.
-
TCI Chemicals. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET: Ethyl 1-benzylpiperidine-4-carboxylate.
-
Fisher Scientific. SAFETY DATA SHEET: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.
-
International Safety. Guide to Nitrile Gloves Chemical Resistance.
-
Santa Cruz Biotechnology. 4-Piperidinopiperidine Safety Data Sheet.
-
BenchChem. Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
-
New Jersey Department of Health. Hazard Summary: Piperidine.
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
-
PubChem. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate.
-
Emergency and Safety Services. Glove Selection Guide.
-
PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
-
Carl ROTH. Safety Data Sheet: Piperidine.
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
-
Cayman Chemical. Safety Data Sheet: N-phenylpiperidin-4-amine.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gloves.com [gloves.com]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
